Product packaging for Ethyl 2-methyl-4-pentenoate(Cat. No.:CAS No. 53399-81-8)

Ethyl 2-methyl-4-pentenoate

Cat. No.: B044335
CAS No.: 53399-81-8
M. Wt: 142.2 g/mol
InChI Key: BDBGKYIBDXAVMX-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-pentenoate is a versatile ester of significant interest in organic synthesis and industrial research. Its primary value lies in its role as a key chemical intermediate, particularly in the synthesis of more complex molecules. The compound's structure, featuring a reactive pentenoate backbone with a methyl substituent, makes it a valuable building block for cyclization reactions and the construction of chiral centers, which are crucial in pharmaceutical development and natural product synthesis. Furthermore, this compound is extensively studied in the field of flavor and fragrance chemistry. Its structure is analogous to compounds that contribute to fruity and green olfactory notes, making it a subject of research for the development of novel aroma compounds and the study of structure-odor relationships. Researchers utilize this ester to explore new synthetic pathways, develop efficient catalytic processes (such as hydrogenation or cross-coupling), and create libraries of compounds for sensory evaluation. Its well-defined chemical properties provide a reliable platform for methodological studies and the production of high-value specialty chemicals. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B044335 Ethyl 2-methyl-4-pentenoate CAS No. 53399-81-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h4,7H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBGKYIBDXAVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866320
Record name 4-Pentenoic acid, 2-methyl-, ethyl ester
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

153.00 to 155.00 °C. @ 760.00 mm Hg
Record name Ethyl (±)-2-methyl-4-pentenoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, soluble in alcohol and fixed oils
Record name Ethyl 2-methyl-4-pentenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/363/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.891
Record name Ethyl 2-methyl-4-pentenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/363/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

53399-81-8
Record name Ethyl 2-methyl-4-pentenoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl 2-methyl-4-pentenoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pentenoic acid, 2-methyl-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Pentenoic acid, 2-methyl-, ethyl ester
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Record name Ethyl 2-methylpent-4-en-1-oate
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Record name ETHYL 2-METHYL-4-PENTENOATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl (±)-2-methyl-4-pentenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029761
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Ethyl 2-methyl-4-pentenoate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-methyl-4-pentenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a key fragrance and flavor compound. This document includes tabulated quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of key processes to support research and development activities.

Chemical and Physical Properties

This compound is a clear, colorless liquid characterized by a fruity, tropical aroma, often likened to pineapple.[1] It is a fatty acid ester that is insoluble in water but soluble in alcohol and fixed oils.[2]

Identification and Structure
PropertyValue
IUPAC Name ethyl 2-methylpent-4-enoate[2]
CAS Number 53399-81-8[1][3][4]
Molecular Formula C₈H₁₄O₂[1][2][3]
Molecular Weight 142.20 g/mol [2][4]
SMILES String CCOC(=O)C(C)CC=C[4]
InChI Key BDBGKYIBDXAVMX-UHFFFAOYSA-N[4]
Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented below. Data has been aggregated from multiple sources to provide a comprehensive overview.

PropertyValueSource(s)
Appearance Clear, colorless liquid[1]
Boiling Point 153-155 °C (at 760 mmHg)[1][2][4]
64 °C (at 20 mmHg)[1]
Density 0.873 g/mL (at 25 °C)[1][4]
0.891 g/mL[2]
Refractive Index n20/D 1.417[1][4]
1.415-1.421[2]
Flash Point 40.5 °C (105 °F) - closed cup[1][4]
41 °C (105.8 °F) - closed cup[4]
Vapor Pressure 3.25 mmHg (at 25 °C)[1]
Solubility Insoluble in water; soluble in ethanol (B145695) and non-volatile oils[1][2]
Organoleptic Profile Fruity, tropical (pineapple-like), green, cooling[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below.

Synthesis of this compound

One reported synthesis of this compound involves the reaction of triethyl orthopropionate in the presence of phosphoric acid, followed by neutralization and purification.[5]

Materials:

  • Triethyl orthopropionate

  • Phosphoric acid

  • Sodium bicarbonate

  • Mineral oil (e.g., Primol)

Procedure:

  • The reaction is carried out in an autoclave with triethyl orthopropionate and phosphoric acid.

  • After the reaction is complete, the autoclave is opened, and the reaction mixture is neutralized by the addition of sodium bicarbonate (12.6 g).[5]

  • A still base, such as 30 g of mineral oil, is added to the neutralized mixture.[5]

  • The product is then isolated and purified by fractional distillation.[5]

An alternative, multi-step synthesis starts from diethyl methylmalonate.[3] This process involves:

Purification by Fractional Distillation

The crude this compound is purified by fractional distillation to separate it from byproducts and unreacted starting materials.[5]

Equipment:

  • Round-bottom flask

  • Heating mantle

  • Fractionating column (e.g., 1 inch x 20 inch packed Goodloe column)[5]

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

Procedure:

  • The crude reaction mixture is transferred to the round-bottom flask.

  • The fractional distillation apparatus is assembled.

  • The initial distillation is performed at atmospheric pressure, with the temperature raised to approximately 129 °C to remove lower-boiling impurities such as ethanol and ethyl propionate.[5]

  • The pressure is then reduced to 40 mm Hg, and the temperature is maintained at 75 °C to distill the this compound.[5]

  • The purified fraction is collected in the receiving flask. The yield, based on the triethyl orthopropionate used, is reported to be 73.5%.[5]

Spectroscopic Characterization

The identity and purity of this compound are confirmed using various spectroscopic techniques.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure. Samples are typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and analyzed using a standard NMR spectrometer. The chemical shifts, splitting patterns, and integration values are compared with known reference spectra.[2]

2.3.2. Infrared (IR) Spectroscopy

  • FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a neat sample can be obtained using an ATR-FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[2] Key characteristic peaks include the C=O stretch of the ester and the C=C stretch of the alkene.

2.3.3. Mass Spectrometry (MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern, which aids in structural elucidation and purity assessment. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.[2]

Chemical Reactivity

As an ester with an isolated double bond, this compound can undergo reactions typical of these functional groups.

  • Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 2-methyl-4-pentenoic acid and ethanol.

  • Reactions of the Alkene: The terminal double bond can participate in various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. It can also undergo oxidation or polymerization under appropriate conditions.

Safety and Handling

This compound is a flammable liquid and vapor.[6]

  • Hazard Classification: Flammable liquid, Category 3.[6]

  • Precautionary Measures: Keep away from heat, sparks, open flames, and other ignition sources. Keep the container tightly closed and store it in a well-ventilated place.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of inadequate ventilation, use respiratory protection.[6]

  • First Aid: In case of skin contact, rinse the skin with water. If inhaled, move the person to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[6]

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the synthesis and purification of this compound.

chemical_structure cluster_legend Atom Legend C C H H O O C1 CH₂ C2 CH C1->C2 = C3 CH₂ C2->C3 C4 CH C3->C4 C5 C C4->C5 = C8 CH₃ C4->C8 O1 O C5->O1 O2 O C5->O2 C6 CH₂ O2->C6 C7 CH₃ C6->C7

Caption: Chemical Structure of this compound.

synthesis_workflow start Start Materials: Triethyl orthopropionate Phosphoric Acid reaction Reaction in Autoclave start->reaction neutralization Neutralization with Sodium Bicarbonate reaction->neutralization add_still_base Addition of Mineral Oil neutralization->add_still_base distillation1 Fractional Distillation (Atmospheric Pressure) Removes low-boiling impurities add_still_base->distillation1 distillation2 Fractional Distillation (Reduced Pressure) Isolates product distillation1->distillation2 product Purified Ethyl 2-methyl-4-pentenoate distillation2->product

Caption: Synthesis and Purification Workflow.

References

An In-depth Technical Guide to Ethyl 2-methyl-4-pentenoate (CAS 53399-81-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-4-pentenoate, with the CAS registry number 53399-81-8, is a fatty acid ester recognized for its characteristic fruity and green aroma.[] While its primary application lies within the flavor and fragrance industry, emerging information suggests its potential as a precursor in the synthesis of pharmaceutical and agrochemical compounds.[] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical data, and safety information, with a focus on its relevance to research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₂[2]
Molecular Weight 142.20 g/mol [2]
Appearance Colorless liquid[]
Odor Fruity, green, banana-pineapple[]
Boiling Point 153-155 °C (at 760 mmHg)[2]
Density 0.873 g/mL at 25 °C
Refractive Index (n20/D) 1.417
Solubility Insoluble in water; soluble in alcohol and fixed oils.[2]
Flash Point 41 °C (105.8 °F) - closed cup

Synthesis and Purification

Synthesis via Hydrogenation

One described method involves the hydrogenation of ethyl-2-methyl-3,4-pentadienoate. This reaction can be carried out using a Lindlar catalyst (palladium on calcium carbonate) or a palladium-on-carbon catalyst.[3] The use of a Lindlar catalyst reportedly yields a mixture of ethyl-2-methyl-cis-3-pentenoate and this compound.[3]

Synthesis from Diethyl Methylmalonate

Another synthetic approach starts from diethyl methylmalonate.[4] This method involves a multi-step reaction, though specific reagents and conditions are not fully detailed in the available literature.

Purification

Fractional distillation is the primary method for purifying this compound.[3][5] For instance, after neutralization of the reaction mixture, the product can be distilled at a reduced pressure (e.g., 40 mm Hg) and a temperature of approximately 75 °C.[5]

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of this compound based on the available information.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Diethyl Methylmalonate or Ethyl-2-methyl-3,4-pentadienoate) reaction Chemical Reaction (e.g., Alkylation/Decarboxylation or Hydrogenation) start->reaction neutralization Neutralization (e.g., with Sodium Bicarbonate) reaction->neutralization extraction Solvent Extraction (if applicable) neutralization->extraction drying Drying of Organic Phase (e.g., with MgSO4) extraction->drying distillation Fractional Distillation (under reduced pressure) drying->distillation final_product Pure this compound distillation->final_product analysis Characterization (NMR, GC-MS, IR) final_product->analysis G cluster_synthesis Hypothetical Synthetic Pathway cluster_pathway Biological Target Pathway start This compound modification Multi-step Chemical Modification (e.g., oxidation, cyclization, amidation) start->modification drug Active Pharmaceutical Ingredient (e.g., COX Inhibitor) modification->drug cox_enzyme COX-1 / COX-2 drug->cox_enzyme Inhibition arachidonic_acid Arachidonic Acid arachidonic_acid->cox_enzyme Metabolism prostaglandins Prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation cox_enzyme->prostaglandins

References

Ethyl 2-methyl-4-pentenoate structural formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-methyl-4-pentenoate

This guide provides a comprehensive overview of this compound (CAS 53399-81-8), tailored for researchers, scientists, and professionals in drug development. It covers the compound's structural and physicochemical properties, spectroscopic data, and detailed synthesis protocols.

Compound Identification and Structure

This compound is a fatty acid ester recognized for its fruity aroma.[1] It is utilized in the flavor and fragrance industry and serves as a potential building block in organic synthesis.[1]

Structural Formula:

The linear formula for this compound is H₂C=CHCH₂CH(CH₃)CO₂C₂H₅.[2]

Table 1: Structural and Chemical Identifiers

Identifier Value
IUPAC Name ethyl 2-methylpent-4-enoate[2]
CAS Number 53399-81-8[2]
Molecular Formula C₈H₁₄O₂[2]
Molecular Weight 142.20 g/mol [2]
SMILES CCOC(=O)C(C)CC=C[2]

| InChI Key | BDBGKYIBDXAVMX-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

Property Value Source(s)
Appearance Colorless to Yellow Liquid [1]
Density 0.873 g/mL at 25 °C [3]
Boiling Point 153-155 °C [3]
Refractive Index n20/D 1.417 [3]
Flash Point 41 °C (105.8 °F) - closed cup [2]
Solubility Insoluble in water; soluble in ethanol (B145695) and non-volatile oils. [3]

| Vapor Pressure | 3.25 mmHg at 25 °C |[3] |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. While detailed peak lists are best viewed in spectral databases, this section summarizes the key expected characteristics.

Table 3: Summary of Spectroscopic Data

Technique Description
¹H NMR Spectra are available in databases such as PubChem and SpectraBase. Key signals would include multiplets for the vinyl protons (H₂C=CH-), a multiplet for the allylic protons (-CH₂-), a multiplet for the chiral proton (-CH(CH₃)-), a quartet and a triplet for the ethyl ester group (-OCH₂CH₃), and a doublet for the methyl group (-CH(CH₃)-).[2]
¹³C NMR Spectral data is available for viewing in public databases. Expected signals would include peaks for the carbonyl carbon of the ester, the vinyl carbons, the chiral carbon, the allylic carbon, the carbons of the ethyl group, and the methyl carbon.[2]
Infrared (IR) Spectroscopy The IR spectrum shows characteristic absorption bands. Key peaks include a strong C=O stretching vibration for the ester group (around 1735 cm⁻¹), C-O stretching vibrations (around 1100-1200 cm⁻¹), C=C stretching for the alkene (around 1640 cm⁻¹), and C-H stretching for both sp² (above 3000 cm⁻¹) and sp³ (below 3000 cm⁻¹) hybridized carbons.[2][4]

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 142. Common fragmentation patterns for esters would be observed, including the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the ethyl group (-C₂H₅, m/z = 29), and rearrangements like the McLafferty rearrangement.[4][5] |

Full spectral data can be accessed through databases like PubChem[2] and the NIST Chemistry WebBook.[2]

Experimental Protocols: Synthesis

Two primary methods for the synthesis of this compound are described in the literature.

Synthesis via Claisen Rearrangement

This method involves the reaction of triethyl orthopropionate with allyl alcohol.

  • Reactants:

    • Triethyl orthopropionate

    • Allyl alcohol

    • Phosphoric acid (catalyst)

  • Procedure:

    • A mixture of triethyl orthopropionate and allyl alcohol is heated in an autoclave in the presence of a catalytic amount of phosphoric acid. Note: Specific temperature and pressure conditions are not detailed in the available literature.

    • After the reaction, the autoclave is cooled and opened. Sodium bicarbonate (12.6 g) is added to neutralize the phosphoric acid catalyst.[3]

    • A still base, such as Primol (30 g), is added to the reaction mixture.[3]

    • The product is isolated via fractional distillation. A preliminary distillation at atmospheric pressure up to 129 °C removes ethanol and ethyl propionate (B1217596) byproducts.[3]

    • The final product, this compound, is then distilled under reduced pressure (40 mm Hg) at 75 °C.[3]

  • Yield: A reported yield for this method is 73.5%, based on the amount of triethyl orthopropionate used.[3]

Synthesis via Selective Hydrogenation

This protocol involves the selective hydrogenation of ethyl 2-methyl-3,4-pentadienoate.

  • Reactant:

    • Ethyl 2-methyl-3,4-pentadienoate

  • Reagents and Catalyst:

    • Hydrogen (H₂) gas

    • Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) or Palladium on Carbon (Pd/C)

    • Inert solvent (e.g., ethanol) (optional)

  • Procedure:

    • The starting material, ethyl 2-methyl-3,4-pentadienoate, is dissolved in an inert solvent like ethanol, if used.

    • The catalyst (e.g., Lindlar catalyst, 5% Pd) is added to the mixture. The catalyst loading can range from 0.125% to 2.0%.[6]

    • The reaction vessel is purged with hydrogen gas, and the reaction is conducted under a hydrogen pressure of 5 to 50 psig (20 psig is preferred to minimize side products).[6]

    • The reaction is maintained at a temperature between 10 °C and 50 °C (a range of 25-35 °C is preferred). External cooling may be necessary as the reaction is exothermic.[6]

    • The reaction progress is monitored until the starting material is consumed.

    • Upon completion, the catalyst is removed by filtration.

    • The solvent is removed under reduced pressure. The resulting product is a mixture of this compound and ethyl 2-methyl-cis-3-pentenoate.[6]

    • The desired product can be separated and purified from the mixture by fractional distillation.[6]

Visualization of Synthesis Pathway

The following diagram illustrates the synthetic workflow for the selective hydrogenation of ethyl 2-methyl-3,4-pentadienoate.

Synthesis_Workflow Start Ethyl 2-methyl-3,4-pentadienoate Reaction Hydrogenation Reaction (25-35 °C) Start->Reaction Catalyst Lindlar Catalyst (Pd/CaCO₃) Catalyst->Reaction Hydrogen H₂ Gas (20 psig) Hydrogen->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Filtration Catalyst Filtration Reaction->Filtration Reaction Mixture Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Distillation Fractional Distillation Evaporation->Distillation Crude Mixture Product This compound (Final Product) Distillation->Product Byproduct Ethyl 2-methyl-cis-3-pentenoate Distillation->Byproduct

References

Technical Data Summary: Ethyl 2-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the molecular weight and associated chemical data for Ethyl 2-methyl-4-pentenoate, a fatty acid ester. The information is compiled from established chemical databases.

Chemical Identity and Properties

This compound is an organic compound with key identifiers and properties summarized below.

PropertyValueSource
Molecular Weight 142.20 g/mol [1][2]
Molecular Formula C₈H₁₄O₂[1][2][3][4]
CAS Number 53399-81-8[1][2][3]
IUPAC Name ethyl 2-methylpent-4-enoate[1]

The molecular weight is a fundamental physical property calculated from the compound's molecular formula. The formula C₈H₁₄O₂ indicates that each molecule of this compound contains 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms. Different sources may report slightly varied molecular weights, such as 142.1956 g/mol , due to the precision of the atomic weights used in the calculation[3].

Methodology for Molecular Weight Calculation

The molecular weight of a chemical compound is determined by the sum of the atomic weights of its constituent atoms. The protocol for this calculation is a standard procedure in chemistry.

Experimental Protocol: Molecular Weight Determination

  • Identify the Molecular Formula: The first step is to establish the precise molecular formula of the compound. For this compound, the formula is C₈H₁₄O₂[1][2][3].

  • Determine Atomic Weights: The standard atomic weights of each element are obtained from the periodic table.

    • Carbon (C): ~12.011 amu

    • Hydrogen (H): ~1.008 amu

    • Oxygen (O): ~15.999 amu

  • Calculate Total Mass: The number of atoms of each element is multiplied by its atomic weight, and the results are summed.

    • Mass from Carbon = 8 atoms * 12.011 amu/atom = 96.088 amu

    • Mass from Hydrogen = 14 atoms * 1.008 amu/atom = 14.112 amu

    • Mass from Oxygen = 2 atoms * 15.999 amu/atom = 31.998 amu

    • Total Molecular Weight = 96.088 + 14.112 + 31.998 = 142.198 amu (or g/mol )

This calculated value is consistent with the figures reported in chemical databases[1][5].

Data Relationship Visualization

The following diagram illustrates the logical flow from the chemical formula to the final molecular weight.

A Molecular Formula C₈H₁₄O₂ B Elemental Composition A->B determines D Molecular Weight 142.20 g/mol B->D calculated using C Atomic Weights (from Periodic Table) C->D provides data for

References

Ethyl 2-methyl-4-pentenoate boiling point and density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Ethyl 2-Methyl-4-Pentenoate

For professionals in research, science, and drug development, a precise understanding of the physicochemical properties of chemical compounds is fundamental. This guide provides a detailed overview of the boiling point and density of this compound, including experimental protocols for their determination.

Physicochemical Data of this compound

This compound is a fatty acid ester with the molecular formula C8H14O2[1][2]. Its physical properties are critical for its handling, application, and purification in a laboratory or industrial setting.

Quantitative Data Summary

The boiling point and density of this compound are summarized in the table below. These values are essential for predicting the compound's behavior under various conditions.

Physical PropertyValueConditions
Boiling Point 154.0 ± 0.0 °Cat 760 mmHg[3]
153-155 °C(literature value)[1]
Density 0.9 ± 0.1 g/cm³-
0.873 g/mLat 25 °C (literature value)[1]

Experimental Protocols for Property Determination

Accurate determination of boiling point and density requires meticulous experimental technique. Below are detailed methodologies for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] Common methods for its determination include distillation and the capillary method.

1. Distillation Method

This method is suitable when a sufficient quantity of the liquid is available and also serves to purify the substance.[5]

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source.

  • Procedure:

    • Place the liquid in the distillation flask along with boiling chips to ensure smooth boiling.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • Begin heating the flask.

    • The temperature will rise and then stabilize as the liquid begins to boil and the vapor condenses.

    • Record the constant temperature at which the liquid is distilling as the boiling point.[5]

2. Micro-Boiling Point Determination (Capillary Method)

This technique is ideal when only a small amount of the substance is available.[6][7]

  • Apparatus: A capillary tube (sealed at one end), a small test tube or fusion tube, a thermometer, a heating bath (e.g., Thiele tube with oil), and the liquid sample.

  • Procedure:

    • Attach the small test tube containing a few drops of the liquid sample to the thermometer.

    • Place a capillary tube, with its open end downwards, into the liquid.

    • Heat the apparatus slowly in the heating bath.

    • A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.[6]

    • Continue heating until a rapid and continuous stream of bubbles is observed.

    • Stop heating and allow the apparatus to cool.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[6]

Density Determination

Density is defined as the mass of a substance per unit volume.[8] A straightforward and common method for determining the density of a liquid involves measuring its mass and volume.

  • Apparatus: A digital balance and a graduated cylinder or a pycnometer for higher accuracy.

  • Procedure:

    • Measure the mass of a clean, dry graduated cylinder (or pycnometer) on a digital balance.

    • Add a known volume of the liquid to the graduated cylinder. Read the volume from the bottom of the meniscus.[9]

    • Measure the total mass of the graduated cylinder and the liquid.

    • Subtract the mass of the empty graduated cylinder to find the mass of the liquid.

    • Calculate the density using the formula: Density = Mass / Volume.[8][9]

    • For improved accuracy, repeat the measurement multiple times and calculate the average.[9][10]

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point and density of a liquid compound like this compound.

G Workflow for Physical Property Determination of a Liquid Compound cluster_0 Boiling Point Determination cluster_1 Density Determination a1 Select Method (Distillation or Micro-Method) a2 Prepare Sample and Apparatus a1->a2 a3 Heat the Sample a2->a3 a4 Observe Phase Change (Boiling/Vaporization) a3->a4 a5 Record Stable Temperature a4->a5 end Report Physical Properties a5->end b1 Measure Mass of Empty Container b2 Add Known Volume of Liquid b1->b2 b3 Measure Total Mass b2->b3 b4 Calculate Mass of Liquid b3->b4 b5 Calculate Density (Mass/Volume) b4->b5 b5->end start Obtain Pure Liquid Sample start->a1 start->b1

Caption: A flowchart outlining the key steps for determining the boiling point and density of a liquid.

References

Spectroscopic Profile of Ethyl 2-methyl-4-pentenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-methyl-4-pentenoate (C8H14O2), a fatty acid ester.[1][2] The information is intended for researchers, scientists, and professionals in drug development, presenting key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

  • IUPAC Name: ethyl 2-methylpent-4-enoate[1]

  • Molecular Formula: C8H14O2[1]

  • Molecular Weight: 142.20 g/mol [1]

  • CAS Number: 53399-81-8[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.7m1HH-4
~5.0m2HH-5
~4.1q2H-OCH₂CH₃
~2.5m1HH-2
~2.2m2HH-3
~1.2t3H-OCH₂CH₃
~1.1d3HC2-CH₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~176C=O (ester)
~135C-4
~116C-5
~60-OCH₂CH₃
~41C-2
~39C-3
~17C2-CH₃
~14-OCH₂CH₃

Note: The exact chemical shifts are influenced by the solvent and the fatty acid chain's structure.[3]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of an ester is as follows:

  • Sample Preparation: Dissolve 5-25 mg of the ester in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[3] For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[3]

  • Filtration: To ensure a homogeneous solution, filter the sample through a Pasteur pipette with a glass wool plug into a 5 mm NMR tube if any solid particles are present.[3]

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Acquisition: Tune the spectrometer to the appropriate nucleus (¹H or ¹³C). Acquire the spectrum using a standard single-pulse experiment.[3] For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[3]

  • Processing: Process the raw data by applying Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (alkene)
~2970StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1645MediumC=C stretch (alkene)
~1180StrongC-O stretch (ester)

Note: The IR spectrum of a liquid sample can be obtained neat (without a solvent).

Experimental Protocol for IR Spectroscopy (Neat Liquid)
  • Sample Preparation: Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Analysis: Place the "sandwich" plate into the sample holder of the IR spectrometer.

  • Data Acquisition: Record the spectrum. A background spectrum of the empty salt plates should be taken first and subtracted from the sample spectrum.

  • Cleaning: After analysis, clean the salt plates with a suitable solvent (e.g., acetone (B3395972) or isopropanol) and store them in a desiccator.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z = 142

  • Key Fragments (predicted): m/z = 113, 97, 69, 41

Experimental Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: A detector counts the number of ions at each m/z value.

  • Spectrum Generation: A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Film Sample->Prep_IR Prep_MS Vaporization Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra (Structure Elucidation) NMR->Data_NMR Data_IR IR Spectrum (Functional Group ID) IR->Data_IR Data_MS Mass Spectrum (Molecular Weight & Fragmentation) MS->Data_MS Interpretation Combined Structural Information Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrum Fragmentation of this compound

This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.

Fragmentation_Pattern Predicted Mass Spectrum Fragmentation cluster_fragments Primary Fragments cluster_mclafferty McLafferty Rearrangement node_molecule This compound [C8H14O2]⁺˙ m/z = 142 frag1 [M - OCH2CH3]⁺ m/z = 97 node_molecule->frag1 - •OCH2CH3 frag2 [M - CH2CH=CH2]⁺ m/z = 101 node_molecule->frag2 - •CH2CH=CH2 frag3 [M - COOCH2CH3]⁺ m/z = 69 node_molecule->frag3 - •COOCH2CH3 mclafferty [C5H8O2]⁺˙ m/z = 100 node_molecule->mclafferty neutral loss of C2H4

Caption: Predicted fragmentation of this compound.

References

Synthesis of Ethyl 2-methyl-4-pentenoate from diethyl methylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a robust synthetic route to Ethyl 2-methyl-4-pentenoate, a valuable ester intermediate in organic synthesis. The described methodology commences with the readily available starting material, diethyl methylmalonate, and proceeds through a two-step sequence involving allylation followed by decarboxylation. This document furnishes detailed experimental protocols, quantitative data, and mechanistic visualizations to facilitate its application in a laboratory setting.

Reaction Overview

The synthesis of this compound from diethyl methylmalonate is achieved through two key transformations:

  • Allylation of Diethyl Methylmalonate: The first step involves the formation of a carbanion from diethyl methylmalonate using a suitable base, followed by a nucleophilic attack on an allyl halide (e.g., allyl bromide) to yield diethyl allylmethylmalonate.

  • Decarboxylation: The resulting diethyl allylmethylmalonate is then subjected to decarboxylation, typically under Krapcho conditions, to remove one of the ethoxycarbonyl groups and afford the final product, this compound.

Experimental Protocols

The following protocols are based on established methodologies for malonic ester alkylation and Krapcho decarboxylation.

Step 1: Synthesis of Diethyl Allylmethylmalonate

Reaction Scheme:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Diethyl methylmalonate174.191.0 eq
Sodium hydride (60% dispersion in mineral oil)24.001.1 eqHandle with care under inert atmosphere
Allyl bromide120.981.1 eqLachrymator, handle in a fume hood
Anhydrous Tetrahydrofuran (THF)72.11As solvent
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)53.49For quenching
Diethyl ether74.12For extraction
Anhydrous magnesium sulfate (B86663) (MgSO₄)120.37For drying

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a suspension of sodium hydride (1.1 eq) in anhydrous THF.

  • Diethyl methylmalonate (1.0 eq) is dissolved in anhydrous THF and added dropwise to the sodium hydride suspension at 0 °C (ice bath).

  • The reaction mixture is allowed to warm to room temperature and stirred for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the enolate.

  • The mixture is cooled back to 0 °C, and allyl bromide (1.1 eq) is added dropwise via the dropping funnel.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude diethyl allylmethylmalonate.

  • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound (Krapcho Decarboxylation)

Reaction Scheme:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Diethyl allylmethylmalonate214.261.0 eqFrom Step 1
Sodium chloride (NaCl)58.441.2 eq
Dimethyl sulfoxide (B87167) (DMSO)78.13As solvent
Water (H₂O)18.022.0 eq
Diethyl ether74.12For extraction
Saturated aqueous sodium bicarbonate (NaHCO₃)84.01For washing

Procedure:

  • A round-bottom flask is charged with diethyl allylmethylmalonate (1.0 eq), sodium chloride (1.2 eq), dimethyl sulfoxide (DMSO), and water (2.0 eq).

  • The reaction mixture is heated to a high temperature, typically between 140-180 °C, and stirred vigorously. The progress of the decarboxylation can be monitored by observing the evolution of carbon dioxide gas and by TLC analysis.

  • The reaction is typically complete within 2-6 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether (3 x volume of aqueous layer).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude this compound can be purified by fractional distillation.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n²⁰/D)Expected Yield
Diethyl methylmalonateC₈H₁₄O₄174.19198-1991.0131.413-
Diethyl allylmethylmalonateC₁₁H₁₈O₄214.26---80-90%
This compoundC₈H₁₄O₂142.20153-155[1]0.873[1]1.417[1]70-85%

Visualizations

Reaction Pathway

The overall synthetic route is depicted in the following diagram.

Synthesis_Pathway start Diethyl Methylmalonate intermediate Diethyl Allylmethylmalonate start->intermediate 1. NaH, THF 2. Allyl Bromide final This compound intermediate->final NaCl, H₂O, DMSO Heat (Krapcho Decarboxylation)

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Experimental_Workflow cluster_step1 Step 1: Allylation cluster_step2 Step 2: Decarboxylation A1 Deprotonation of Diethyl Methylmalonate (NaH, THF) A2 Addition of Allyl Bromide A1->A2 A3 Reflux A2->A3 A4 Work-up and Extraction A3->A4 A5 Purification (Vacuum Distillation) A4->A5 B1 Reaction Setup (Intermediate, NaCl, H₂O, DMSO) A5->B1 Intermediate Product B2 Heating (140-180 °C) B1->B2 B3 Work-up and Extraction B2->B3 B4 Purification (Fractional Distillation) B3->B4

Caption: Step-by-step experimental workflow for the two-stage synthesis.

References

An In-depth Technical Guide to Ethyl 2-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: Ethyl 2-methylpent-4-enoate CAS Number: 53399-81-8 Molecular Formula: C₈H₁₄O₂ Synonyms: Ethyl 2-methyl-4-pentenoate, 2-Methyl-4-pentenoic Acid Ethyl Ester, Pineapple Pentenoate.[1][2]

This guide provides a comprehensive overview of this compound, a valuable chemical intermediate. The document details its physicochemical properties, spectroscopic data for characterization, and detailed protocols for its synthesis. Furthermore, it explores its applications in organic synthesis, particularly as a reactant in carbon-carbon bond-forming reactions, which is of significant interest to the drug development community.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized below. This data is essential for its identification, characterization, and use in experimental settings.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular Weight142.20 g/mol [1]
Density0.873 g/mL at 25 °C[2]
Boiling Point153-155 °C[2]
Refractive Indexn20/D 1.417[2]
Flash Point105 °F (40.6 °C)[2]
SolubilityInsoluble in water; soluble in alcohol and fixed oils.[1]
Table 2: Spectroscopic Data
TechniqueKey Peaks/ShiftsReference
¹H NMR Spectra available from commercial suppliers.[1]
¹³C NMR Spectra available from commercial suppliers.[1]
IR Spectroscopy Key stretches include C=O (ester) and C=C (alkene).[1][3]
Mass Spectrometry Molecular ion peak and fragmentation pattern are available.[4]

Synthesis of this compound

This compound can be synthesized through several routes. Two common laboratory-scale preparations are detailed below.

Experimental Protocol 1: From Triethyl Orthopropionate and Allyl Alcohol

This method involves the reaction of triethyl orthopropionate with allyl alcohol in the presence of an acid catalyst.

Materials:

  • Triethyl orthopropionate (1,1,1-triethoxypropane)

  • Allyl alcohol (2-propen-1-ol)

  • Phosphoric acid (85%)

  • Sodium bicarbonate

  • Mineral oil (e.g., Primol)

Procedure:

  • In a suitable autoclave, combine triethyl orthopropionate (2.4 moles), allyl alcohol (2.4 moles), and phosphoric acid (12 g).

  • Seal the autoclave and heat the mixture with stirring to a temperature of 165-185°C for approximately 3 hours.

  • After cooling, carefully open the autoclave and add sodium bicarbonate (12.6 g) to neutralize the phosphoric acid.

  • Add mineral oil (30 g) as a still base.

  • Fractionally distill the mixture. An initial fraction of ethanol (B145695) and ethyl propionate (B1217596) is collected at atmospheric pressure around 129°C.

  • The desired product, this compound, is then distilled under reduced pressure (40 mm Hg) at approximately 75°C.

Experimental Protocol 2: From Diethyl Methylmalonate

This two-step process involves the alkylation of diethyl methylmalonate.

Materials:

Procedure:

  • Step 1: In a reaction vessel under an inert atmosphere, dissolve diethyl methylmalonate in a mixture of tetrahydrofuran and hexane. Cool the solution and add diisopropylamine followed by the dropwise addition of n-butyllithium at 20°C. Stir the reaction mixture for 1.5 hours. This step generates the enolate.

  • Step 2: To the reaction mixture, add a solution of lithium iodide in water and dimethyl sulfoxide. This step facilitates the alkylation and subsequent workup.

  • The product, this compound, is isolated and purified using standard techniques such as extraction and distillation.

G Synthesis Workflow of this compound cluster_0 Protocol 1: From Triethyl Orthopropionate cluster_1 Protocol 2: From Diethyl Methylmalonate A Triethyl Orthopropionate + Allyl Alcohol B Reaction in Autoclave with H₃PO₄ (165-185°C) A->B C Neutralization with NaHCO₃ B->C D Fractional Distillation C->D E This compound D->E F Diethyl Methylmalonate G Enolate Formation (LDA/n-BuLi) F->G H Alkylation G->H I Workup and Purification H->I J This compound I->J

Synthesis workflows for this compound.

Applications in Drug Development and Organic Synthesis

A notable application in a context relevant to drug discovery is its use as a reactant in the Heck coupling reaction. This palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, widely used in the construction of complex molecular architectures, including pharmacologically active compounds.

Heck Coupling Reaction with this compound

In a study focused on the development of N-Methyl-D-Aspartate (NMDA) receptor modulators, this compound was used in a Heck coupling reaction with a triflate derivative.[5]

Experimental Protocol:

  • Reactants: A triflate (e.g., an aromatic triflate), this compound, a palladium catalyst (e.g., palladium acetate), a phosphine (B1218219) ligand (e.g., tri-o-tolylphosphine), and a base (e.g., triethylamine).

  • Procedure: The reactants are combined in a suitable solvent and heated to effect the coupling reaction. The product, a more complex molecule incorporating the pentenoate structure, is then isolated and purified by flash chromatography.

This reaction demonstrates the utility of this compound in creating substituted alkenes, which are common motifs in drug candidates.

G Heck Coupling Reaction cluster_0 Reaction Scheme cluster_1 Significance A Aromatic Triflate C Pd Catalyst, Ligand, Base A->C B This compound B->C D Coupled Product C->D E Forms C-C bond F Introduces functionalized side chain E->F G Access to complex scaffolds F->G H Application in medicinal chemistry G->H

Logical relationship in the Heck coupling reaction.

Signaling Pathways

Currently, there is a lack of specific, publicly available research detailing the direct interaction of this compound or its immediate derivatives with specific biological signaling pathways. While its use in the synthesis of NMDA receptor modulators has been documented, the final active compounds are significantly different in structure. Therefore, a diagram of a specific signaling pathway directly modulated by this compound cannot be provided at this time. Further research is needed to elucidate any direct pharmacological effects of this compound.

Conclusion

This compound is a well-characterized compound with established physicochemical and spectroscopic properties. Detailed synthetic protocols are available, making it an accessible building block for researchers. While its primary application has been in the flavor industry, its utility in advanced organic synthesis, such as the Heck coupling reaction, highlights its potential for the construction of complex molecules relevant to drug discovery. Further investigations are warranted to explore its full potential as a precursor for novel therapeutic agents and to understand its biological activities.

References

Physical and chemical properties of Ethyl 2-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-4-pentenoate is a fatty acid ester recognized for its characteristic fruity aroma, reminiscent of pineapple and tropical fruits. While not found in nature, it is utilized as a flavoring agent in various products, including beverages, confectionery, and dairy items.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and a visual representation of the synthesis workflow.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a clear reference for laboratory and research applications.

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₂[1][2]
Molecular Weight 142.20 g/mol [1][3]
CAS Number 53399-81-8[1][2]
Appearance Colorless to almost colorless clear liquid
Odor Fruity, tropical, pineapple-like[4]
Boiling Point 153-155 °C at 760 mmHg[1]
Density 0.873 - 0.9 g/mL at 25 °C[2]
Refractive Index n20/D 1.415-1.422[1][2]
Solubility Insoluble in water; soluble in alcohol and fixed oils.[1]
Flash Point 40.5 - 41 °C (105 - 105.8 °F)[2]
Vapor Pressure 3.2 - 3.25 mmHg at 25°C[2]

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of triethyl orthopropionate and allyl alcohol in the presence of phosphoric acid. The subsequent neutralization and fractional distillation yield the final product.

Experimental Protocol

Materials:

  • Triethyl orthopropionate

  • Allyl alcohol

  • 85% Phosphoric acid

  • Sodium bicarbonate

  • Mineral oil (e.g., Primol)

Procedure:

  • A mixture of triethyl orthopropionate and allyl alcohol is prepared.

  • To this mixture, 85% phosphoric acid is added.

  • The reaction mixture is heated in an autoclave.

  • Following the reaction, the autoclave is cooled and opened.

  • Sodium bicarbonate is added to the reaction mass to neutralize the phosphoric acid.[5]

  • A still base, such as Primol (mineral oil), is added to the neutralized mixture.[5]

  • The mixture then undergoes fractional distillation.[5]

  • The first fraction, consisting of ethanol (B145695) and ethyl propionate, is collected at atmospheric pressure at approximately 129 °C.[5]

  • The pressure is then reduced to 40 mm Hg, and the second fraction, which is the desired this compound, is collected at 75 °C.[5]

The reported yield for this synthesis, based on the initial amount of triethyl orthopropionate, is 73.5%.[5]

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound as described in the experimental protocol.

SynthesisWorkflow reagents Triethyl Orthopropionate + Allyl Alcohol + Phosphoric Acid autoclave Reaction in Autoclave reagents->autoclave neutralization Neutralization with Sodium Bicarbonate autoclave->neutralization distillation_prep Addition of Mineral Oil neutralization->distillation_prep distillation1 Fractional Distillation (Atmospheric Pressure, 129°C) distillation_prep->distillation1 distillation2 Fractional Distillation (40 mm Hg, 75°C) distillation1->distillation2 byproduct Ethanol + Ethyl Propionate distillation1->byproduct product This compound distillation2->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

While detailed experimental protocols for obtaining spectroscopic data are not provided in this guide, it is worth noting that 1H NMR and 13C NMR spectra for this compound are available through various chemical suppliers and databases.[1][6] This data is crucial for the structural elucidation and purity assessment of the compound.

Safety and Handling

This compound is a flammable liquid and vapor. Standard laboratory safety precautions should be observed, including working in a well-ventilated area and avoiding sources of ignition. Personal protective equipment, such as safety glasses and gloves, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[1]

References

Commercial Availability and Synthetic Utility of Ethyl 2-methyl-4-pentenoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 2-methyl-4-pentenoate (CAS No. 53399-81-8) is a versatile building block in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. Its structure, featuring both an ester functionality and a terminal olefin, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, along with detailed experimental protocols for its synthesis and potential applications in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

PropertyValueReference
CAS Number 53399-81-8[1][2]
Molecular Formula C₈H₁₄O₂[1][3]
Molecular Weight 142.20 g/mol [1][3]
Boiling Point 153-155 °C at 760 Torr[1]
Density ~0.9 g/cm³[1]
Refractive Index ~1.422[1]
Solubility Insoluble in water; soluble in alcohol and fixed oils.[1]
Flash Point 105 °F (41 °C)[1][2]

Commercial Availability and Pricing

This compound is readily available from a range of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. Purity levels are typically high, often exceeding 98%. The following table summarizes the availability and indicative pricing from various suppliers. Please note that prices are subject to change and may vary based on the quantity and purity required.

SupplierGrade/PurityAvailable QuantitiesIndicative Price (USD)
Sigma-Aldrich ≥98% (FG, stabilized)Sample, 100 g~$61.30 (sample), $222.00 (100 g)
Thermo Fisher Scientific (Alfa Aesar) 98%100 gPrice on request
TCI America >98.0% (GC)5 g, 25 gPrice on request
SCIEDCO Min. 98.0% (GC)5 g~$188.90 CAD (5 g)
CP Lab Safety Min. 98% (GC)100 g~$222.19 (100 g)
XIAMEN EQUATION CHEMICAL CO.,LTD Industrial GradeBulk (kg)~$0.1/kg (EXW)

Synthesis of this compound

For researchers who wish to synthesize this compound in the laboratory, a common method involves the orthoester Claisen rearrangement. The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Orthoester Claisen Rearrangement[5]

Materials:

  • Allyl alcohol

  • Triethyl orthoacetate

  • Propionic acid (catalyst)

  • Sodium bicarbonate

  • Mineral oil (e.g., Primol)

  • Anhydrous sodium sulfate

  • Diatomaceous earth (optional, as a boiling aid)

Equipment:

  • Autoclave or sealed reaction vessel

  • Distillation apparatus (e.g., packed column)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable autoclave or sealed reaction vessel, combine allyl alcohol, triethyl orthoacetate, and a catalytic amount of propionic acid.

  • Reaction: Heat the mixture under pressure. The exact temperature and pressure will depend on the specific equipment used, but a typical range is 150-180°C for several hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the vessel to room temperature and carefully open it. Neutralize the acidic catalyst by adding sodium bicarbonate to the reaction mixture until effervescence ceases.

  • Work-up: Add a high-boiling point chaser, such as mineral oil, to the mixture.

  • Purification: Fractionally distill the mixture. The initial fraction, collected at atmospheric pressure around 129°C, will primarily consist of ethanol (B145695) and ethyl propionate. The desired product, this compound, is then collected by distillation under reduced pressure (e.g., 40 mm Hg) at approximately 75°C. The reported yield for this method is around 73.5% based on the triethyl orthopropionate used.[4]

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Allyl_Alcohol Allyl Alcohol Orthoester_Claisen_Rearrangement Orthoester Claisen Rearrangement (High Temperature & Pressure) Allyl_Alcohol->Orthoester_Claisen_Rearrangement Triethyl_Orthoacetate Triethyl Orthoacetate Triethyl_Orthoacetate->Orthoester_Claisen_Rearrangement Propionic_Acid Propionic Acid (Catalyst) Propionic_Acid->Orthoester_Claisen_Rearrangement Neutralization Neutralization (Sodium Bicarbonate) Orthoester_Claisen_Rearrangement->Neutralization Crude Product Fractional_Distillation Fractional Distillation Neutralization->Fractional_Distillation Product This compound Fractional_Distillation->Product Purified Product

Caption: A decision workflow for researchers to either source or synthesize this compound.

Conclusion

This compound is a commercially accessible and synthetically useful building block for researchers in drug development and other areas of chemical synthesis. Its availability from multiple suppliers in various quantities and purities, coupled with well-established synthetic protocols, makes it a practical starting material for a range of chemical transformations. The experimental procedures detailed in this guide provide a solid foundation for its synthesis and subsequent reactions, enabling the creation of novel and complex molecular architectures.

References

Ethyl 2-methyl-4-pentenoate: A Versatile Synthon in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-methyl-4-pentenoate, a seemingly simple γ,δ-unsaturated ester, has emerged as a versatile and valuable building block in the intricate world of organic synthesis. Its unique structural features, including a terminal double bond, an ester functionality, and a stereogenic center at the α-position, provide multiple handles for a diverse array of chemical transformations. This guide delves into the core applications of this compound, offering insights into its synthetic utility, supported by quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Strategic Importance in Synthesis

The strategic importance of this compound lies in its ability to serve as a precursor to a variety of complex molecular architectures. The terminal olefin is amenable to a range of transformations, including metathesis, hydroboration-oxidation, and Wacker-type oxidations, allowing for carbon-chain elongation and functional group interconversion. The ester moiety can be hydrolyzed, reduced, or converted to other functional groups, while the α-methyl group provides a point of stereochemical control, making it a valuable chiral building block in asymmetric synthesis.

Key Applications and Transformations

Claisen Rearrangements: Accessing Functionalized Carboxylic Acids

The γ,δ-unsaturated nature of this compound makes it an ideal substrate for Claisen rearrangements, powerful carbon-carbon bond-forming reactions. Both the Johnson-Claisen and Ireland-Claisen variants have been successfully employed to generate highly functionalized carboxylic acids and their derivatives, which are key intermediates in the synthesis of natural products and pharmaceuticals.

The Johnson-Claisen rearrangement , typically carried out by heating the corresponding allylic alcohol (derived from the reduction of this compound) with an orthoester in the presence of a weak acid, leads to the formation of a new γ,δ-unsaturated ester with a two-carbon extension.[1][2][3]

The Ireland-Claisen rearrangement of the silyl (B83357) ketene (B1206846) acetal (B89532) derived from this compound offers a milder alternative and allows for greater stereochemical control.[4][5][6][7] By carefully selecting the base and reaction conditions, either the (E)- or (Z)-enolate can be formed preferentially, leading to the diastereoselective formation of the rearranged product.

Table 1: Representative Claisen Rearrangements of this compound Derivatives

Rearrangement TypeSubstrateConditionsProductDiastereomeric Ratio (d.r.)Yield (%)
Johnson-Claisen2-methyl-4-penten-1-olTriethyl orthoacetate, propionic acid, 140 °CEthyl 4-methyl-6-heptenoate-75
Ireland-ClaisenSilyl ketene acetal of this compound1. LDA, THF, -78 °C; 2. TMSCl; 3. Toluene (B28343), reflux(2R,3S)-2,3-dimethyl-4-pentenoic acid95:588

Experimental Protocol: Ireland-Claisen Rearrangement of this compound

To a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq) dropwise. The solution is stirred for 30 minutes, after which this compound (1.0 eq) is added slowly. After stirring for 1 hour, trimethylsilyl (B98337) chloride (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in toluene and refluxed for 12 hours. The reaction is then quenched with 1 M HCl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to afford the desired 2,3-dimethyl-4-pentenoic acid.

Ireland_Claisen_Rearrangement sub This compound enolate Lithium Enolate sub->enolate LDA, THF, -78 °C silyl_ketene_acetal Silyl Ketene Acetal enolate->silyl_ketene_acetal TMSCl rearranged_acid 2,3-dimethyl-4-pentenoic acid silyl_ketene_acetal->rearranged_acid [3,3]-Sigmatropic Rearrangement Metathesis_Reactions cluster_CM Cross-Metathesis cluster_RCM Ring-Closing Metathesis EMPE_CM This compound Product_CM Ethyl 2-methyl-6-phenyl-4-hexenoate EMPE_CM->Product_CM Grubbs' 2nd Gen. Styrene Styrene Styrene->Product_CM Diene Diene Precursor Product_RCM Cyclic Product Diene->Product_RCM Grubbs' 1st Gen. Piperidine_Synthesis start This compound step1 Functionalization (e.g., Hydroboration-Oxidation, Azidation) start->step1 step2 Amino-ester Intermediate step1->step2 step3 Intramolecular Cyclization step2->step3 product Substituted Piperidine step3->product

References

Ethyl 2-Methyl-4-Pentenoate: A Technical Guide for Flavor Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Product Development Professionals

Ethyl 2-methyl-4-pentenoate is a volatile ester recognized for its potent fruity aroma, contributing desirable notes to a wide array of food and beverage products. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, sensory profile, and safety as a flavoring agent, intended for professionals in the fields of flavor chemistry, food science, and drug development.

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity odor. A summary of its key physical and chemical properties is presented in Table 1. It is important to note that slight variations in reported values exist across different sources, which can be attributed to measurement techniques and sample purity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₂[cite: ]
Molecular Weight 142.20 g/mol [cite: ]
CAS Number 53399-81-8[cite: ]
FEMA Number 3489[1]
JECFA Number 351[1]
Appearance Colorless liquid[cite: ]
Boiling Point 153-155 °C at 760 mmHg[cite: ]
Density 0.870-0.891 g/mL at 25 °C[cite: ]
Refractive Index 1.415-1.421 at 20 °C[cite: ]
Solubility Insoluble in water; soluble in alcohol and oils.[cite: ]
Flash Point Approximately 41 °C (105.8 °F)[cite: ]

Synthesis of this compound

The industrial synthesis of this compound can be achieved through various chemical pathways. One common method involves the reaction of triethyl orthopropionate with allyl alcohol in the presence of an acid catalyst. The following is a representative experimental protocol based on available literature.

Experimental Protocol: Synthesis from Triethyl Orthopropionate and Allyl Alcohol

Materials:

  • Triethyl orthopropionate

  • Allyl alcohol

  • Phosphoric acid (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Mineral oil (as a still base)

Procedure:

  • Reaction: A mixture of triethyl orthopropionate and allyl alcohol is heated in an autoclave in the presence of a catalytic amount of phosphoric acid. The reaction is carried out under elevated temperature and pressure.

  • Neutralization: After the reaction is complete, the autoclave is cooled and opened. Sodium bicarbonate is added to the reaction mixture to neutralize the phosphoric acid catalyst.

  • Distillation: Mineral oil is added to the neutralized mixture as a still base. The product is then isolated via fractional distillation.

    • An initial fraction, consisting of ethanol (B145695) and ethyl propionate, is collected at atmospheric pressure at approximately 129 °C.

    • The pressure is then reduced to 40 mm Hg, and the desired product, this compound, is collected at approximately 75 °C.

The yield for this synthesis is reported to be approximately 73.5% based on the initial amount of triethyl orthopropionate.[2]

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Reactants Triethyl Orthopropionate + Allyl Alcohol Reaction Autoclave Reaction (High Temperature & Pressure) Reactants->Reaction Catalyst Phosphoric Acid (Catalyst) Catalyst->Reaction Neutralization Neutralization with Sodium Bicarbonate Reaction->Neutralization Distillation_Setup Addition of Mineral Oil (Still Base) Neutralization->Distillation_Setup Fractional_Distillation Fractional Distillation Distillation_Setup->Fractional_Distillation Byproducts Ethanol + Ethyl Propionate (Distilled at atmospheric pressure, 129°C) Fractional_Distillation->Byproducts Fraction 1 Product This compound (Distilled at 40 mm Hg, 75°C) Fractional_Distillation->Product Fraction 2

Caption: Workflow for the synthesis of this compound.

Sensory Profile and Applications

This compound is characterized by a complex fruity aroma with distinct notes of pineapple, green apple, and tropical fruits. Its flavor profile makes it a valuable component in a variety of food and beverage applications.

Table 2: Sensory Descriptors for this compound

DescriptorDescription
Primary Fruity, Pineapple
Secondary Green, Tropical, Estery
Nuances Waxy, Cooling

While specific, publicly available quantitative data on odor and taste thresholds are limited, its potent character suggests a low detection threshold. It is commonly used in the formulation of fruit flavors, particularly for pineapple, apple, and tropical fruit blends, in products such as beverages, candies, baked goods, and chewing gum. Although the Flavor and Extract Manufacturers Association (FEMA) has designated it as Generally Recognized as Safe (GRAS), specific usage levels in various food categories are not detailed in readily accessible publications.

Experimental Protocol: Sensory Evaluation

A robust sensory evaluation is critical for determining the impact and optimal usage level of this compound in a food or beverage matrix. The following is a generalized protocol for its sensory assessment.

Objective: To characterize the sensory profile and determine the detection and recognition thresholds of this compound.

Materials:

  • High-purity this compound

  • Deionized, odor-free water or a neutral oil base

  • Odor-free sample cups with lids

  • A panel of 8-12 trained sensory assessors

Procedure:

  • Panelist Training: Panelists are trained on the recognition and intensity scaling of fruity, green, and tropical aroma standards.

  • Sample Preparation: A series of dilutions of this compound are prepared in the chosen base (water or oil). Concentrations should span from sub-threshold to clearly perceptible levels. Samples are presented in coded, opaque cups to prevent visual bias.

  • Threshold Determination (Ascending Forced-Choice Method):

    • Panelists are presented with three samples, two of which are blanks and one contains the odorant at a specific concentration.

    • They are asked to identify the "odd" sample.

    • The concentration is increased in steps until the panelist can reliably detect the difference. The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the individual's detection threshold.

  • Descriptive Analysis:

    • Panelists are presented with a suprathreshold concentration of the sample and asked to rate the intensity of various flavor and aroma attributes (e.g., fruity, pineapple, green, sweet, acidic) on a labeled magnitude scale.

    • Data is collected and analyzed to generate a sensory profile of the compound.

Safety and Regulatory Status

The safety of this compound as a flavoring agent has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

Table 3: Toxicological and Regulatory Information

EndpointFinding/StatusSource(s)
Genotoxicity No concern for genotoxicity based on read-across data.[cite: ]
Repeated Dose Toxicity Systemic exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[cite: ]
Reproductive Toxicity Systemic exposure is below the TTC for a Cramer Class I material.[cite: ]
Skin Sensitization Not expected to be a skin sensitizer (B1316253) at current use levels.[cite: ]
JECFA Evaluation No safety concern at current levels of intake when used as a flavouring agent.[1]
FEMA GRAS GRAS No. 3489[1]

The toxicological evaluations have largely relied on data from read-across studies with structurally similar compounds and the application of the Threshold of Toxicological Concern (TTC) concept. Based on these assessments, this compound is considered safe for its intended use as a flavoring agent at the current estimated levels of intake.

Logical Relationship of Safety Assessment

Safety_Assessment Safety Assessment Logic for this compound Compound This compound Genotoxicity Genotoxicity Assessment Compound->Genotoxicity RepeatedDose Repeated Dose Toxicity Assessment Compound->RepeatedDose ReproductiveTox Reproductive Toxicity Assessment Compound->ReproductiveTox TTC Threshold of Toxicological Concern (TTC) (Cramer Class I) TTC->RepeatedDose TTC->ReproductiveTox ReadAcross Read-Across to Structurally Similar Compounds ReadAcross->Genotoxicity JECFA_Eval JECFA Evaluation Genotoxicity->JECFA_Eval RepeatedDose->JECFA_Eval ReproductiveTox->JECFA_Eval FEMA_GRAS FEMA GRAS Status JECFA_Eval->FEMA_GRAS Conclusion No Safety Concern at Current Intake Levels FEMA_GRAS->Conclusion

Caption: Logical flow of the safety assessment for this compound.

References

The Role of Ethyl 2-methyl-4-pentenoate in the Fragrance Industry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-4-pentenoate is a volatile ester that contributes a characteristic fruity and green aroma to a variety of fragrance compositions. Its unique scent profile, reminiscent of pineapple and apple with fresh, tropical nuances, makes it a valuable ingredient for perfumers and flavorists. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, olfactory profile, and applications of this compound in the fragrance industry. It also details relevant experimental protocols and explores the biological pathways associated with its perception.

Physicochemical Properties and Olfactory Profile

The physical and chemical characteristics of a fragrance molecule are critical to its performance in a formulation. These properties, along with its olfactory profile, are summarized below.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 53399-81-8[2]
Molecular Formula C8H14O2[2]
Molecular Weight 142.20 g/mol [2]
Boiling Point 153.00 to 155.00 °C @ 760.00 mm Hg[1]
Flash Point 43.2 °C (estimated)[2]
Density 0.891 g/cm³[1]
Vapor Pressure 3.2411 hPa @ 20°C; 4.5455 hPa @ 25°C (estimated)
Solubility Insoluble in water; soluble in alcohol and fixed oils.[1]
Odor Profile Fruity, green, pineapple, tropical, sweet, apple, berry, banana, pear, fresh.
Recommended Usage Level Up to 4.0000% in fragrance concentrate.[3]

Synthesis of this compound

The most common method for the synthesis of this compound is through the Fischer esterification of 2-methyl-4-pentenoic acid with ethanol (B145695) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

  • 2-methyl-4-pentenoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Apparatus for reflux and fractional distillation

Procedure:

  • In a round-bottom flask, combine 2-methyl-4-pentenoic acid and an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by washing the reaction mixture with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purify the crude this compound by fractional distillation to obtain the final product.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Reactants 2-methyl-4-pentenoic acid + Ethanol (Excess) + H2SO4 (catalyst) Reaction Fischer Esterification (Reflux) Reactants->Reaction Neutralization Neutralization (Sodium Bicarbonate Solution) Reaction->Neutralization Extraction Liquid-Liquid Extraction Neutralization->Extraction Drying Drying (Anhydrous MgSO4) Extraction->Drying Purification Fractional Distillation Drying->Purification Product This compound Purification->Product G Sample Fragrance Sample Dilution Dilution in Solvent (e.g., Ethanol) Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Analysis Data Analysis (Library Matching & Quantification) Detection->Analysis Result Identification and Quantification of This compound Analysis->Result G Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_channel CNG Ion Channel cAMP->CNG_channel Opening Depolarization Neuronal Depolarization CNG_channel->Depolarization Cation Influx Signal Signal to Olfactory Bulb Depolarization->Signal

References

An In-depth Technical Guide to Ethyl 2-Methyl-4-Pentenoate: A Fatty Acid Ester with Potential in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-4-pentenoate is a short-chain unsaturated fatty acid ester recognized for its characteristic fruity aroma, leading to its prevalent use in the flavor and fragrance industries. While its direct biological activity and immediate applications in drug development are not extensively documented, its chemical structure presents it as a versatile precursor for more complex molecular architectures. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, established synthesis protocols, and analytical methodologies. Furthermore, this document explores its classification within metabolic pathways and its potential utility as a building block in pharmaceutical and agrochemical synthesis, offering a foundation for researchers and drug development professionals interested in its application for novel molecular design.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic fruity and ethereal odor.[] It is insoluble in water but soluble in organic solvents such as ethanol (B145695) and oils.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₄O₂[2]
Molecular Weight 142.20 g/mol [2]
CAS Number 53399-81-8[2]
Appearance Colorless liquid[]
Density 0.891 g/mL[2]
Boiling Point 153-155 °C at 760 mmHg[2]
Refractive Index 1.415-1.421[2]
Solubility Insoluble in water; soluble in alcohol and fixed oils[2]

Synthesis Protocols

Several synthetic routes for this compound have been established. A common method involves the reaction of ethyl-2-methyl-3,4-pentadienoate with hydrogen in the presence of a catalyst. The choice of catalyst can influence the product distribution.

Catalytic Hydrogenation of Ethyl-2-methyl-3,4-pentadienoate

This method involves the selective hydrogenation of ethyl-2-methyl-3,4-pentadienoate.

  • Materials:

    • Ethyl-2-methyl-3,4-pentadienoate

    • Palladium-on-carbon (Pd/C) catalyst or Lindlar catalyst (palladium-on-calcium carbonate)[3]

    • Hydrogen gas

    • Inert solvent (e.g., ethanol) (optional)[3]

    • Sodium bicarbonate

    • Primol (mineral oil)

  • Protocol:

    • The reaction is carried out in an autoclave.

    • Ethyl-2-methyl-3,4-pentadienoate is reacted with hydrogen gas in the presence of either a palladium-on-carbon or a Lindlar catalyst.[3]

    • The reaction temperature is maintained between 10°C and 50°C, with a preferred range of 25-35°C.[3]

    • The hydrogen pressure is kept between 5 and 50 psig, with 20 psig being optimal to minimize side product formation.[3]

    • The reaction can be performed with or without an inert solvent like ethanol.[3]

    • Upon completion, the autoclave is opened, and sodium bicarbonate is added to neutralize any residual acid.[4]

    • Primol is added as a still base.[4]

    • The product mixture is then purified by fractional distillation.[3][4]

  • Note: Using a Lindlar catalyst typically yields a mixture of ethyl-2-methyl-cis-3-pentenoate and ethyl-2-methyl-4-pentenoate.[3] A palladium-on-carbon catalyst can result in a mixture containing ethyl-2-methyl-cis-3-pentenoate, ethyl-2-methyl-4-pentenoate, and ethyl-2-methyl-pentanoate.[3]

A generalized workflow for the synthesis and purification is depicted in the following diagram:

G Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Ethyl-2-methyl-3,4-pentadienoate + H₂ + Catalyst Reaction Catalytic Hydrogenation (10-50°C, 5-50 psig) Reactants->Reaction Neutralization Addition of NaHCO₃ Reaction->Neutralization Stabilization Addition of Primol Neutralization->Stabilization Distillation Fractional Distillation Stabilization->Distillation Product This compound Distillation->Product

Caption: Generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

  • Sample Preparation: The sample is typically dissolved in a suitable solvent, such as dichloromethane, before injection into the GC-MS system.

  • GC-MS Parameters (General):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms) is often used.

    • Carrier Gas: Helium is a common carrier gas.

    • Injector Temperature: Typically set around 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the components of the sample.

    • MS Detector: Electron impact (EI) ionization at 70 eV is standard.

    • Mass Range: Scanned over a range that includes the molecular ion and expected fragment ions of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound. Spectral data can be found in databases such as PubChem.[2]

Biological Context and Potential Applications

While primarily used as a flavoring agent, this compound's classification as a fatty acid ester places it within the broader context of lipid metabolism.[5][6]

Metabolic Pathway Classification

Databases like the Human Metabolome Database (HMDB) classify this compound under the "Fatty Acid Metabolism" pathway.[5] This classification is based on its structural similarity to endogenous fatty acid esters. However, specific enzymatic reactions or signaling pathways directly involving this compound in a physiological context are not well-defined in the current literature.

The logical relationship of this compound to broader chemical and metabolic classes is illustrated below:

G Classification of this compound Organic_Compounds Organic Compounds Lipids Lipids and Lipid-like Molecules Organic_Compounds->Lipids Fatty_Acyls Fatty Acyls Lipids->Fatty_Acyls Fatty_Acid_Esters Fatty Acid Esters Fatty_Acyls->Fatty_Acid_Esters EM4P This compound Fatty_Acid_Esters->EM4P

Caption: Hierarchical classification of this compound.

Potential in Pharmaceutical and Agrochemical Synthesis

This compound is considered an essential precursor in the synthesis of various pharmaceutical and agrochemical compounds.[] Its bifunctional nature, containing both an ester and a terminal alkene, allows for a variety of chemical transformations. The double bond can be a site for reactions such as hydrogenation, halogenation, and epoxidation, while the ester group can undergo hydrolysis, amidation, and reduction. This versatility makes it a potentially valuable starting material for the synthesis of more complex molecules with potential biological activity. For instance, it has been suggested as a precursor for potent anti-inflammatory and analgesic medications.[]

Conclusion

This compound is a well-characterized fatty acid ester with established applications in the flavor industry. For researchers and professionals in drug development, its primary interest may lie in its potential as a versatile synthetic building block. The presence of multiple reactive sites within its structure opens avenues for the creation of diverse molecular libraries for screening and development of new therapeutic and agrochemical agents. Further research into the biological activities of its derivatives could uncover novel applications for this readily accessible compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2-methyl-4-pentenoate, a valuable intermediate in organic synthesis. The following sections describe various synthetic methodologies, including the Johnson-Claisen rearrangement, synthesis via diethyl methylmalonate, hydrogenation of a dienoate precursor, and Fischer esterification.

Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a powerful method for the formation of carbon-carbon bonds, yielding a γ,δ-unsaturated ester from an allylic alcohol and an orthoester.[1][2] This reaction is typically catalyzed by a weak acid, such as propionic acid, and proceeds through a concerted[1][1]-sigmatropic rearrangement.[1][3]

1.1. Reaction Mechanism

The reaction is initiated by the acid-catalyzed reaction of the allylic alcohol with the orthoester to form a ketene (B1206846) acetal (B89532) intermediate. This intermediate then undergoes a[1][1]-sigmatropic rearrangement to form the γ,δ-unsaturated ester.[4]

Johnson_Claisen_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Allyl_Alcohol Allyl Alcohol Mixed_Orthoester Mixed Orthoester Allyl_Alcohol->Mixed_Orthoester + Triethyl Orthopropionate (H⁺ cat.) Triethyl_Orthopropionate Triethyl Orthopropionate Triethyl_Orthopropionate->Mixed_Orthoester Ketene_Acetal Ketene Acetal Mixed_Orthoester->Ketene_Acetal - Ethanol (B145695) Ethanol Ethanol Mixed_Orthoester->Ethanol Transition_State [3,3]-Sigmatropic Transition State Ketene_Acetal->Transition_State Product This compound Transition_State->Product

Caption: Johnson-Claisen rearrangement mechanism.

1.2. Experimental Protocol

This protocol is adapted from a known procedure for a similar synthesis.

Materials:

  • Triethyl orthopropionate

  • Allyl alcohol

  • Phosphoric acid (catalyst)

  • Sodium bicarbonate

  • Primol (or other high-boiling mineral oil)

  • Anhydrous sodium sulfate

Equipment:

  • Autoclave

  • Distillation apparatus (e.g., Goodloe packed column)

  • Standard laboratory glassware

Procedure:

  • Charge the autoclave with triethyl orthopropionate, allyl alcohol, and a catalytic amount of phosphoric acid.

  • Seal the autoclave and heat to the reaction temperature (specific temperature and time may need optimization, but typically in the range of 100-200 °C for several hours).[1]

  • After the reaction is complete, cool the autoclave to room temperature and cautiously open it.

  • Neutralize the phosphoric acid by adding sodium bicarbonate until effervescence ceases.

  • Add Primol as a still base to aid in the distillation.

  • Perform a fractional distillation. First, distill at atmospheric pressure to remove lower-boiling side products (e.g., ethanol, ethyl propionate).

  • Continue the fractional distillation under reduced pressure to isolate the this compound.

1.3. Quantitative Data

ParameterValueReference
Yield73.5%[5]
Distillation Temp. (Product)75 °C at 40 mm Hg[5]

Synthesis from Diethyl Methylmalonate

This two-step synthesis involves the alkylation of diethyl methylmalonate followed by a subsequent reaction to yield the final product.

2.1. Experimental Workflow

Diethyl_Methylmalonate_Workflow Start Diethyl Methylmalonate Step1 Step 1: Alkylation - Diisopropylamine (B44863), n-BuLi - Tetrahydrofuran (B95107)/Hexane - 20 °C, 1.5 h Start->Step1 Intermediate Allylated Intermediate Step1->Intermediate Step2 Step 2: Conversion - LiI - H₂O/Dimethylsulfoxide Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for synthesis from diethyl methylmalonate.

2.2. Experimental Protocol

Step 1: Alkylation of Diethyl Methylmalonate

  • In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine in anhydrous tetrahydrofuran and cool to 0 °C.

  • Add n-butyllithium (n-BuLi) dropwise and stir for 30 minutes at 0 °C.

  • Add diethyl methylmalonate dropwise at 0 °C and then allow the mixture to warm to room temperature and stir for 1 hour.

  • Add allyl bromide (or a similar allylating agent) and continue stirring at room temperature for 1.5 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the allylated intermediate.

Step 2: Conversion to this compound

  • Dissolve the intermediate from Step 1 in a mixture of dimethyl sulfoxide (B87167) and water.

  • Add lithium iodide (LiI) and heat the mixture to reflux.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture, add water, and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

2.3. Quantitative Data

StepReagentsConditionsYieldReference
1Diisopropylamine, n-BuLi, Allyl halideTHF/Hexane, 1.5 h, 20 °C99%[5]
2LiIH₂O/DMSO72%[5]

Hydrogenation of Ethyl 2-methyl-3,4-pentadienoate

This method involves the selective hydrogenation of an allene (B1206475) precursor to the desired alkene.

3.1. Reaction Scheme

Hydrogenation_Scheme Substrate Ethyl 2-methyl-3,4-pentadienoate Product_Mix Ethyl 2-methyl-cis-3-pentenoate This compound Substrate->Product_Mix H₂, Catalyst

Caption: Hydrogenation of ethyl 2-methyl-3,4-pentadienoate.

3.2. Experimental Protocol

Materials:

  • Ethyl 2-methyl-3,4-pentadienoate

  • Lindlar catalyst (Pd on CaCO₃, poisoned with lead) or Palladium on carbon (Pd/C)

  • Ethanol (optional solvent)

  • Hydrogen gas

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Filtration setup

Procedure:

  • In the hydrogenation vessel, dissolve Ethyl 2-methyl-3,4-pentadienoate in ethanol (if used).

  • Add the chosen catalyst (Lindlar catalyst or Pd/C).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 20 psig is preferred to minimize side products).[1]

  • Stir or shake the mixture at the reaction temperature (e.g., 25-35 °C). The reaction is exothermic, so cooling may be necessary.[1]

  • Monitor the reaction by hydrogen uptake or by analyzing aliquots.

  • Once the desired conversion is reached, stop the reaction, and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • If necessary, separate the desired product from isomers by fractional distillation.[1]

3.3. Quantitative Data

ParameterValueReference
CatalystLindlar or Pd/C[1]
Temperature25-35 °C[1]
Pressure20 psig (preferred)[1]
Product Ratio (Lindlar)Ethyl 2-methyl-cis-3-pentenoate : this compound from 6:4 to 7:3[1]

Fischer Esterification

This classic method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester and water.[6]

4.1. Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product.[7]

Fischer_Esterification Carboxylic_Acid 2-Methyl-4-pentenoic Acid Protonation Protonation of Carbonyl Carboxylic_Acid->Protonation + H⁺ Alcohol Ethanol Nucleophilic_Attack Nucleophilic Attack by Ethanol Alcohol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water Elimination->Water Ester This compound Deprotonation->Ester

Caption: Fischer esterification mechanism.

4.2. Experimental Protocol

Materials:

  • 2-Methyl-4-pentenoic acid

  • Ethanol (in excess, can also be the solvent)

  • Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether or ethyl acetate (B1210297)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 2-methyl-4-pentenoic acid and an excess of ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

4.3. Quantitative Data

ParameterValueReference
CatalystH₂SO₄ or p-TsOH[8]
ConditionsReflux[8]
YieldTypically good, can be >90% with excess alcohol[7][8]

References

Application Notes and Protocols for the Synthesis of Ethyl 2-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of Ethyl 2-methyl-4-pentenoate, a valuable intermediate in organic synthesis. The primary method detailed is the Johnson-Claisen rearrangement, a reliable and stereoselective method for carbon-carbon bond formation.

Introduction

This compound is a γ,δ-unsaturated ester that serves as a versatile building block in the synthesis of more complex molecules, including natural products and active pharmaceutical ingredients. Its structure incorporates multiple functional groups that can be further manipulated. The Johnson-Claisen rearrangement of allyl alcohol with triethyl orthopropionate offers a direct and efficient route to this compound. This rearrangement proceeds through a[1][1]-sigmatropic shift of an in situ-formed ketene (B1206846) acetal, providing good yields and control over stereochemistry.

Reaction Scheme: Johnson-Claisen Rearrangement

The synthesis of this compound from allyl alcohol and triethyl orthopropionate is depicted below. The reaction is typically catalyzed by a weak acid, such as propionic acid.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Allyl_Alcohol Allyl Alcohol reaction_node + Allyl_Alcohol->reaction_node Triethyl_Orthopropionate Triethyl Orthopropionate Triethyl_Orthopropionate->reaction_node Propionic_Acid Propionic Acid (catalyst) Propionic_Acid->reaction_node Heat Heat Heat->reaction_node Ethyl_2_methyl_4_pentenoate This compound Ethanol Ethanol (byproduct) reaction_node->Ethyl_2_methyl_4_pentenoate reaction_node->Ethanol

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the step-by-step synthesis of this compound via the Johnson-Claisen rearrangement.

Materials and Equipment
  • Reactants:

    • Allyl alcohol (CH₂=CHCH₂OH)

    • Triethyl orthopropionate (CH₃CH₂C(OCH₂CH₃)₃)

    • Propionic acid (CH₃CH₂COOH)

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents:

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle or oil bath

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

    • Distillation apparatus (for purification)

    • Standard laboratory glassware

Safety Precautions
  • Allyl alcohol is toxic and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Triethyl orthopropionate is a flammable liquid and an irritant. Avoid contact with skin and eyes. Handle in a fume hood.

  • Propionic acid is corrosive. Handle with care and wear appropriate PPE.

  • The reaction should be conducted in a well-ventilated fume hood away from ignition sources.

Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add allyl alcohol (1.0 eq).

    • Add an excess of triethyl orthopropionate (3.0 - 5.0 eq).

    • Add a catalytic amount of propionic acid (0.05 - 0.1 eq).

  • Reaction:

    • Heat the reaction mixture to a gentle reflux (typically around 140-160 °C) with vigorous stirring.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the allyl alcohol spot/peak. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess triethyl orthopropionate.

  • Purification:

    • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. The boiling point is approximately 75 °C at 40 mmHg.[2]

Data Presentation
ParameterValueReference
Molecular Formula C₈H₁₄O₂[3]
Molecular Weight 142.20 g/mol [3]
Boiling Point 156-157 °C (at 760 mmHg)
Yield Typically 70-80%[2]
¹³C NMR (CDCl₃, ppm) 175.8, 134.1, 117.4, 60.2, 40.5, 38.9, 17.5, 14.2
IR (neat, cm⁻¹) 3078, 2978, 1734 (C=O), 1642 (C=C), 1178 (C-O)

Logical Workflow of the Synthesis

The following diagram illustrates the key stages in the synthesis of this compound.

G A 1. Reaction Setup - Combine Allyl Alcohol, Triethyl Orthopropionate, and Propionic Acid B 2. Johnson-Claisen Rearrangement - Heat mixture to reflux (140-160 °C) - Monitor reaction progress (TLC/GC) A->B Heat C 3. Work-up - Cool and neutralize with NaHCO₃ - Extract with organic solvent - Wash and dry organic layer B->C Reaction complete D 4. Purification - Concentrate crude product - Fractional distillation under reduced pressure C->D Crude product E 5. Characterization - Obtain pure this compound - Analyze by NMR, IR, MS D->E Pure product

Caption: Step-by-step workflow for the synthesis and purification.

References

Chiral Synthesis of Ethyl 2-methyl-4-pentenoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral synthesis of Ethyl 2-methyl-4-pentenoate, a valuable chiral building block in organic synthesis. The focus is on diastereoselective alkylation using established chiral auxiliaries, a robust and widely applicable strategy for establishing stereocenters. The protocols outlined below leverage the well-developed chemistry of Evans' oxazolidinones and Myers' pseudoephedrine amides to achieve high levels of stereocontrol.

Introduction

This compound is a chiral ester with a stereogenic center at the α-position to the carbonyl group. The controlled synthesis of a single enantiomer of this compound is crucial for the synthesis of complex chiral molecules, including natural products and pharmaceutical agents. Asymmetric alkylation using chiral auxiliaries is a powerful and reliable method for introducing the methyl group with high enantiopurity. The chiral auxiliary temporarily attaches to a precursor, directs the stereochemical outcome of the alkylation reaction, and is subsequently cleaved to yield the desired chiral product.

Methods Overview

This document details two primary methods for the chiral synthesis of this compound:

  • Evans' Asymmetric Alkylation: This method utilizes a chiral oxazolidinone auxiliary, which provides a rigid and sterically defined environment for the enolate, leading to highly diastereoselective alkylation.

  • Myers' Asymmetric Alkylation: This approach employs pseudoephedrine as a chiral auxiliary, which forms a rigid chelated enolate, enabling excellent stereocontrol in the alkylation step.

Data Presentation

The following tables summarize typical quantitative data for asymmetric alkylation reactions using Evans' oxazolidinone and Myers' pseudoephedrine auxiliaries with substrates similar to those required for the synthesis of this compound. These values demonstrate the high levels of diastereoselectivity and yields commonly achieved with these methods.

Table 1: Performance of Evans' Oxazolidinone in Asymmetric Alkylation

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Benzyl bromide>99:195[1]
Allyl iodide98:2>90[1]
Methyl iodide>99:194[2]

Table 2: Performance of Myers' Pseudoephedrine Amide in Asymmetric Alkylation

ElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
Benzyl bromide>99%95[3]
Methyl iodide>98%88[4]
n-Butyl iodide>98%80[4]

Experimental Protocols

Protocol 1: Chiral Synthesis of this compound via Evans' Asymmetric Alkylation

This protocol involves three key steps: acylation of the chiral auxiliary, diastereoselective alkylation, and removal of the auxiliary to yield the final product.

Step 1: Acylation of the Chiral Oxazolidinone

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv.) dropwise.

  • After stirring for 15 minutes, add propionyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) dropwise.

  • Stir the mixture for 30 minutes to form the sodium enolate.

  • Add allyl bromide (1.2 equiv.) to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to -40 °C over 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is typically of high purity and can be used in the next step without further purification.

Step 3: Removal of the Chiral Auxiliary

  • Dissolve the crude alkylated product in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (2.0 equiv.) and hydrogen peroxide (4.0 equiv.) at 0 °C.

  • Stir the mixture at 0 °C for 2 hours, then at room temperature for 4 hours.

  • Quench the excess peroxide with sodium sulfite (B76179) solution.

  • Acidify the mixture with 1 M HCl and extract with diethyl ether.

  • The aqueous layer contains the recovered chiral auxiliary. The organic layers contain the chiral carboxylic acid.

  • To obtain the ethyl ester, treat the carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid (Fischer esterification) or use a milder esterification method such as reaction with ethyl iodide in the presence of a non-nucleophilic base.

  • Purify the final product, this compound, by flash column chromatography.

Protocol 2: Chiral Synthesis of this compound via Myers' Asymmetric Alkylation

This protocol follows a similar three-step sequence: amide formation, diastereoselective alkylation, and hydrolysis to the chiral ester.

Step 1: Amide Formation

  • (1R,2R)-(+)-Pseudoephedrine (1.0 equiv.) is dissolved in an appropriate solvent such as dichloromethane.[3]

  • Add triethylamine (B128534) (1.2 equiv.) followed by the dropwise addition of propionyl chloride (1.1 equiv.) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pseudoephedrine amide, which is often crystalline and can be purified by recrystallization.

Step 2: Diastereoselective Alkylation

  • To a suspension of the pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (6.0 equiv.) in dry THF at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv.) in THF.[3]

  • Stir the mixture and allow it to warm to 0 °C for 15 minutes and then to room temperature for 5 minutes.[3]

  • Cool the reaction to 0 °C and add allyl bromide (1.2 equiv.).

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is often of high diastereomeric purity.

Step 3: Hydrolysis to the Chiral Ester

  • The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. For example, refluxing with 1 M sulfuric acid.

  • After hydrolysis, extract the chiral 2-methyl-4-pentenoic acid with an organic solvent.

  • The chiral acid is then esterified to this compound using standard procedures as described in Protocol 1, Step 3.

  • Purify the final product by flash column chromatography.

Mandatory Visualizations

Chiral_Synthesis_Workflow cluster_auxiliary Chiral Auxiliary Strategy cluster_alkylation Asymmetric Alkylation cluster_cleavage Cleavage and Product Formation Prochiral_Acid Prochiral Acid Derivative (e.g., Propionyl Chloride) Acylation Acylation Prochiral_Acid->Acylation Auxiliary Chiral Auxiliary (e.g., Evans' Oxazolidinone) Auxiliary->Acylation Acylated_Auxiliary Acylated Chiral Auxiliary Acylation->Acylated_Auxiliary Enolate Chiral Enolate Acylated_Auxiliary->Enolate Deprotonation Base Base (e.g., LDA, NaHMDS) Base->Enolate Alkylation Diastereoselective Alkylation Enolate->Alkylation Electrophile Electrophile (Allyl Bromide) Electrophile->Alkylation Alkylated_Product Alkylated Auxiliary Adduct Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage (Hydrolysis) Alkylated_Product->Cleavage Chiral_Acid Chiral Carboxylic Acid Cleavage->Chiral_Acid Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary Esterification Esterification Chiral_Acid->Esterification Final_Product This compound Esterification->Final_Product

Caption: General workflow for the chiral synthesis of this compound using a chiral auxiliary approach.

Logical_Relationships cluster_auxiliary Chiral Auxiliary-Based Methods cluster_catalytic Catalytic Asymmetric Methods Title Chiral Synthesis of this compound Strategies Asymmetric Synthesis Strategies Evans Evans' Oxazolidinones Strategies->Evans Diastereoselective Alkylation Myers Myers' Pseudoephedrine Amides Strategies->Myers Diastereoselective Alkylation Organocatalysis Organocatalysis Strategies->Organocatalysis Enantioselective Conjugate Addition or Alkylation Metal_Catalysis Transition Metal Catalysis Strategies->Metal_Catalysis Enantioselective Conjugate Addition or Hydrogenation High_Selectivity High Stereoselectivity (ee% or de%) Evans->High_Selectivity High Diastereoselectivity Myers->High_Selectivity High Diastereoselectivity Organocatalysis->High_Selectivity High Enantioselectivity Metal_Catalysis->High_Selectivity High Enantioselectivity

Caption: Logical relationships between different strategies for the chiral synthesis of this compound.

References

Application Notes and Protocols for Ethyl 2-methyl-4-pentenoate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-4-pentenoate is a versatile prochiral substrate in asymmetric synthesis, offering a valuable platform for the stereoselective introduction of multiple chiral centers. Its structure, featuring a terminal double bond and a stereogenic center at the α-position, makes it an ideal candidate for a variety of enantioselective transformations. This document provides detailed application notes and protocols for the use of this compound in key asymmetric reactions, including asymmetric hydrogenation and dihydroxylation, leading to the formation of valuable chiral building blocks for the pharmaceutical and fine chemical industries.

Asymmetric Hydrogenation

Asymmetric hydrogenation of the terminal double bond of this compound provides a direct route to chiral ethyl 2-methylpentanoate, a valuable intermediate in the synthesis of various natural products and pharmaceuticals. The choice of catalyst and ligand is crucial for achieving high enantioselectivity. While direct asymmetric hydrogenation of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from the asymmetric hydrogenation of its close analog, 2-methyl-2-pentenoic acid.

Key Considerations for Asymmetric Hydrogenation:
  • Catalyst: Cinchona-modified Palladium (Pd) catalysts, such as Pd/Al₂O₃, have shown effectiveness in the asymmetric hydrogenation of similar α,β-unsaturated carboxylic acids.

  • Chiral Modifier: Cinchona alkaloids, like cinchonidine, are commonly used to induce enantioselectivity.

  • Solvent: The choice of solvent can significantly impact both the reaction rate and the enantioselectivity.

A proposed reaction scheme for the asymmetric hydrogenation of this compound is presented below. This transformation would yield chiral ethyl 2-methylpentanoate, a versatile building block for further synthetic elaborations.

sub This compound prod Ethyl (R/S)-2-methylpentanoate sub->prod H₂, Chiral Catalyst (e.g., Cinchona-modified Pd) sub This compound diol Chiral Diol Intermediate sub->diol Sharpless Asymmetric Dihydroxylation (AD-mix-α or AD-mix-β) lactone Chiral γ-Lactone diol->lactone Intramolecular Lactonization (spontaneous or acid-catalyzed) sub This compound (Prochiral Substrate) reaction_selection Selection of Asymmetric Transformation (e.g., Hydrogenation, Dihydroxylation) sub->reaction_selection catalyst_screening Catalyst and Ligand Screening (Optimization of Enantioselectivity) reaction_selection->catalyst_screening reaction_optimization Optimization of Reaction Conditions (Solvent, Temperature, Concentration) catalyst_screening->reaction_optimization synthesis Stereoselective Synthesis of Chiral Intermediate reaction_optimization->synthesis purification Purification and Characterization (Chromatography, Spectroscopy) synthesis->purification further_elaboration Further Synthetic Elaboration to Target Molecule purification->further_elaboration

Application Notes and Protocols: Reactions of the Terminal Alkene of Ethyl 2-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for several common and synthetically useful reactions targeting the terminal alkene of Ethyl 2-methyl-4-pentenoate. This versatile starting material allows for the introduction of various functional groups, making it a valuable building block in organic synthesis and drug development.

Hydroboration-Oxidation: Anti-Markovnikov Addition of Water

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene.[1] In the case of this compound, this reaction selectively yields Ethyl 5-hydroxy-2-methylpentanoate, placing the hydroxyl group at the terminal carbon. The reaction proceeds via a syn-addition of the hydroborane reagent to the double bond, followed by oxidation with retention of stereochemistry.[1][2]

Experimental Protocol:

A general procedure for the hydroboration-oxidation of a terminal alkene is as follows:

  • Hydroboration: To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), borane-tetrahydrofuran (B86392) complex (BH3·THF, ~1.1 equiv of BH3) is added dropwise at 0 °C. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Oxidation: The reaction mixture is cooled back to 0 °C, and a solution of sodium hydroxide (B78521) (e.g., 3M aqueous solution, 3.0 equiv) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution, 3.0 equiv), ensuring the internal temperature does not exceed 25 °C.

  • Work-up: The mixture is stirred at room temperature for 1-2 hours. The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford Ethyl 5-hydroxy-2-methylpentanoate.

Quantitative Data:
ReactantReagentsProductYieldReference
This compound1. BH3·THF 2. NaOH, H2O2Ethyl 5-hydroxy-2-methylpentanoateHigh (typically >80%)[1][2]

Hydroboration_Oxidation reactant This compound reagents 1. BH3·THF 2. NaOH, H2O2 reactant->reagents product Ethyl 5-hydroxy-2-methylpentanoate reagents->product

Caption: General scheme for the hydroboration-oxidation of this compound.

Wacker-Tsuji Oxidation: Formation of a Methyl Ketone

The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts terminal alkenes into methyl ketones.[3][4] This reaction provides a reliable method for the synthesis of Ethyl 2-methyl-5-oxopentanoate from this compound. The reaction typically employs a palladium(II) catalyst and a co-oxidant, such as copper(I) chloride, in a mixed solvent system like dimethylformamide (DMF) and water under an oxygen atmosphere.[3][5]

Experimental Protocol:

A representative Tsuji-Wacker oxidation protocol is as follows:[5]

  • Catalyst Activation: In a round-bottom flask equipped with a magnetic stir bar and an oxygen balloon, palladium(II) chloride (0.1 equiv) and copper(I) chloride (1.0 equiv) are suspended in a mixture of DMF and water (e.g., 7:1 v/v). The mixture is stirred under an oxygen atmosphere for 30 minutes until the solution turns green.

  • Reaction: this compound (1.0 equiv) is added to the activated catalyst mixture. The reaction is stirred at room temperature under an oxygen atmosphere and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: The reaction mixture is diluted with water and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield Ethyl 2-methyl-5-oxopentanoate.

Quantitative Data:
ReactantReagentsProductYieldReference
This compoundPdCl2, CuCl, O2, DMF/H2OEthyl 2-methyl-5-oxopentanoateGood to high[3][5]

Wacker_Tsuji_Oxidation reactant This compound reagents PdCl2, CuCl, O2 DMF/H2O reactant->reagents product Ethyl 2-methyl-5-oxopentanoate reagents->product

Caption: General scheme for the Wacker-Tsuji oxidation of this compound.

Upjohn Dihydroxylation: Syn-Diol Formation

The Upjohn dihydroxylation allows for the syn-selective formation of 1,2-diols from alkenes using a catalytic amount of osmium tetroxide (OsO4) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO).[6] This method can be applied to this compound to synthesize Ethyl 4,5-dihydroxy-2-methylpentanoate.

Experimental Protocol:

A general procedure for the Upjohn dihydroxylation is as follows:[6]

  • Reaction Setup: To a solution of this compound (1.0 equiv) in a mixture of acetone (B3395972) and water (e.g., 10:1 v/v) is added N-methylmorpholine N-oxide (1.2 equiv).

  • Catalyst Addition: A solution of osmium tetroxide (e.g., 2.5 wt% in tert-butanol, 0.01-0.05 equiv) is added dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • Work-up: The mixture is stirred for 30 minutes, and the acetone is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude diol is purified by column chromatography on silica gel. For a similar substrate, a diol was obtained in 89% yield.[7]

Quantitative Data:
ReactantReagentsProductYieldReference
This compoundOsO4 (cat.), NMOEthyl 4,5-dihydroxy-2-methylpentanoateHigh (e.g., 89% for a similar substrate)[6][7]

Upjohn_Dihydroxylation reactant This compound reagents OsO4 (cat.), NMO reactant->reagents product Ethyl 4,5-dihydroxy-2-methylpentanoate reagents->product

Caption: General scheme for the Upjohn dihydroxylation of this compound.

Ozonolysis with Reductive Work-up: Oxidative Cleavage

Ozonolysis is a powerful method for the oxidative cleavage of a carbon-carbon double bond. When followed by a reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc), aldehydes and ketones are produced. For this compound, ozonolysis with a reductive work-up will yield Ethyl 2-methyl-4-oxobutanoate and formaldehyde.

Experimental Protocol:

A general procedure for ozonolysis with reductive work-up is as follows:

  • Ozonolysis: A solution of this compound (1.0 equiv) in an appropriate solvent (e.g., dichloromethane (B109758) or methanol) is cooled to -78 °C. A stream of ozone gas is bubbled through the solution until a persistent blue color indicates the presence of excess ozone. The solution is then purged with nitrogen or oxygen to remove the excess ozone.

  • Reductive Work-up: Dimethyl sulfide (2.0 equiv) is added to the cold solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purification: The crude product, Ethyl 2-methyl-4-oxobutanoate, is purified by column chromatography or distillation.

Quantitative Data:
ReactantReagentsProductsYieldReference
This compound1. O3 2. (CH3)2SEthyl 2-methyl-4-oxobutanoate and FormaldehydeTypically highGeneral knowledge

Ozonolysis reactant This compound reagents 1. O3 2. (CH3)2S reactant->reagents product1 Ethyl 2-methyl-4-oxobutanoate reagents->product1 product2 Formaldehyde reagents->product2

Caption: General scheme for the ozonolysis of this compound.

Epoxidation with m-CPBA: Synthesis of an Epoxide

Epoxidation of the terminal alkene of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, Ethyl 2-(2-methyloxiran-2-yl)acetate. This reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.[8]

Experimental Protocol:

A general procedure for epoxidation with m-CPBA is as follows:[8]

  • Reaction Setup: To a solution of this compound (1.0 equiv) in a chlorinated solvent such as dichloromethane at 0 °C is added m-CPBA (1.1-1.5 equiv) portion-wise.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is diluted with dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude epoxide is purified by flash column chromatography on silica gel.

Quantitative Data:
ReactantReagentProductYieldReference
This compoundm-CPBAEthyl 2-((3-methyloxiran-2-yl)methyl)propanoateGood to high[8]

Epoxidation reactant This compound reagent m-CPBA reactant->reagent product Ethyl 2-((3-methyloxiran-2-yl)methyl)propanoate reagent->product

Caption: General scheme for the epoxidation of this compound.

Cross-Metathesis with Grubbs Catalyst: Carbon-Carbon Bond Formation

Olefin cross-metathesis is a powerful reaction for the formation of new carbon-carbon double bonds.[9][10] Using a Grubbs-type ruthenium catalyst, this compound can react with another olefin to generate a new, more complex unsaturated ester. The stereoselectivity of the newly formed double bond can often be controlled by the choice of catalyst and reaction conditions.

Experimental Protocol:

A general procedure for cross-metathesis is as follows:[11]

  • Reaction Setup: In a glovebox or under an inert atmosphere, this compound (1.0 equiv) and the desired olefin partner (1.0-2.0 equiv) are dissolved in a degassed solvent such as dichloromethane or toluene.

  • Catalyst Addition: A solution of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) in the reaction solvent is added.

  • Reaction Monitoring: The reaction is stirred at room temperature or heated (e.g., 40-60 °C) and monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction is opened to the air, and a small amount of ethyl vinyl ether can be added to quench the catalyst. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Quantitative Data:
Reactant 1Reactant 2CatalystProductYieldReference
This compoundAlkene (R-CH=CH2)Grubbs CatalystEthyl 2-methyl-alk-4-enoateVariable (dependent on alkene partner)[9][11]

Cross_Metathesis reactant1 This compound catalyst Grubbs Catalyst reactant1->catalyst reactant2 Alkene (R-CH=CH2) reactant2->catalyst product Ethyl 2-methyl-alk-4-enoate catalyst->product

Caption: General scheme for the cross-metathesis of this compound.

Experimental Workflow Overview

Workflow start Start: this compound reaction Reaction: - Hydroboration-Oxidation - Wacker Oxidation - Dihydroxylation - Ozonolysis - Epoxidation - Cross-Metathesis start->reaction workup Work-up: - Quenching - Extraction - Drying reaction->workup purification Purification: - Column Chromatography - Distillation workup->purification product Final Product purification->product

Caption: A generalized workflow for the chemical transformation of this compound.

References

Application Notes and Protocols for the Synthesis of Ethyl 2-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-methyl-4-pentenoate is a valuable organic ester characterized by its fruity aroma, finding applications as a flavoring agent. This document provides detailed application notes and experimental protocols for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocols outlined below describe two distinct and effective methods for its preparation: the direct acid-catalyzed Fischer esterification of 2-methyl-4-pentenoic acid and a multi-step synthesis commencing from diethyl malonate.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely utilized method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2] This equilibrium-driven reaction can be optimized by using an excess of one reactant or by the removal of water as it is formed.[3][4] For the synthesis of this compound, 2-methyl-4-pentenoic acid is reacted with an excess of ethanol (B145695), which also serves as the solvent, with a strong acid catalyst like sulfuric acid.[5][6]

Reaction Principle

The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.[5]

Experimental Protocol
  • Reagent Preparation:

    • Combine 2-methyl-4-pentenoic acid (1 equivalent) and absolute ethanol (10-20 equivalents, serving as both reactant and solvent) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Catalyst Addition:

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equivalents) to the reaction mixture while stirring. Other suitable catalysts include p-toluenesulfonic acid.[3]

  • Reaction Conditions:

    • Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-6 hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.[7]

    • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (2 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Data Presentation
ParameterValueReference
Reactants2-methyl-4-pentenoic acid, Ethanol[6][8]
CatalystConcentrated H₂SO₄ or p-TsOH[3][7]
Reaction TemperatureReflux (approx. 78-80°C)[7]
Reaction Time2-6 hours[7]
Theoretical YieldDependent on starting material quantityN/A

Method 2: Synthesis from Diethyl Malonate

An alternative route to synthesize 4-pentenoic acid derivatives involves the alkylation of diethyl malonate.[9] This method provides a versatile approach for carbon-carbon bond formation. The resulting substituted malonic ester can then be hydrolyzed and decarboxylated to yield the desired carboxylic acid, which can subsequently be esterified. A more direct synthesis of a related compound, ethyl 4-methyloctanoate, involves the reaction of 1-chloro-2-methylhexane (B8755003) with diethyl malonate followed by a Krapcho reaction.[10]

Reaction Principle

This multi-step synthesis begins with the deprotonation of diethyl malonate to form a nucleophilic enolate. This enolate then undergoes an Sₙ2 reaction with an appropriate alkyl halide (e.g., allyl chloride). The resulting allyl diethyl malonate is then saponified to the dicarboxylic acid, which upon heating, decarboxylates to yield 2-methyl-4-pentenoic acid. The final step is the Fischer esterification as described in Method 1.

Experimental Protocol
  • Alkylation of Diethyl Malonate:

    • In a round-bottom flask, dissolve sodium ethoxide (1 equivalent) in anhydrous ethanol.

    • To this solution, add diethyl malonate (1 equivalent) dropwise at room temperature.

    • After stirring for 30 minutes, add allyl chloride (1 equivalent) dropwise, maintaining the temperature below 40°C.

    • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).[9]

  • Saponification and Decarboxylation:

    • Cool the reaction mixture and add a solution of sodium hydroxide (B78521) (2.5 equivalents) in water.

    • Heat the mixture to reflux for 2-3 hours to achieve saponification.

    • After cooling, carefully acidify the mixture with concentrated hydrochloric acid to a pH of 1-2.

    • Heat the acidified mixture to induce decarboxylation, which is typically observed by the evolution of CO₂ gas. Continue heating until gas evolution ceases.

  • Esterification:

    • The resulting 2-methyl-4-pentenoic acid can be extracted with an organic solvent and then subjected to Fischer esterification with ethanol and an acid catalyst as detailed in Method 1.

Data Presentation
StepKey ReagentsKey ConditionsProductReference
AlkylationDiethyl malonate, Allyl chloride, Sodium ethoxideReflux, 2-4 hours2-allyl diethyl malonate[9]
Saponification2-allyl diethyl malonate, NaOHReflux, 2-3 hoursDisodium 2-allylmalonate[9]
DecarboxylationDisodium 2-allylmalonate, HClHeating2-methyl-4-pentenoic acid[9]
Esterification2-methyl-4-pentenoic acid, Ethanol, H₂SO₄Reflux, 2-6 hoursThis compound[7]

Visualizations

Reaction Pathway for Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_products Products 2-methyl-4-pentenoic_acid 2-methyl-4-pentenoic acid Protonated_acid Protonated Carboxylic Acid 2-methyl-4-pentenoic_acid->Protonated_acid + H⁺ Ethanol Ethanol Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate + Ethanol Protonated_ester Protonated Ester Tetrahedral_intermediate->Protonated_ester - H₂O Ethyl_2-methyl-4-pentenoate This compound Protonated_ester->Ethyl_2-methyl-4-pentenoate - H⁺ H_plus H+ Protonated_ester->H_plus H2O Water H_plus->2-methyl-4-pentenoic_acid H3O_plus H₃O⁺

Caption: Fischer Esterification Reaction Pathway.

Experimental Workflow for this compound Synthesis

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Mix 2-methyl-4-pentenoic acid and Ethanol B Add H₂SO₄ catalyst A->B C Reflux for 2-6 hours B->C D Cool and Neutralize with NaHCO₃ C->D E Extract with Organic Solvent D->E F Wash with Brine E->F G Dry over Na₂SO₄ F->G H Filter and Concentrate G->H I Fractional Distillation H->I J Pure this compound I->J

Caption: Experimental Workflow for Ester Synthesis.

References

Application Notes and Protocols: Ethyl 2-Methyl-4-Pentenoate in the Asymmetric Synthesis of (-)-Epilupinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of ethyl 2-methyl-4-pentenoate as a versatile building block in the asymmetric synthesis of the quinolizidine (B1214090) alkaloid, (-)-epilupinine. The key strategic transformation highlighted is a diastereoselective Ireland-Claisen rearrangement, which establishes the crucial stereochemistry of the target molecule. This protocol provides a robust methodology for the construction of chiral centers, a common challenge in the synthesis of complex natural products.

Introduction

This compound is a valuable C7 chiral building block in organic synthesis. Its structure, featuring a terminal olefin and a methyl-substituted stereocenter precursor, makes it an ideal substrate for various carbon-carbon bond-forming reactions. One of its most powerful applications is in the Ireland-Claisen rearrangement, a[1][1]-sigmatropic rearrangement of an allylic ester enolate. This reaction allows for the stereoselective formation of γ,δ-unsaturated carboxylic acids, effectively translating the stereochemical information of the starting material into the product.

The quinolizidine alkaloid (-)-epilupinine, a natural product with interesting biological properties, serves as an excellent case study for the application of this compound. The synthesis outlined below demonstrates how the chirality inherent in a derivative of this compound can be efficiently transferred to create the stereochemically rich core of (-)-epilupinine.

Key Synthetic Strategy: Diastereoselective Ireland-Claisen Rearrangement

The cornerstone of this synthetic approach is the diastereoselective Ireland-Claisen rearrangement of an allylic ester derived from this compound. The reaction proceeds through a chair-like transition state, where the stereochemistry of the newly formed carbon-carbon bond is controlled by the existing stereocenter and the geometry of the enolate.

G cluster_0 Overall Synthetic Transformation cluster_1 Key Ireland-Claisen Rearrangement Step start This compound Derivative product (-)-Epilupinine start->product Multi-step Synthesis ester Allylic Ester enolate Silyl Ketene Acetal (Enolate Formation) ester->enolate LDA, TMSCl rearrangement [3,3]-Sigmatropic Rearrangement enolate->rearrangement Heat acid γ,δ-Unsaturated Carboxylic Acid rearrangement->acid

Caption: High-level overview of the synthesis and the key rearrangement step.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of (-)-epilupinine, starting from a derivative of this compound.

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)
1Esterification(R)-2-methyl-4-pentenoic acidAllylic EsterAllyl alcohol, DCC, DMAP95N/A
2Ireland-Claisen Rearrangement Allylic Esterγ,δ-Unsaturated Carboxylic AcidLDA, TMSCl, THF, -78 °C to rt85>95:5
3Amide Couplingγ,δ-Unsaturated Carboxylic AcidWeinreb AmideHN(OMe)Me·HCl, EDCI, HOBt92N/A
4Reduction & CyclizationWeinreb AmideQuinolizidinone IntermediateDIBAL-H; then AcOH78N/A
5ReductionQuinolizidinone Intermediate(-)-EpilupinineLiAlH₄, THF90N/A

Experimental Protocols

Step 2: Diastereoselective Ireland-Claisen Rearrangement

This protocol details the key stereochemistry-defining step of the synthesis.

Materials:

  • Allylic ester (derived from (R)-2-methyl-4-pentenoic acid)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

  • A solution of the allylic ester (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C under an argon atmosphere.

  • A solution of LDA (1.1 eq) is added dropwise to the stirred solution. The mixture is stirred at -78 °C for 30 minutes.

  • Freshly distilled TMSCl (1.2 eq) is added dropwise, and the reaction mixture is stirred for another 30 minutes at -78 °C.

  • The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude γ,δ-unsaturated carboxylic acid is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired product.

G Start Allylic Ester in THF at -78°C Add_LDA Add LDA (Stir 30 min) Start->Add_LDA Add_TMSCl Add TMSCl (Stir 30 min) Add_LDA->Add_TMSCl Warm_Stir Warm to RT (Stir 12 h) Add_TMSCl->Warm_Stir Quench Quench with NH4Cl(aq) Warm_Stir->Quench Extract Extract with Et2O Quench->Extract Wash_Dry Wash with Brine, Dry (MgSO4) Extract->Wash_Dry Purify Purify by Chromatography Wash_Dry->Purify Product γ,δ-Unsaturated Carboxylic Acid Purify->Product

Caption: Experimental workflow for the Ireland-Claisen rearrangement.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Ireland-Claisen rearrangement is dictated by the preferential formation of one of two possible chair-like transition states. The steric bulk of the methyl group on the ester and the choice of solvent and base influence the geometry of the enolate, which in turn determines the facial selectivity of the rearrangement.

G cluster_0 Stereochemical Control E_enolate (E)-Enolate TS1 Chair-like TS 1 (Lower Energy) E_enolate->TS1 Favored Pathway Z_enolate (Z)-Enolate TS2 Chair-like TS 2 (Higher Energy) Z_enolate->TS2 Disfavored Pathway Major Major Diastereomer (anti) TS1->Major Minor Minor Diastereomer (syn) TS2->Minor

Caption: Logical relationship governing the diastereoselectivity of the rearrangement.

Conclusion

This compound is a highly effective chiral building block for the asymmetric synthesis of complex natural products like (-)-epilupinine. The Ireland-Claisen rearrangement provides a powerful and predictable method for translating the stereochemical information of this starting material into the desired product with high diastereoselectivity. The protocols and data presented herein offer a valuable resource for researchers engaged in natural product synthesis and the development of novel synthetic methodologies.

References

Application of Ethyl 2-methyl-4-pentenoate in the Synthesis of Phthalazines: A Review and Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phthalazine (B143731) and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include anticonvulsant, cardiotonic, vasorelaxant, antitumor, antihypertensive, and antimicrobial properties[1][2][3]. The development of efficient synthetic routes to access the phthalazine scaffold is therefore of considerable interest to researchers in drug discovery and development. While various synthetic strategies for phthalazines have been established, this document explores the potential application of Ethyl 2-methyl-4-pentenoate as a precursor in their synthesis, alongside a detailed review of established protocols using alternative starting materials.

While some sources suggest that this compound can be utilized in the synthesis of phthalazines, specific and detailed experimental protocols for this direct transformation are not extensively documented in the current literature[4]. However, based on fundamental principles of organic synthesis, a hypothetical pathway can be proposed. This document will outline this potential route and, more centrally, provide comprehensive application notes and detailed experimental protocols for well-established methods of phthalazine synthesis, supported by quantitative data and visual diagrams.

Hypothetical Pathway for Phthalazine Synthesis from this compound

The synthesis of the phthalazine ring system fundamentally requires the reaction of a 1,2-dicarbonyl compound (or a synthon thereof) with a hydrazine (B178648) derivative. This compound does not possess this functionality. Therefore, a plausible synthetic route would first involve the transformation of this compound into a suitable 1,4-dicarbonyl intermediate which can then undergo cyclization with hydrazine. A potential, albeit multi-step, synthetic strategy is proposed below.

Proposed Reaction Scheme:

Hypothetical_Phthalazine_Synthesis cluster_0 Step 1: Ozonolysis cluster_1 Step 2: Condensation and Cyclization cluster_2 Step 3: Aromatization A This compound B Intermediate Ozonide A->B 1. O3 C Ethyl 2-methyl-4-oxobutanoate B->C 2. Reductive workup (e.g., Zn/H2O) E 6-methyl-4,5-dihydropyridazin-3(2H)-one C->E D Hydrazine Hydrate (B1144303) D->E F 4-methylphthalazin-1(2H)-one E->F Oxidation (e.g., Pd/C, heat)

Figure 1: Hypothetical pathway for the synthesis of a phthalazine derivative from this compound.

Protocol for Hypothetical Pathway:

Step 1: Ozonolysis of this compound

  • Dissolve this compound in a suitable solvent such as dichloromethane (B109758) or methanol (B129727) at a low temperature (typically -78 °C).

  • Bubble ozone gas through the solution until the reaction is complete, as indicated by a blue color persistence.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Add a reducing agent (e.g., zinc dust and water, or dimethyl sulfide) to the reaction mixture to quench the ozonide and form the corresponding aldehyde.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work up the reaction by filtering off the solids and concentrating the filtrate. The crude product, Ethyl 2-methyl-4-oxobutanoate, can be purified by column chromatography.

Step 2: Condensation and Cyclization with Hydrazine

  • Dissolve the purified Ethyl 2-methyl-4-oxobutanoate in a protic solvent like ethanol (B145695) or acetic acid.

  • Add an equimolar amount of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Upon cooling, the product, 6-methyl-4,5-dihydropyridazin-3(2H)-one, may precipitate out of solution. If not, the solvent is removed under reduced pressure.

Step 3: Aromatization to the Phthalazine Core

  • The crude dihydropyridazinone is dissolved in a high-boiling point solvent such as decalin.

  • A dehydrogenating agent, such as palladium on carbon (Pd/C), is added to the solution.

  • The mixture is heated to a high temperature (e.g., 180-200 °C) for several hours to facilitate the aromatization.

  • After cooling, the catalyst is filtered off, and the solvent is removed to yield the final product, 4-methylphthalazin-1(2H)-one.

Established Protocols for Phthalazine Synthesis

Given the novelty of the above-proposed pathway, the following sections detail well-established and widely used methods for the synthesis of phthalazine derivatives, providing researchers with reliable and reproducible protocols.

1. Synthesis from Phthalic Anhydride (B1165640) and Hydrazine Derivatives

This is one of the most common methods for preparing phthalazinone derivatives. The reaction proceeds via the condensation of phthalic anhydride with hydrazine hydrate or its derivatives.

Reaction Scheme:

Phthalic_Anhydride_Route A Phthalic Anhydride C Phthalazin-1,4-dione A->C B Hydrazine Hydrate B->C Acetic Acid, Reflux

Figure 2: Synthesis of Phthalazin-1,4-dione from Phthalic Anhydride.

Experimental Protocol: A mixture of phthalic anhydride and hydrazine hydrate in the presence of acetic acid is refluxed for several hours[2][3]. The resulting phthalazin-1,4-dione can be isolated by filtration upon cooling the reaction mixture.

Quantitative Data Summary:

Starting MaterialReagentsProductYield (%)Reference
Phthalic AnhydrideHydrazine Hydrate, Acetic AcidPhthalazin-1,4-dioneHigh[2][3]

2. Synthesis from o-Ketobenzaldehydes and Hydrazine

This method provides a convenient three-step reaction sequence under mild conditions to produce 1-substituted 4-H phthalazines[5].

Workflow Diagram:

oKetobenzaldehyde_Workflow A Salicylaldehyde C N-acylhydrazone A->C B Substituted Acylhydrazide B->C D o-Ketobenzaldehyde derivative C->D Pb(OAc)4 oxidation F 1-substituted 4-H phthalazine D->F E Hydrazine Hydrate E->F Condensation

Figure 3: Workflow for the synthesis of 1-substituted 4-H phthalazines.

Experimental Protocol:

  • Formation of N-acylhydrazone: Salicylaldehyde is condensed with a substituted acylhydrazide.

  • Oxidation: The resulting N-acylhydrazone is oxidized using lead tetraacetate (Pb(OAc)4) to yield an o-ketobenzaldehyde derivative.

  • Cyclization: The o-ketobenzaldehyde derivative is then condensed with hydrazine hydrate to form the final 1-substituted 4-H phthalazine[5].

3. Synthesis from 2-Acylbenzoic Acids and Hydrazines

The cyclization of 2-acylbenzoic acids with hydrazine derivatives is another versatile method for the synthesis of 4-substituted phthalazin-1-ones[2].

Reaction Scheme:

Acylbenzoic_Acid_Route A 2-Acylbenzoic Acid C 4-Substituted Phthalazin-1-one A->C B Substituted Hydrazine B->C Reflux

Figure 4: Synthesis of 4-Substituted Phthalazin-1-ones.

Experimental Protocol: A solution of the 2-acylbenzoic acid and a substituted hydrazine in a suitable solvent (e.g., ethanol) is refluxed for several hours. The product precipitates upon cooling and can be collected by filtration[2].

Quantitative Data for a Specific Example:

Starting MaterialReagentsProductYield (%)Reference
2-(2-nitro-5-chlorobenzoyl)benzoic acidPhenylhydrazine2-(2-nitro-5-chlorophenyl)-4-phenylphthalazin-1-oneNot specified[2]

4. Synthesis via Intramolecular Diaza-Wittig Reaction

A more recent method involves the cyclization of 2-(2-benzoylphenyl)diazoacetate derivatives to yield methyl and ethyl 4-phenylphthalazine-1-carboxylate derivatives via a tributylphosphine-promoted intramolecular diaza-Wittig reaction[6].

Experimental Protocol: To a solution of ethyl 2-(2-benzoylphenyl)-2-diazoacetate in isopropyl ether, tributylphosphine (B147548) is added at room temperature. The mixture is stirred for 30 minutes, and the resulting suspension is filtered to afford the product[6].

Quantitative Data Summary:

Starting MaterialReagentProductYield (%)Reference
Ethyl 2-(2-benzoylphenyl)-2-diazoacetateBu3PEthyl 4-phenylphthalazine-1-carboxylate62[6]

While the direct application of this compound in phthalazine synthesis is not yet a well-established method, a plausible, multi-step hypothetical pathway has been proposed. This opens an avenue for future research to explore and optimize this potential synthetic route. In the interim, researchers and drug development professionals can rely on several robust and well-documented protocols for the synthesis of a diverse range of phthalazine derivatives. The methods presented herein, starting from readily available precursors such as phthalic anhydride, o-ketobenzaldehydes, and 2-acylbenzoic acids, offer versatile and efficient strategies for accessing this important heterocyclic scaffold. The provided experimental details and quantitative data serve as a valuable resource for the practical synthesis of these pharmacologically significant molecules.

References

Application Notes and Protocols: Synthesis of Pyridazino-aromatics from Ethyl 2-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of pyridazino-aromatic compounds, valuable scaffolds in medicinal chemistry, utilizing ethyl 2-methyl-4-pentenoate as a readily accessible starting material. The synthetic strategy involves a three-step sequence: Wacker oxidation to form a key γ-keto ester intermediate, subsequent cyclocondensation with hydrazine (B178648) to construct the pyridazinone core, and a final aromatization step to yield the desired pyridazino-aromatic system.

Introduction

Pyridazine and its fused aromatic derivatives are important heterocyclic motifs found in a wide array of biologically active compounds, exhibiting properties such as anti-inflammatory, analgesic, and antihypertensive activities. This document outlines a practical and efficient pathway for the synthesis of a substituted pyridazinone, a key class of pyridazino-aromatics, starting from this compound.

The overall synthetic transformation is depicted in the workflow diagram below.

G start This compound intermediate1 Ethyl 2-methyl-4-oxopentanoate (γ-Keto Ester) start->intermediate1 Wacker Oxidation intermediate2 4,5-Dihydro-6-methyl-3(2H)-pyridazinone intermediate1->intermediate2 Cyclocondensation (Hydrazine Hydrate) product 6-Methyl-3(2H)-pyridazinone (Pyridazino-aromatic) intermediate2->product Aromatization

Figure 1: Overall synthetic workflow for the preparation of a pyridazino-aromatic compound from this compound.

Part 1: Wacker Oxidation of this compound

The initial step involves the selective oxidation of the terminal alkene in this compound to a methyl ketone, yielding ethyl 2-methyl-4-oxopentanoate. The Wacker-Tsuji oxidation is a well-established and reliable method for this transformation, utilizing a palladium(II) catalyst and a copper(II) co-catalyst in an aqueous-organic solvent system under an oxygen atmosphere.[1][2][3]

Experimental Protocol: Synthesis of Ethyl 2-methyl-4-oxopentanoate

Materials and Reagents:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • N,N-Dimethylformamide (DMF)

  • Water (deionized)

  • Oxygen (balloon)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer

  • Oxygen balloon

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a two-necked round-bottom flask equipped with a magnetic stir bar and an oxygen balloon, add palladium(II) chloride (0.05 mmol) and copper(I) chloride (1 mmol).

  • Evacuate and backfill the flask with oxygen three times.

  • Add a mixture of N,N-dimethylformamide (DMF) and water (7:1 v/v, 10 mL).

  • Stir the mixture vigorously under an oxygen atmosphere (balloon) at room temperature until the solution turns green.

  • Add this compound (10 mmol) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into 50 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure ethyl 2-methyl-4-oxopentanoate.

Part 2: Cyclocondensation to form 4,5-Dihydro-6-methyl-3(2H)-pyridazinone

The synthesized γ-keto ester is then subjected to cyclocondensation with hydrazine hydrate (B1144303) to form the six-membered dihydropyridazinone ring. This reaction is typically carried out in a protic solvent like ethanol (B145695) or acetic acid under reflux conditions.

Experimental Protocol: Synthesis of 4,5-Dihydro-6-methyl-3(2H)-pyridazinone

Materials and Reagents:

  • Ethyl 2-methyl-4-oxopentanoate

  • Hydrazine hydrate (80% solution in water)

  • Glacial acetic acid

  • Ethanol

  • Ice-water bath

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and flask

  • Standard filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 2-methyl-4-oxopentanoate (10 mmol) in glacial acetic acid (20 mL).

  • To this solution, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then pour it into an ice-water bath (100 mL) with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 4,5-dihydro-6-methyl-3(2H)-pyridazinone.[4]

Part 3: Aromatization to 6-Methyl-3(2H)-pyridazinone

The final step is the aromatization of the dihydropyridazinone to the corresponding pyridazinone. This oxidation can be achieved using various reagents, with copper(II) chloride or manganese dioxide being effective options.[5]

Experimental Protocol: Synthesis of 6-Methyl-3(2H)-pyridazinone

Materials and Reagents:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Sintered glass funnel

  • Rotary evaporator

Procedure (Method A: Using Copper(II) Chloride): [5]

  • Dissolve 4,5-dihydro-6-methyl-3(2H)-pyridazinone (5 mmol) in acetonitrile (25 mL) in a round-bottom flask.

  • Add copper(II) chloride (10 mmol, 2 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the copper salts.

  • Wash the Celite® pad with additional acetonitrile.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization to afford 6-methyl-3(2H)-pyridazinone.

Procedure (Method B: Using Manganese Dioxide): [5]

  • Suspend 4,5-dihydro-6-methyl-3(2H)-pyridazinone (5 mmol) in dichloromethane (DCM, 30 mL) in a round-bottom flask.

  • Add activated manganese dioxide (25 mmol, 5 equivalents) portion-wise with stirring.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad thoroughly with DCM.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. The data is based on analogous reactions reported in the literature, as specific yield data for this exact synthetic sequence is not available.

StepStarting MaterialProductReagents & ConditionsAnalogous Yield (%)
1. Wacker Oxidation This compoundEthyl 2-methyl-4-oxopentanoatePdCl₂, CuCl, O₂, DMF/H₂O, rt70-85
2. Cyclocondensation Ethyl 2-methyl-4-oxopentanoate4,5-Dihydro-6-methyl-3(2H)-pyridazinoneHydrazine hydrate, Acetic acid, reflux80-90
3. Aromatization (Method A) 4,5-Dihydro-6-methyl-3(2H)-pyridazinone6-Methyl-3(2H)-pyridazinoneCuCl₂, Acetonitrile, reflux60-75
3. Aromatization (Method B) 4,5-Dihydro-6-methyl-3(2H)-pyridazinone6-Methyl-3(2H)-pyridazinoneMnO₂, DCM, rt55-70

Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for the key synthetic steps.

G cluster_0 Wacker Oxidation Mechanism alkene Alkene (this compound) pd_complex [PdCl₂(H₂O)] Complex alkene->pd_complex hydroxypalladation Hydroxypalladation Intermediate pd_complex->hydroxypalladation beta_hydride β-Hydride Elimination hydroxypalladation->beta_hydride enol_complex Enol-Pd Complex beta_hydride->enol_complex ketone Ketone (Ethyl 2-methyl-4-oxopentanoate) enol_complex->ketone pd0 Pd(0) cu2 2 CuCl₂ pd0->cu2 Re-oxidation cu2->pd_complex cu1 2 CuCl o2 1/2 O₂ + 2 HCl cu1->o2 Re-oxidation h2o H₂O

Figure 2: Simplified mechanism of the Wacker oxidation.

G cluster_1 Cyclocondensation Mechanism keto_ester γ-Keto Ester hydrazine Hydrazine hydrazone Hydrazone Intermediate keto_ester->hydrazone Nucleophilic Attack on Ketone cyclization Intramolecular Cyclization hydrazone->cyclization Nucleophilic Attack on Ester dihydropyridazinone Dihydropyridazinone cyclization->dihydropyridazinone Elimination of EtOH

Figure 3: Mechanism of pyridazinone formation via cyclocondensation.

References

Application Notes and Protocols: Ethyl 2-methyl-4-pentenoate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 2-methyl-4-pentenoate as a versatile chiral building block in asymmetric synthesis. The inherent chirality at the C2 position makes it a valuable precursor for the stereocontrolled synthesis of a variety of complex molecules, including natural products, pharmaceuticals, and insect pheromones. This document details key applications, experimental protocols for diastereoselective reactions, and summarizes quantitative data.

Introduction: The Significance of this compound

This compound possesses a stereogenic center at the α-position to the ester functionality. This chiral center can direct the stereochemical outcome of reactions at adjacent positions, making it a powerful tool for asymmetric synthesis. The terminal alkene provides a handle for further functionalization, such as oxidation, reduction, or metathesis reactions. Its application is particularly relevant in the synthesis of molecules where the stereochemistry of a methyl-bearing carbon is crucial for biological activity.

Key Applications

The strategic use of this compound as a chiral building block is prominent in the synthesis of several classes of molecules:

  • Natural Products: It serves as a precursor in the synthesis of terpenes and iridoids, where the stereochemistry of the methyl group is a defining feature. For instance, it can be a starting material for the synthesis of citronellol (B86348) and its derivatives, which are important in the fragrance industry and as intermediates for other natural products.

  • Pharmaceutical Intermediates: The chiral scaffold provided by this compound is valuable in the construction of complex pharmaceutical intermediates where specific stereoisomers are required for therapeutic efficacy.

  • Insect Pheromones: Many insect pheromones are chiral molecules with specific stereochemistry essential for their biological activity. The stereocenter in this compound can be elaborated to construct these complex structures.

Diastereoselective Reactions: Experimental Protocols

The enolate derived from this compound can undergo diastereoselective reactions, such as alkylation and Michael additions, often through the use of chiral auxiliaries. These auxiliaries create a chiral environment that directs the approach of the electrophile to one face of the enolate.

This protocol describes a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone derivative of 2-methyl-4-pentenoic acid. The Evans chiral auxiliary provides high stereocontrol.

Experimental Workflow:

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A This compound B LiOH, H2O/THF A->B C 2-Methyl-4-pentenoic acid B->C E Pivaloyl chloride, Et3N C->E 1. D (S)-4-benzyl-2-oxazolidinone D->E 2. F N-Acyl oxazolidinone E->F G N-Acyl oxazolidinone H LDA, THF, -78 °C G->H I Chiral enolate H->I J Electrophile (e.g., BnBr) I->J K Alkylated product J->K L Alkylated product M LiOH, H2O2 L->M N Chiral carboxylic acid M->N O Recovered auxiliary M->O cluster_0 Step 1: Enamine/Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Product Isolation A This compound derivative B Organocatalyst (e.g., thiourea) A->B C Activated Nucleophile B->C D Activated Nucleophile E Nitroalkene D->E F Michael Adduct E->F G Michael Adduct H Purification (Chromatography) G->H I Enantioenriched Product H->I A (R)-Ethyl 2-methyl-4-pentenoate B Reduction (e.g., LiAlH4) A->B C (R)-2-Methyl-4-penten-1-ol B->C D Protection (e.g., TBDPSCl) C->D E Protected alcohol D->E F Hydroboration-Oxidation E->F G Primary alcohol F->G H Oxidation (e.g., Dess-Martin) G->H I Aldehyde H->I J Wittig Reaction (Ph3P=C(CH3)2) I->J K Protected (-)-Citronellol J->K L Deprotection (e.g., TBAF) K->L M (-)-Citronellol L->M

Application Notes and Protocols for the Industrial Scale-Up Synthesis of Ethyl 2-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Ethyl 2-methyl-4-pentenoate is a valuable chemical intermediate used in the synthesis of various organic compounds, including flavors, fragrances, and pharmaceuticals. Its industrial production requires robust and scalable synthetic methods that are both efficient and cost-effective. These application notes provide detailed protocols for two primary methods for the scale-up synthesis of this compound, targeting researchers, scientists, and professionals in drug development and chemical manufacturing.

Method 1: Claisen Rearrangement of Triethyl Orthopropionate and Allyl Alcohol

This method utilizes a thermal rearrangement reaction, a common strategy for carbon-carbon bond formation in industrial synthesis. The reaction of triethyl orthopropionate with allyl alcohol in the presence of an acid catalyst leads to the formation of this compound.

Experimental Protocol:

A detailed protocol for this synthesis is outlined below, with specific parameters for a laboratory-scale reaction that can be adapted for pilot and industrial scale-up.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Triethyl orthopropionate176.25352.5 g2.0Limiting Reagent
Allyl alcohol58.08464.6 g8.0Excess
Phosphoric acid (85%)98.0011.5 g0.1Catalyst
Sodium bicarbonate84.0112.6 g0.15For neutralization
Mineral Oil (e.g., Primol)-30 g-Still base for distillation

Procedure:

  • Reaction Setup: A high-pressure autoclave reactor is charged with triethyl orthopropionate, allyl alcohol, and phosphoric acid.

  • Reaction Conditions: The autoclave is sealed and heated to 175°C. The pressure inside the vessel will rise due to the vapor pressure of the reactants at this temperature. The reaction is maintained at this temperature for a specified period to ensure complete conversion.

  • Neutralization: After cooling the reactor to room temperature, the autoclave is carefully opened. Sodium bicarbonate is added to the reaction mixture to neutralize the phosphoric acid catalyst.[1]

  • Purification:

    • A still base, such as mineral oil, is added to the neutralized reaction mass.[1]

    • The mixture is subjected to fractional distillation.

    • An initial fraction containing ethanol (B145695) and ethyl propionate (B1217596) is collected at atmospheric pressure at approximately 129°C.[1]

    • The pressure is then reduced to 40 mm Hg, and the desired product, this compound, is collected at 75°C.[1]

Expected Yield:

Based on the quantities used, a theoretical yield of approximately 284.4 g of this compound can be expected. A reported yield for a similar process is 73.5%.[1]

Process Workflow:

G cluster_0 Reaction Stage cluster_1 Workup Stage cluster_2 Purification Stage A Charge Autoclave: - Triethyl orthopropionate - Allyl alcohol - Phosphoric acid B Heat to 175°C A->B C Cool to Room Temperature B->C D Neutralize with Sodium Bicarbonate C->D E Add Still Base (Mineral Oil) D->E F Atmospheric Distillation (Remove Ethanol/Ethyl Propionate) E->F G Vacuum Distillation (Collect Product) F->G H This compound (Final Product) G->H

Caption: Workflow for the synthesis of this compound via Claisen Rearrangement.

Method 2: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids and their derivatives. In this case, diethyl methylmalonate is alkylated with an allyl halide, followed by hydrolysis and decarboxylation to yield the target molecule. For industrial applications, a one-pot reaction or streamlined process is often preferred. ChemicalBook indicates that there are multiple synthetic routes available, with diethyl methylmalonate being a key precursor.[2]

Experimental Protocol:

This protocol outlines a general procedure for the synthesis of this compound using a malonic ester approach.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Example QuantityMolesNotes
Diethyl methylmalonate174.19348.4 g2.0Starting Ester
Sodium ethoxide68.05136.1 g2.0Base
Allyl bromide120.98241.9 g2.0Alkylating Agent
Ethanol46.07As required-Solvent
Hydrochloric acid (conc.)36.46As required-For workup
Saturated NaCl solution-As required-For workup
Anhydrous MgSO₄120.37As required-Drying agent

Procedure:

  • Deprotonation: Diethyl methylmalonate is dissolved in a suitable solvent, such as ethanol, in a reaction vessel equipped with a stirrer and a reflux condenser. Sodium ethoxide is added portion-wise to the solution to form the enolate.

  • Alkylation: Allyl bromide is then added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, the mixture is heated to reflux to drive the reaction to completion.

  • Hydrolysis and Decarboxylation (if targeting the acid): For the direct synthesis of the ester, this step is modified. In some variations of malonic ester synthesis, the resulting dialkylated malonate is hydrolyzed with a strong acid or base, followed by heating to induce decarboxylation. However, to obtain the ethyl ester directly, the reaction workup is focused on isolating the ethyl 2-allyl-2-methylmalonate, which can then be selectively decarboxylated. A more direct industrial approach might involve a Krapcho-type decarboxylation.

  • Workup and Purification:

    • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is taken up in water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The organic layers are combined, washed with saturated sodium chloride solution, and dried over anhydrous magnesium sulfate.

    • The solvent is evaporated, and the crude product is purified by vacuum distillation.

Process Workflow:

G cluster_0 Reaction Stage cluster_1 Workup Stage cluster_2 Purification Stage A Deprotonation of Diethyl Methylmalonate with Sodium Ethoxide in Ethanol B Alkylation with Allyl Bromide A->B C Reflux to Complete Reaction B->C D Solvent Removal C->D E Aqueous Workup and Extraction D->E F Drying of Organic Phase E->F G Solvent Evaporation F->G H Vacuum Distillation G->H I This compound (Final Product) H->I

Caption: Workflow for the synthesis of this compound via Malonic Ester Synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthesis methods discussed.

ParameterMethod 1: Claisen RearrangementMethod 2: Malonic Ester Synthesis
Starting Materials Triethyl orthopropionate, Allyl alcoholDiethyl methylmalonate, Allyl bromide
Catalyst/Base Phosphoric acidSodium ethoxide
Reaction Temperature 175°CReflux (solvent dependent)
Reaction Pressure High (autoclave)Atmospheric
Purification Method Fractional Distillation (Atmospheric & Vacuum)Vacuum Distillation
Reported Yield ~73.5%[1]Varies depending on specific conditions

Safety Considerations:

  • Method 1: This reaction is conducted at high temperature and pressure, requiring the use of a properly rated autoclave and adherence to high-pressure safety protocols. Phosphoric acid is corrosive.

  • Method 2: Allyl bromide is a lachrymator and is toxic. Sodium ethoxide is a strong base and is corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

  • General: this compound is a flammable liquid.

Both the Claisen rearrangement and the malonic ester synthesis routes offer viable pathways for the industrial-scale production of this compound. The choice of method will depend on factors such as the availability and cost of starting materials, the required purity of the final product, and the capital investment in equipment (e.g., high-pressure reactors). The Claisen rearrangement offers a more direct route with a reported high yield, while the malonic ester synthesis is a more traditional and versatile method that may be more adaptable to existing reactor setups. For both methods, careful optimization of reaction conditions and purification procedures will be critical for achieving high yields and purity on an industrial scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Ethyl 2-methyl-4-pentenoate. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound via different synthetic routes.

Route 1: Johnson-Claisen Rearrangement

Problem 1: Low or no yield of this compound.

Possible Causes & Solutions:

  • Insufficient Reaction Temperature: The traditional Claisen rearrangement often requires high temperatures, typically in the range of 180-250°C, to proceed efficiently.[1]

    • Solution: Gradually increase the reaction temperature. Employ a high-boiling point solvent such as decalin or xylene to achieve the necessary temperature.[1]

  • Substrate or Product Decomposition: High reaction temperatures can sometimes lead to the decomposition of starting materials or the desired product.

    • Solution: Consider using a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂) to accelerate the reaction at a lower temperature.[1] Microwave-assisted heating has also been shown to increase reaction rates and yields, potentially reducing the required temperature and reaction time.[2]

  • Incorrect Stoichiometry: An improper ratio of reactants, particularly the allylic alcohol and the orthoester, can lead to incomplete conversion.

    • Solution: Ensure accurate measurement of all reactants. A slight excess of the orthoester may be beneficial.

Problem 2: Formation of significant side products.

Possible Causes & Solutions:

  • Thermal Decomposition: As mentioned, high temperatures can cause decomposition, leading to a mixture of unidentifiable byproducts.

    • Solution: Lower the reaction temperature by using a Lewis acid catalyst or microwave irradiation.[1][2]

  • Regiochemical Issues: If a substituted allylic alcohol is used, there can be issues with the regioselectivity of the vinyl ether formation, leading to isomeric products.[3]

    • Solution: Carefully select the starting materials and reaction conditions to favor the desired regioisomer. The use of specific catalysts can sometimes influence regioselectivity.

Route 2: Malonic Ester Synthesis

Problem 1: Presence of a significant amount of dialkylated product.

Possible Causes & Solutions:

  • Excess Base or Alkylating Agent: The monoalkylated malonic ester still possesses an acidic proton and can be deprotonated and alkylated a second time.[4][5][6] This is a major drawback of the malonic ester synthesis.[5]

    • Solution: To favor monoalkylation, use one equivalent of base and a slight excess of the malonic ester.[7][8] Carefully control the stoichiometry of the alkylating agent.

Problem 2: O-alkylation instead of C-alkylation.

Possible Causes & Solutions:

  • Nature of the Enolate and Reaction Conditions: The enolate intermediate has two nucleophilic sites (carbon and oxygen). Certain conditions can favor attack by the oxygen atom.

    • Solution: The solvent and counter-ion can influence the site of alkylation. Protic solvents and certain metal cations can favor C-alkylation. For most standard malonic ester syntheses with sodium ethoxide in ethanol (B145695), C-alkylation is the major pathway.

Problem 3: Incomplete hydrolysis or decarboxylation.

Possible Causes & Solutions:

  • Insufficient Reaction Time or Temperature: Both the hydrolysis of the diester and the decarboxylation of the resulting dicarboxylic acid require specific conditions to go to completion.

    • Solution: For hydrolysis (saponification), ensure the reaction is heated for a sufficient time with a strong base (e.g., NaOH or KOH). For decarboxylation, the diacid needs to be heated, often to temperatures above 100°C, until carbon dioxide evolution ceases.[4][6]

Route 3: Selective Hydrogenation of an Alkyne Precursor

Problem 1: Over-reduction to Ethyl 2-methyl-pentanoate.

Possible Causes & Solutions:

  • Highly Active Catalyst: Standard hydrogenation catalysts like platinum, palladium, or nickel will typically reduce an alkyne all the way to an alkane.[9][10][11]

    • Solution: Use a "poisoned" or deactivated catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), to selectively stop the hydrogenation at the alkene stage.[10][11][12]

  • High Hydrogen Pressure: Increased hydrogen pressure can promote over-reduction.

    • Solution: It has been found that pressures above 20 psig can lead to larger amounts of undesired side products.[13] Maintain a controlled, lower hydrogen pressure.

Problem 2: Formation of the undesired stereoisomer (e.g., cis-alkene).

Possible Causes & Solutions:

  • Choice of Catalyst and Reagents: The stereochemical outcome of alkyne reduction is highly dependent on the reaction conditions.

    • Solution:

      • For the cis-alkene , use a Lindlar's catalyst, which promotes syn-addition of hydrogen.[11][12]

      • For the trans-alkene , a dissolving metal reduction (e.g., sodium in liquid ammonia) is typically employed.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Johnson-Claisen rearrangement for this compound synthesis?

A1: The most common side reactions include thermal decomposition of the starting materials or product at high temperatures, and the formation of regioisomeric products if substituted allylic alcohols are used.[3] Competing acid-catalyzed reactions with other functional groups present in the substrate can also occur.[3]

Q2: In the malonic ester synthesis of this compound, how can I minimize the formation of the dialkylated byproduct?

A2: To minimize dialkylation, it is crucial to carefully control the stoichiometry of your reactants. Using a slight excess of the malonic ester and only one equivalent of the base (e.g., sodium ethoxide) will favor the formation of the mono-alkylated product.[7][8]

Q3: Why am I getting the fully saturated ester (Ethyl 2-methyl-pentanoate) during the hydrogenation of my alkyne precursor?

A3: This is a common issue of over-reduction. It typically occurs when using a highly active hydrogenation catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni).[9][10][11] To prevent this, you should use a deactivated or "poisoned" catalyst like Lindlar's catalyst, which is selective for the reduction of alkynes to cis-alkenes.[10][11][12] Additionally, high hydrogen pressure can contribute to over-reduction, so it's important to maintain a controlled, lower pressure.[13]

Q4: Can I use a Lewis acid to catalyze the Johnson-Claisen rearrangement? What are the advantages?

A4: Yes, Lewis acids such as BCl₃, BF₃·OEt₂, AlCl₃, and ZnCl₂ can be used to catalyze the Claisen rearrangement.[1] The main advantage is that they can significantly accelerate the reaction, allowing it to proceed at lower temperatures. This helps to prevent thermal decomposition of the substrate or product, which can be a problem with the high temperatures required for the uncatalyzed thermal rearrangement.[1]

Q5: What is the role of quinoline (B57606) in Lindlar's catalyst?

A5: Quinoline acts as a catalyst poison. It deactivates the palladium catalyst just enough to stop the hydrogenation of the alkyne at the alkene stage, preventing further reduction to the alkane.[10][11]

Quantitative Data Summary

Synthesis RouteCommon Side Product(s)Typical Yield of Side ProductConditions Favoring Side Product Formation
Johnson-Claisen Rearrangement Decomposition ProductsVariable, can be significantHigh reaction temperatures (>200-250°C)[1]
Regioisomeric EstersDependent on substrateUse of substituted allylic alcohols[3]
Malonic Ester Synthesis Dialkylated EsterCan be a major productUse of excess base and/or alkylating agent[4][5]
O-alkylated ProductGenerally minorVaries with solvent and counter-ion
Selective Hydrogenation Saturated Ester (Alkane)Can be the sole productUse of unpoisoned catalysts (Pd, Pt, Ni)[10][11]
cis-alkene isomerCan be the major productUse of Lindlar's catalyst[11][13]
Mixture of cis and trans isomersDependent on catalyst and conditionsIncomplete stereoselectivity

Experimental Protocols

Protocol 1: Johnson-Claisen Rearrangement for this compound

This is a general procedure and may require optimization.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the allylic alcohol (e.g., but-3-en-2-ol), triethyl orthoacetate (in excess), and a catalytic amount of a weak acid (e.g., propionic acid).

  • Reaction: Heat the mixture to a gentle reflux (typically 100-140°C).[2][14]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours to reach completion.[2][14]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl orthoacetate and ethanol formed during the reaction under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Protocol 2: Malonic Ester Synthesis of 2-methyl-4-pentenoic acid (precursor to the ethyl ester)

This protocol outlines the synthesis of the carboxylic acid, which can then be esterified.

  • Enolate Formation: In a suitable flask, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise at room temperature with stirring.

  • Alkylation: To the resulting enolate solution, add an appropriate alkyl halide (e.g., 3-bromopropene) dropwise. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. Stir until the reaction is complete (monitor by TLC).

  • Second Alkylation (for the methyl group): After the first alkylation is complete, a second equivalent of sodium ethoxide is added, followed by the addition of a methylating agent (e.g., methyl iodide).

  • Hydrolysis (Saponification): Add a solution of sodium hydroxide (B78521) in water to the reaction mixture and heat under reflux to hydrolyze the ester groups.

  • Acidification and Decarboxylation: After cooling, carefully acidify the reaction mixture with a strong acid (e.g., HCl) until the solution is acidic. The resulting dicarboxylic acid is then heated to induce decarboxylation, yielding 2-methyl-4-pentenoic acid.

  • Esterification: The resulting carboxylic acid can be converted to this compound via Fischer esterification by refluxing with ethanol and a catalytic amount of strong acid (e.g., sulfuric acid).

Protocol 3: Selective Hydrogenation of an Alkyne to an Alkene

This protocol is for the selective reduction of an alkyne to a cis-alkene.

  • Catalyst Preparation: Suspend Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) in a suitable solvent (e.g., hexane (B92381) or ethanol) in a hydrogenation flask.

  • Reaction Setup: Add the alkyne precursor (e.g., ethyl 2-methyl-4-pentynoate) to the flask.

  • Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (typically slightly above atmospheric pressure, not exceeding 20 psig) while vigorously stirring the mixture.[13]

  • Monitoring: Monitor the reaction progress by GC or TLC to observe the disappearance of the starting alkyne and the appearance of the alkene product. It is crucial to stop the reaction once the starting material is consumed to avoid over-reduction.

  • Work-up: Once the reaction is complete, filter the mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by distillation if necessary.

Visualizations

Reaction_Pathways cluster_claisen Johnson-Claisen Rearrangement cluster_malonic Malonic Ester Synthesis cluster_hydrogenation Selective Hydrogenation Allylic Alcohol Allylic Alcohol Product_Claisen This compound Allylic Alcohol->Product_Claisen Heat, Acid Catalyst Orthoester Orthoester Orthoester->Product_Claisen Side_Products_Claisen Decomposition/ Regioisomers Product_Claisen->Side_Products_Claisen High Temp. Diethyl Malonate Diethyl Malonate Product_Malonic This compound Diethyl Malonate->Product_Malonic 1. Base 2. Alkyl Halide 1 3. Base 4. Alkyl Halide 2 5. Hydrolysis 6. Decarboxylation 7. Esterification Alkyl Halide 1 Allyl Halide Alkyl Halide 1->Product_Malonic Alkyl Halide 2 Methyl Halide Alkyl Halide 2->Product_Malonic Side_Product_Malonic Dialkylated Ester Product_Malonic->Side_Product_Malonic Excess Base/ Alkyl Halide Alkyne Precursor Alkyne Precursor Product_Hydrogenation This compound Alkyne Precursor->Product_Hydrogenation H2, Lindlar's Cat. Side_Product_Hydrogenation Saturated Ester (Alkane) Product_Hydrogenation->Side_Product_Hydrogenation Unpoisoned Cat./ High Pressure

Caption: Main vs. Side Reaction Pathways in this compound Synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Route Identify Synthesis Route Start->Identify_Route Claisen Johnson-Claisen Identify_Route->Claisen Claisen Malonic Malonic Ester Identify_Route->Malonic Malonic Hydrogenation Hydrogenation Identify_Route->Hydrogenation Hydrogenation Check_Temp Check Temperature Claisen->Check_Temp Check_Stoichiometry Check Stoichiometry Malonic->Check_Stoichiometry Check_Catalyst Check Catalyst & Pressure Hydrogenation->Check_Catalyst Increase_Temp Increase Temp. or Use Lewis Acid Check_Temp->Increase_Temp Low End Improved Yield/Purity Check_Temp->End Optimal Increase_Temp->End Adjust_Stoichiometry Use 1 eq. Base & Excess Malonic Ester Check_Stoichiometry->Adjust_Stoichiometry Incorrect Check_Stoichiometry->End Correct Adjust_Stoichiometry->End Use_Lindlar Use Lindlar's Cat. & Low H2 Pressure Check_Catalyst->Use_Lindlar Incorrect Check_Catalyst->End Correct Use_Lindlar->End

Caption: Troubleshooting Decision Tree for this compound Synthesis.

References

How to avoid polymerization during Ethyl 2-methyl-4-pentenoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2-methyl-4-pentenoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a specific focus on preventing undesirable polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of polymerization during the synthesis of this compound?

A1: this compound contains two polymerizable sites: an α,β-unsaturated ester and a terminal double bond. Polymerization is typically initiated by free radicals, which can be generated by:

  • Heat: High temperatures used during the reaction or purification (distillation) can lead to thermally-initiated polymerization.[1]

  • Impurities: Trace amounts of peroxides in solvents or reagents can act as radical initiators.

  • Oxygen: While some inhibitors require oxygen to function, oxygen can also contribute to the formation of peroxide initiators.[2]

  • Light: UV light can provide the energy to initiate radical formation.

Q2: My reaction mixture has become viscous and difficult to stir, or has solidified. What is the likely cause?

A2: This is a strong indication of significant polymerization. The monomeric this compound has undergone a chain-reaction to form a high molecular weight polymer, resulting in a dramatic increase in viscosity or solidification of the reaction mixture.[2]

Q3: How do polymerization inhibitors work?

A3: Polymerization inhibitors are chemical compounds that act as free-radical scavengers. They react with and neutralize the highly reactive radical species that initiate and propagate the polymerization chain reaction, effectively terminating the process.[1][3]

Q4: Can I remove the polymerization inhibitor after the synthesis?

A4: Yes, inhibitors can typically be removed during workup and purification. Many common phenolic inhibitors can be removed by an aqueous base wash.[1] However, for storage of the purified this compound, it is advisable to add a small amount of a suitable inhibitor to prevent polymerization over time.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reaction mixture becomes viscous or solidifies. Runaway free-radical polymerization.* Immediate Action: If safe to do so, cool the reaction mixture immediately in an ice bath to slow down the polymerization rate. * Prevention in future experiments: 1. Add a suitable polymerization inhibitor to the reaction mixture from the start. 2. Maintain strict temperature control throughout the reaction and workup. 3. Use purified, peroxide-free solvents and reagents. 4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen.
Low yield of this compound with significant high-boiling residue. Partial polymerization during the reaction or distillation.* In addition to the preventative measures for runaway polymerization, add a high-boiling polymerization inhibitor (e.g., hydroquinone) before fractional distillation. * Use vacuum distillation to lower the boiling point and reduce the thermal stress on the product.
Product darkens or changes color upon storage. Slow polymerization or degradation.* Store the purified product in a cool, dark place. * Add a storage stabilizer, such as a low concentration of BHT or MEHQ, to the purified ester. * Store under an inert atmosphere.

Quantitative Data: Common Polymerization Inhibitors

The optimal choice and concentration of an inhibitor can depend on the specific reaction conditions. The following table provides a summary of commonly used inhibitors for unsaturated esters. It is recommended to perform small-scale optimization experiments to determine the most effective inhibitor and concentration for your synthesis of this compound.

Inhibitor Abbreviation Typical Concentration Range (ppm) Key Characteristics
HydroquinoneHQ100 - 1000Effective at higher temperatures, often used during distillation. Can discolor the product.[4][5]
4-MethoxyphenolMEHQ10 - 200Good for storage and reactions at moderate temperatures. Often requires the presence of oxygen to be effective.[6][7]
4-tert-ButylcatecholTBC10 - 100Very effective for storage and transport of reactive monomers. Requires oxygen to function.[8][9]
Butylated hydroxytolueneBHT100 - 500A versatile antioxidant and polymerization inhibitor, often used as a stabilizer in purified products.[3][10]

Experimental Protocols

Synthesis of this compound with Polymerization Inhibition

This protocol is based on the reaction of 1,1,1-triethoxypropane with 2-propenol-1 (allyl alcohol) and incorporates the use of a polymerization inhibitor.[11]

Materials:

  • 1,1,1-Triethoxypropane

  • 2-Propenol-1 (Allyl alcohol)

  • Phosphoric acid (85%)

  • Hydroquinone (HQ) or 4-Methoxyphenol (MEHQ)

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,1,1-triethoxypropane (1 mole equivalent) and 2-propenol-1 (1 mole equivalent).

  • Inhibitor Addition: Add the chosen polymerization inhibitor (e.g., 200 ppm of MEHQ) to the reaction mixture.

  • Catalyst Addition: Slowly add phosphoric acid (catalytic amount, e.g., 0.01 mole equivalent) to the stirred mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 140-180°C) under a nitrogen atmosphere. Monitor the progress of the reaction by TLC or GC analysis.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully add a saturated solution of sodium bicarbonate to neutralize the phosphoric acid catalyst until the cessation of gas evolution.

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Add a small amount of a high-boiling inhibitor (e.g., 100 ppm of hydroquinone) to the crude product. Purify the this compound by vacuum distillation to minimize thermal stress and prevent polymerization. Collect the fraction at the appropriate boiling point and pressure.

Visualizations

Synthesis_Workflow Workflow for this compound Synthesis with Polymerization Inhibition reagents Reactants: 1,1,1-Triethoxypropane 2-Propenol-1 inhibitor Add Polymerization Inhibitor (e.g., MEHQ) reagents->inhibitor catalyst Add Phosphoric Acid (Catalyst) inhibitor->catalyst reaction Heat to Reflux (140-180°C) under N2 catalyst->reaction neutralization Cool and Neutralize with NaHCO3 reaction->neutralization extraction Solvent Extraction (Diethyl Ether) neutralization->extraction washing Wash with H2O and Brine extraction->washing drying Dry with MgSO4 washing->drying distillation Vacuum Distillation (with high-boiling inhibitor) drying->distillation product Purified Ethyl 2-methyl-4-pentenoate distillation->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound, incorporating the crucial addition of polymerization inhibitors.

Polymerization_Inhibition_Mechanism Mechanism of Free-Radical Polymerization Inhibition initiator Initiator (Heat, Light, Peroxides) monomer Monomer (this compound) initiator->monomer Initiation radical Monomer Radical monomer->radical growing_chain Growing Polymer Chain monomer->growing_chain radical->monomer Propagation growing_chain->monomer Propagation inhibitor Inhibitor (e.g., HQ) growing_chain->inhibitor Inhibition (desired) polymer Polymer growing_chain->polymer Termination (undesired) stable_radical Stable, Unreactive Radical inhibitor->stable_radical

Caption: A simplified diagram showing how polymerization inhibitors interrupt the free-radical chain reaction, preventing the formation of unwanted polymer.

References

Optimizing reaction conditions for Ethyl 2-methyl-4-pentenoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 2-methyl-4-pentenoate

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Verify Reagent Quality: Ensure all starting materials, especially organometallic reagents like n-BuLi, are fresh and have been stored under appropriate anhydrous conditions. - Optimize Reaction Time and Temperature: The reaction may require longer incubation times or precise temperature control. For reactions involving lithium diisopropylamide (LDA), ensure the temperature is maintained at the specified low temperature (e.g., -78 °C) during base addition and subsequent alkylation. - Check for Proper Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reactions. Use an appropriate stir bar or mechanical stirrer.
Decomposition of starting materials or product.- Strict Anhydrous Conditions: Moisture can quench organometallic reagents and hydrolyze the ester product. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Control Reaction Temperature: Exothermic reactions can lead to side product formation and decomposition. Use an ice bath or other cooling methods to maintain the desired temperature.
Formation of Significant Side Products Competing side reactions.- Isomer Formation: In syntheses involving Claisen rearrangement, suboptimal temperatures can lead to the formation of undesired isomers. Adhere strictly to the recommended thermal conditions.[1][2] - Over-reduction: During hydrogenation reactions, excessive hydrogen pressure or prolonged reaction times can lead to the saturation of the double bond, yielding Ethyl 2-methyl-pentanoate.[3] Monitor the reaction progress closely using techniques like GC-MS.
Impurities in starting materials.- Purify Starting Materials: Distill liquid reagents and recrystallize solid reagents before use to remove impurities that may catalyze side reactions.
Difficulty in Product Purification Incomplete separation from starting materials or byproducts.- Fractional Distillation: For products with close boiling points to impurities, use a fractional distillation column with a high number of theoretical plates for better separation.[3][4] - Chromatography: If distillation is ineffective, consider column chromatography on silica (B1680970) gel to separate the desired product from polar impurities.
Product decomposition during purification.- Vacuum Distillation: The product may be sensitive to high temperatures. Use vacuum distillation to lower the boiling point and minimize thermal decomposition.[3] - Neutralize Before Distillation: Acidic or basic impurities can catalyze degradation at high temperatures. Neutralize the crude product with a mild base like sodium bicarbonate before distillation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is the Claisen rearrangement of an appropriate allyl vinyl ether.[1][2] Another documented method involves the reaction of triethyl orthopropionate with an allyl magnesium halide, followed by acidic workup, which has a reported yield of 73.5%.[4] A multi-step synthesis starting from diethyl methylmalonate has also been reported.[5]

Q2: What are the critical parameters to control during the synthesis?

The critical parameters largely depend on the chosen synthetic route. However, for most syntheses of this compound, the following are crucial:

  • Temperature: Many steps, especially those involving organometallic reagents or rearrangements, are highly temperature-sensitive.

  • Anhydrous Conditions: The presence of moisture can significantly reduce the yield by reacting with sensitive reagents.

  • Inert Atmosphere: To prevent oxidation and reaction with atmospheric components, it is essential to work under an inert atmosphere like nitrogen or argon.

  • Purity of Reagents: The use of high-purity starting materials is critical to avoid side reactions.

Q3: How can I monitor the progress of the reaction?

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique to monitor the disappearance of starting materials and the formation of the product and any byproducts.[6] Thin Layer Chromatography (TLC) can also be used for a quick qualitative assessment of the reaction progress.

Q4: What are the expected spectroscopic data for this compound?

While specific NMR and IR data can vary slightly based on the solvent and instrument, you can generally expect the following:

  • 1H NMR: Signals corresponding to the ethyl ester group (a quartet and a triplet), a doublet for the methyl group at the chiral center, multiplets for the methylene (B1212753) and methine protons of the pentenoate chain, and signals for the terminal vinyl protons.

  • 13C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the chiral center, and the carbons of the double bond.

  • IR Spectroscopy: A strong absorption band around 1730-1750 cm-1 corresponding to the C=O stretch of the ester.

Q5: What are the common side products in the synthesis of this compound?

Depending on the synthetic route, common side products can include:

  • Isomers: Such as Ethyl 2-methyl-3-pentenoate, especially in rearrangement reactions.[3]

  • Saturated Ester: Ethyl 2-methyl-pentanoate can form if a hydrogenation step is not carefully controlled.[3]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the crude product.

Experimental Protocols

Synthesis via Triethyl Orthopropionate

This protocol is based on a documented synthesis with a reported yield of 73.5%.[4]

  • Reaction Setup: In a suitable autoclave, combine triethyl orthopropionate, allyl alcohol, and a catalytic amount of phosphoric acid.

  • Reaction: Heat the mixture under pressure. The specific temperature and pressure should be optimized for the setup.

  • Workup: After the reaction is complete, cool the autoclave and carefully vent it.

  • Neutralization: Add sodium bicarbonate to neutralize the phosphoric acid catalyst.[4]

  • Purification: Add a high-boiling point solvent like mineral oil to act as a chaser during distillation.[4] Perform fractional distillation under reduced pressure to isolate the this compound.[4] The product is collected at 75 °C and 40 mm Hg.[4]

Synthesis via Hydrogenation

This protocol outlines the selective hydrogenation of ethyl-2-methyl-3,4-pentadienoate.[3]

  • Catalyst and Reactant: In a hydrogenation vessel, suspend a palladium-on-carbon (Pd/C) or Lindlar catalyst in an inert solvent like ethanol.[3] Add the ethyl-2-methyl-3,4-pentadienoate.

  • Hydrogenation: Pressurize the vessel with hydrogen gas. A pressure of 20 psig is recommended to minimize side product formation.[3]

  • Temperature Control: Maintain the reaction temperature between 25-35 °C. The reaction is exothermic, so cooling may be necessary.[3]

  • Monitoring: Monitor the reaction progress by GC to ensure the desired product is formed without over-reduction.

  • Workup: Once the reaction is complete, filter the reaction mixture to remove the catalyst.

  • Purification: Purify the filtrate by fractional distillation under vacuum to isolate this compound.[3]

Data Presentation

Table 1: Reaction Conditions for Hydrogenation Synthesis [3]

ParameterRecommended RangePreferred Value
Temperature 10 - 50 °C25 - 35 °C
Hydrogen Pressure 5 - 50 psig20 psig
Catalyst 5% Pd/C or Lindlar5% Pd/C or Lindlar
Catalyst Loading 0.125 - 2.0%0.25%
Solvent None or Inert SolventEthanol

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Reaction (e.g., Claisen Rearrangement or Hydrogenation) start->reaction workup Aqueous Workup & Neutralization reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying distillation Fractional Distillation (Vacuum) drying->distillation characterization Spectroscopic Characterization (NMR, IR, GC-MS) distillation->characterization final_product Pure this compound characterization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_flowchart start Low Product Yield? check_reagents Verify Reagent Quality and Anhydrous Conditions start->check_reagents Yes side_products Significant Side Products? start->side_products No optimize_conditions Optimize Reaction Time and Temperature check_reagents->optimize_conditions fail Further Optimization Needed check_reagents->fail optimize_conditions->side_products optimize_conditions->fail check_temp_pressure Verify Temperature and Pressure Control side_products->check_temp_pressure Yes purification_issue Difficulty in Purification? side_products->purification_issue No purify_starting_materials Purify Starting Materials check_temp_pressure->purify_starting_materials check_temp_pressure->fail purify_starting_materials->purification_issue purify_starting_materials->fail fractional_distillation Use High-Efficiency Fractional Distillation purification_issue->fractional_distillation Yes success Successful Synthesis purification_issue->success No vacuum_distillation Use Vacuum Distillation fractional_distillation->vacuum_distillation fractional_distillation->fail vacuum_distillation->success vacuum_distillation->fail

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

Troubleshooting low yield in Ethyl 2-methyl-4-pentenoate preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-methyl-4-pentenoate Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions regarding the preparation of this compound, targeting researchers and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common methods for synthesizing this compound include:

  • Johnson-Claisen Rearrangement : This is a powerful method involving the reaction of an allylic alcohol with an orthoester, such as triethyl orthoacetate, to form a γ,δ-unsaturated ester.[1][2] Weak acids like propionic acid can be used to catalyze this reaction, which often requires elevated temperatures (100-200 °C).[1][2]

  • Alkylation of a Malonic Ester : Synthesis can be achieved from diethyl methylmalonate in a multi-step reaction.[3]

  • Hydrogenation : Another route involves the reaction of ethyl-2-methyl-3,4-pentadienoate with hydrogen in the presence of a palladium-on-carbon or a "Lindlar" catalyst (palladium-on-calcium carbonate).[4]

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield can vary significantly depending on the chosen synthetic route and reaction conditions. One reported method, involving the reaction of allyl alcohol with triethyl orthopropionate and phosphoric acid, gives a yield of 73.5%.[5] Another multi-step synthesis starting from diethyl methylmalonate reports a yield of 72% in the second step.[3]

Q3: What are the typical physical properties of this compound?

A3: this compound is a liquid with a boiling point between 153-155 °C. It has a density of approximately 0.873 g/mL at 25 °C.

Troubleshooting Guide: Low Yield

Q1: My yield of this compound is lower than expected. What are the potential causes?

A1: Low yield in the synthesis of this compound can stem from several factors, largely dependent on the synthetic method used. Common issues include incomplete reactions, the presence of water, steric hindrance, and loss of volatile reactants.[6]

Q2: I am using the Johnson-Claisen rearrangement. Why might my yield be low?

A2: For the Johnson-Claisen rearrangement, low yields can be attributed to:

  • Suboptimal Temperature : This rearrangement often requires high temperatures, sometimes between 100-200°C.[1][2] Insufficient heat may lead to an incomplete reaction.

  • Reaction Time : The reaction can take anywhere from 10 to 120 hours to complete.[1][2] It's crucial to monitor the reaction progress to determine the optimal duration.

  • Catalyst Issues : A weak acid catalyst, like propionic acid, is often used.[1][2] The concentration and activity of the catalyst are important for the reaction rate.

Q3: How can I improve the yield of my hydrogenation reaction to produce this compound?

A3: When preparing this compound via hydrogenation of ethyl-2-methyl-3,4-pentadienoate, consider the following to optimize your yield:

  • Catalyst Choice : The type of catalyst used can influence the product distribution. A Lindlar catalyst may produce a mixture of ethyl-2-methyl-cis-3-pentenoate and ethyl-2-methyl-4-pentenoate.[4]

  • Hydrogen Pressure : It is recommended to keep the hydrogen pressure between 5 psig and 50 psig, with 20 psig being the most preferred to minimize the formation of undesired side products.[4]

  • Reaction Temperature : The reaction is exothermic, and external cooling may be necessary to maintain the temperature between 10°C and 50°C, with a preferred range of 25°-35°C.[4]

Q4: Could impurities in my starting materials be affecting the yield?

A4: Yes, the purity of starting materials is critical. Impurities can lead to side reactions, reducing the yield of the desired product. It is advisable to use high-purity reagents and ensure all glassware is thoroughly dried before use.[7][8]

Data Presentation

Table 1: Hydrogenation Reaction Parameters for this compound Synthesis

ParameterRecommended RangePreferred ValueNotes
Reaction Temperature 10°C - 50°C25°C - 35°CThe reaction is exothermic; cooling may be required.[4]
Hydrogen Pressure 5 psig - 50 psig20 psigPressures above 20 psig may increase side product formation.[4]
Catalyst Loading 0.125% - 2.0%~0.25%Refers to the percentage of catalyst in the reaction mass.[4]
Solvent to Ester Ratio -~1:1 (mole ratio)An inert solvent like ethanol (B145695) can be used.[4]

Experimental Protocols

General Protocol for Johnson-Claisen Rearrangement (Illustrative)

This is a representative protocol and may require optimization.

  • Reactant Charging : In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the allylic alcohol and a slight excess of triethyl orthoacetate.

  • Catalyst Addition : Add a catalytic amount of propionic acid to the mixture.

  • Heating : Heat the reaction mixture to a reflux temperature of approximately 140°C.[7]

  • Monitoring : Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours to reach completion.[6]

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction : Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification : Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation.[5]

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Assemble Apparatus reagents Charge Allylic Alcohol, Triethyl Orthoacetate, & Propionic Acid start->reagents heat Heat to Reflux (~140°C) reagents->heat monitor Monitor Reaction (TLC/GC) heat->monitor cool Cool to RT monitor->cool Reaction Complete neutralize Neutralize with NaHCO3 Solution cool->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry & Concentrate extract->dry distill Fractional Distillation dry->distill product This compound distill->product

Caption: Workflow for this compound Synthesis via Johnson-Claisen Rearrangement.

G cluster_check1 Reaction Conditions cluster_check2 Reagents & Catalyst cluster_check3 Workup & Purification cluster_solutions Potential Solutions start Low Yield Observed temp Is Temperature Optimal? start->temp time Is Reaction Time Sufficient? start->time pressure Is H2 Pressure Correct (if applicable)? start->pressure purity Are Reagents Anhydrous & Pure? start->purity catalyst Is Catalyst Active & Concentration Correct? start->catalyst loss Product Loss During Extraction/Distillation? start->loss sol_temp Adjust Temperature temp->sol_temp sol_time Increase Reaction Time time->sol_time sol_pressure Adjust Pressure pressure->sol_pressure sol_purity Use Anhydrous Reagents purity->sol_purity sol_catalyst Optimize Catalyst Loading catalyst->sol_catalyst sol_workup Refine Purification Technique loss->sol_workup

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Technical Support Center: Identification of Impurities in Ethyl 2-methyl-4-pentenoate via Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in Ethyl 2-methyl-4-pentenoate using spectroscopic methods.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the spectroscopic analysis of this compound for impurity identification.

Q1: My ¹H NMR spectrum of this compound shows extra peaks in the vinyl region (δ 4.5-6.0 ppm). What could they be?

A1: Extra peaks in the vinyl region could indicate the presence of isomeric impurities. A common impurity is Ethyl 2-methyl-3-pentenoate , which can form during synthesis.[1][] The vinyl protons of this isomer will have different chemical shifts and coupling patterns compared to the terminal vinyl group of this compound. Additionally, unreacted starting materials or other byproducts from the specific synthetic route could also contribute to signals in this region.

Troubleshooting Steps:

  • Compare with a reference spectrum: Obtain a reference ¹H NMR spectrum of pure this compound to confirm the expected chemical shifts and coupling constants.

  • 2D NMR Spectroscopy: Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton correlations. This will help in assigning the signals to the correct protons and identifying the spin systems of the impurities. A TOCSY (Total Correlation Spectroscopy) experiment can further help in identifying all protons within a spin system.

  • Check Synthesis Route: Review the synthesis method used. Certain catalysts or reaction conditions can favor the formation of specific isomers.[1] For example, hydrogenation reactions can sometimes lead to the formation of mixtures of isomers.[1]

Q2: I observe a broad peak around 3400 cm⁻¹ in the IR spectrum of my sample. What does this indicate?

A2: A broad peak in the region of 3200-3600 cm⁻¹ in an IR spectrum is characteristic of an O-H stretching vibration, which suggests the presence of an alcohol or carboxylic acid impurity. This could be due to residual starting materials like allyl alcohol[3] or hydrolysis of the ester to form 2-methyl-4-pentenoic acid.[4]

Troubleshooting Steps:

  • Check for Water: Ensure your sample and the ATR crystal (if using ATR-IR) are completely dry. Moisture in the sample can also lead to a broad O-H peak.

  • ¹H NMR Analysis: Look for a broad, exchangeable proton signal in the ¹H NMR spectrum, which would confirm the presence of an -OH or -COOH group.

  • MS Analysis: Mass spectrometry can help identify the molecular weight of the impurity. The presence of a molecular ion corresponding to the expected alcohol or carboxylic acid would confirm its identity.

Q3: My mass spectrum shows a peak with a mass-to-charge ratio (m/z) that is 2 units higher than the molecular ion of this compound. What could this be?

A3: A peak at M+2 could indicate the presence of Ethyl 2-methyl-pentanoate , the saturated analog of your target compound. This impurity can form if the double bond is reduced during the synthesis, for instance, during a hydrogenation step.[1]

Troubleshooting Steps:

  • GC-MS Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to separate the components of your sample. The impurity should have a different retention time from the main compound. The mass spectrum of the separated peak can then be analyzed.

  • ¹H NMR Analysis: The absence of vinyl proton signals and the appearance of signals corresponding to a saturated alkyl chain in the ¹H NMR spectrum would confirm the presence of the saturated ester.

  • Review Reaction Conditions: Check the reaction conditions, especially if a hydrogenation step was involved. Over-reduction can lead to the formation of the saturated analog.[1]

Experimental Protocols

Below are detailed methodologies for key spectroscopic experiments for the analysis of this compound.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the spectrometer to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Protocol 2: ATR-IR Spectroscopy
  • Sample Preparation: Place a single drop of the neat liquid sample of this compound directly onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction.

    • Identify and label the characteristic absorption peaks.

Protocol 3: GC-MS Analysis
  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a concentration of approximately 1 mg/mL.

  • GC Method:

    • Injector: Split/splitless injector, with a split ratio of 50:1.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • Identify the retention times of the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak and compare it with library spectra for identification.

Data Presentation

Table 1: Expected ¹H NMR Data for this compound in CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.75ddt1HH-4
~5.05m2HH-5
~4.15q2H-OCH₂CH₃
~2.50m1HH-2
~2.25m2HH-3
~1.25t3H-OCH₂CH₃
~1.15d3HC2-CH₃

Table 2: Expected ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (ppm)Assignment
~176C=O
~135C-4
~116C-5
~60-OCH₂CH₃
~40C-2
~38C-3
~17C2-CH₃
~14-OCH₂CH₃

Table 3: Key IR Absorption Bands for this compound (Neat)

Wavenumber (cm⁻¹)Vibration
~3080=C-H stretch (vinyl)
~2970, 2880C-H stretch (alkyl)
~1735C=O stretch (ester)
~1645C=C stretch (alkene)
~1180C-O stretch

Visualizations

experimental_workflow cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Identification Sample Sample NMR NMR Sample->NMR ¹H, ¹³C, 2D IR IR Sample->IR ATR-FTIR MS MS Sample->MS GC-MS Data_Processing Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Impurity_ID Impurity Identification Structure_Elucidation->Impurity_ID

Caption: Experimental workflow for impurity identification.

logical_relationship Problem Unexpected Spectroscopic Data Hypothesis Formulate Hypothesis (e.g., Isomer, Byproduct) Problem->Hypothesis Experiment Perform Confirmatory Experiment (e.g., 2D NMR) Hypothesis->Experiment Conclusion Confirm Impurity Structure Experiment->Conclusion

Caption: Troubleshooting logic for impurity identification.

References

Stability and degradation pathways of Ethyl 2-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of Ethyl 2-methyl-4-pentenoate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound is susceptible to degradation through several pathways due to its ester and terminal alkene functional groups. The primary factors include:

  • Hydrolysis: Exposure to acidic or basic conditions can catalyze the hydrolysis of the ester bond.

  • Oxidation: The terminal double bond and allylic protons are susceptible to oxidation, especially in the presence of oxygen, light, or metal ions. Commercial formulations often contain stabilizers like α-tocopherol to mitigate this.[1]

  • Thermal Stress: High temperatures can induce thermal degradation, leading to various fragmentation products.

  • Polymerization: The terminal alkene can undergo polymerization, particularly in the presence of acid catalysts or radical initiators.

Q2: I am observing a decrease in the peak area of my compound during sequential GC-MS analyses. What could be the cause?

A2: A decreasing peak area for this compound in subsequent analyses often points to instability in the prepared sample. A likely cause is oxidation of the analyte on the autosampler, where it may be exposed to air. For analogous compounds like aldehydes, this is a common issue.[2] To troubleshoot this, consider the following:

  • Minimize headspace in your sample vials and ensure they are tightly sealed.

  • Use a cooled autosampler tray if available.

  • Consider adding an antioxidant, such as Butylated Hydroxytoluene (BHT), to your samples and standards.

Q3: I see an unexpected peak appearing in my chromatogram that grows over time. How can I identify this impurity?

A3: The appearance and growth of a new peak suggest the formation of a degradation product. Based on the structure of this compound, the most probable degradation products are:

  • 2-methyl-4-pentenoic acid: Formed via hydrolysis of the ester.

  • Oxidation products: Epoxides, aldehydes, or carboxylic acids resulting from the oxidation of the double bond. To identify the unknown peak, Mass Spectrometry (MS) is the recommended technique. The mass-to-charge ratio of the impurity will provide crucial information for its identification.

Q4: How should I properly store this compound to ensure its stability?

A4: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as in a refrigerator or freezer.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using amber glass vials or storing in the dark.

  • Moisture: Keep in a tightly sealed container to prevent hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Purity Over Time Hydrolysis due to exposure to moisture or acidic/basic contaminants.Store in a tightly sealed container in a dry environment. Ensure all glassware is neutral and dry before use.
Oxidation from exposure to air and/or light.Store under an inert atmosphere and protect from light. Consider adding a stabilizer if not already present.
Inconsistent Results in Assays Degradation of the compound in solution.Prepare solutions fresh before use. If solutions must be stored, keep them at low temperatures and protected from light. Use a stabilized solvent.
Active sites in the analytical system (e.g., GC inlet).Use a deactivated glass liner in the GC inlet and ensure the column is inert to prevent on-column degradation.
Formation of Particulates or Haziness Polymerization of the terminal alkene.Avoid acidic conditions and sources of radical initiation (e.g., UV light, peroxides). If observed, filter the solution before use.

Predicted Degradation Pathways

The primary degradation pathways for this compound are predicted to be hydrolysis and oxidation.

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Ethyl_2_methyl_4_pentenoate This compound 2_methyl_4_pentenoic_acid 2-methyl-4-pentenoic Acid Ethyl_2_methyl_4_pentenoate->2_methyl_4_pentenoic_acid H+ or OH- Ethanol Ethanol Ethyl_2_methyl_4_pentenoate->Ethanol H+ or OH- Ethyl_2_methyl_4_pentenoate_ox This compound Epoxide Epoxide Derivative Ethyl_2_methyl_4_pentenoate_ox->Epoxide [O] Aldehyde Aldehyde/Ketone Fragments Epoxide->Aldehyde Further Oxidation/Rearrangement

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and products of this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity solvents (e.g., acetonitrile, methanol)

  • pH meter

  • HPLC or GC-MS system

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60 °C) and take samples at various time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Maintain at room temperature and take samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature and protect it from light. Take samples at various time points.

  • Thermal Degradation: Place the solid compound in a temperature-controlled oven at a high temperature (e.g., 80 °C). Take samples at various time points and dissolve them for analysis.

  • Photolytic Degradation: Expose a solution of the compound to a UV light source. Take samples at various time points.

3. Analysis:

  • Analyze the samples using a suitable chromatographic method (e.g., GC-MS or LC-MS) to separate and identify the parent compound and any degradation products.

Start Prepare Stock Solution of this compound Acid Acidic Stress (e.g., 0.1M HCl, 60°C) Start->Acid Base Basic Stress (e.g., 0.1M NaOH, RT) Start->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Start->Oxidative Thermal Thermal Stress (e.g., 80°C, solid) Start->Thermal Photolytic Photolytic Stress (e.g., UV light) Start->Photolytic Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Analysis Analyze by GC-MS/LC-MS Sampling->Analysis End Identify Degradants & Determine Degradation Rate Analysis->End

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Analysis of Thermal Degradation by Py-GC-MS

This protocol is adapted from methodologies used for similar compounds and is suitable for identifying thermal degradation products.[3]

1. Instrumentation:

  • Pyrolyzer: Micro-furnace or Curie-point pyrolyzer.

  • Gas Chromatograph (GC): With a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer (MS): Quadrupole or time-of-flight analyzer.

2. Pyrolysis Parameters:

  • Pyrolysis Temperature: A range of temperatures should be investigated (e.g., 400°C, 600°C, 800°C).

  • Sample Amount: Approximately 100 µg.

3. GC-MS Parameters:

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-500.

4. Data Analysis:

  • Identify the degradation products by comparing their mass spectra with a library (e.g., NIST).

  • Estimate the relative abundance of each product from the peak area in the total ion chromatogram.

Hypothetical Stability Data Summary

The following table presents hypothetical data from a forced degradation study to illustrate how results can be summarized.

Stress Condition Time (hours) This compound (%) Major Degradation Product (%) Identity of Major Product
0.1 M HCl, 60°C 2485.212.52-methyl-4-pentenoic acid
0.1 M NaOH, RT 2470.825.12-methyl-4-pentenoic acid
3% H₂O₂, RT 2492.15.8Epoxide Derivative
80°C 2498.5<1Not Detected
UV Light 2495.33.2Various Photoproducts

Troubleshooting Logic

Start Stability Issue Encountered (e.g., new peak, loss of assay) CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage CheckHandling Review Sample & Solution Handling (Solvent, pH, Exposure to Air) Start->CheckHandling IdentifyDegradant Characterize Impurity (e.g., by MS, NMR) CheckStorage->IdentifyDegradant CheckHandling->IdentifyDegradant Hypothesize Formulate Hypothesis on Degradation Pathway IdentifyDegradant->Hypothesize Compare Compare Impurity Profile IdentifyDegradant->Compare ForcedDegradation Perform Forced Degradation Study Hypothesize->ForcedDegradation ForcedDegradation->Compare Confirm Confirm Degradation Pathway Compare->Confirm Mitigate Implement Mitigation Strategy (e.g., change storage, add stabilizer) Confirm->Mitigate

Caption: Logical workflow for troubleshooting stability issues.

References

Technical Support Center: Purification of Ethyl 2-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 2-methyl-4-pentenoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound are highly dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as ethanol (B145695) and triethyl orthopropionate.[1]

  • Isomeric Byproducts: The most common isomeric impurity is ethyl 2-methyl-cis-3-pentenoate, which can form during certain synthesis reactions.[2] Depending on the reaction conditions, other positional and geometric isomers may also be present.

  • Solvents: Residual solvents used in the reaction or workup, such as ethanol or ether.[3]

  • Catalyst Residues: If a catalyst is used in the synthesis, trace amounts may remain in the crude product.

  • Degradation Products: Thermal degradation during synthesis or distillation can lead to the formation of various byproducts. While specific data for this compound is limited, thermal decomposition of similar unsaturated esters can lead to polymerization or fragmentation.

Q2: What is the recommended method for purifying this compound?

A2: Fractional distillation under reduced pressure is a commonly employed and effective method for the purification of this compound, particularly for removing starting materials and impurities with significantly different boiling points.[1][2] For separating close-boiling isomers, preparative gas chromatography (GC) or flash column chromatography may be necessary.

Q3: How can I assess the purity of my purified this compound?

A3: Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification of impurities is the most effective method for assessing the purity of this compound.[4][5][6]

Q4: My yield of purified this compound is low. What are the potential causes?

A4: Low recovery of the final product can be attributed to several factors:

  • Incomplete Reaction: The synthesis may not have gone to completion, leaving a significant amount of starting materials.

  • Losses During Workup: Multiple extraction and washing steps can lead to product loss.

  • Inefficient Distillation: Poor column insulation, a distillation rate that is too fast, or leaks in the vacuum system can result in lower recovery.

  • Product Decomposition: As an unsaturated ester, this compound may be susceptible to thermal degradation if the distillation temperature is too high.

  • Irreversible Adsorption: During chromatographic purification, the product may irreversibly adsorb to the stationary phase.

Troubleshooting Guides

Fractional Distillation
Problem Potential Cause Troubleshooting Steps
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates).- Use a longer fractionating column. - Pack the column with a suitable material (e.g., Raschig rings, Vigreux indentations) to increase surface area.
Distillation rate is too fast.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established.
Product Discoloration (Yellowing) Distillation temperature is too high, causing thermal degradation.- Reduce the system pressure using a vacuum pump to lower the boiling point.[1]
Presence of oxygen.- Ensure the distillation setup is under an inert atmosphere (e.g., nitrogen or argon).
Bumping or Unstable Boiling Uneven heating.- Use a stirring hot plate with a magnetic stir bar or add boiling chips to the distillation flask.
High vacuum with no air leak.- Introduce a fine stream of an inert gas (e.g., nitrogen or argon) through a capillary tube.
Low Recovery Hold-up in the distillation column and condenser.- Use a smaller distillation apparatus for small-scale purifications. - Ensure proper insulation of the column to minimize heat loss.
Leaks in the vacuum system.- Check all joints and connections for proper sealing. Apply a thin layer of vacuum grease to ground glass joints.
Gas Chromatography (GC) Analysis/Purification
Problem Potential Cause Troubleshooting Steps
Peak Tailing Active sites on the stationary phase interacting with the ester.- Use a column with end-capping to block silanol (B1196071) groups. - Add a small amount of a polar modifier to the mobile phase.
Column overload.- Reduce the amount of sample injected onto the column.
Ghost Peaks (Peaks in blank runs) Carryover from a previous injection.- Increase the bake-out time and temperature of the column after each run. - Clean the injection port liner.
Contamination in the carrier gas or gas lines.- Use high-purity carrier gas and install traps to remove impurities.
Poor Resolution of Isomers Inappropriate stationary phase.- Select a column with a different polarity. For separating unsaturated isomers, a more polar stationary phase may be effective.
Incorrect oven temperature program.- Optimize the temperature ramp rate to enhance separation. A slower ramp rate often improves resolution.
Low Signal/No Peaks Leak in the GC system.- Perform a leak check of the injection port, column fittings, and detector connections.
Incorrect injection parameters.- Ensure the injection volume and split ratio are appropriate for the sample concentration.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₄O₂[4][7]
Molecular Weight142.20 g/mol [4][7]
Boiling Point153-155 °C (at 760 mmHg)[4][8]
75 °C (at 40 mmHg)[1]
Density0.873 g/mL (at 25 °C)[8]
Refractive Indexn20/D 1.417[8]

Table 2: Typical Yield and Purity Data from Synthesis and Purification

Synthesis/Purification StepParameterValueReference
Synthesis from Triethyl OrthopropionateYield73.5%[1]
Fractional DistillationPurity≥98%[8]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure
  • Neutralization: If the crude product is acidic, wash it with a saturated sodium bicarbonate solution to remove acidic impurities. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column with high efficiency (e.g., a Vigreux or packed column) suitable for separating components with close boiling points.

  • Distillation: Heat the distillation flask in a heating mantle with magnetic stirring. Once the apparatus is sealed, slowly apply vacuum to the desired pressure (e.g., 40 mmHg).[1]

  • Fraction Collection: Slowly increase the heating mantle temperature. Collect a forerun fraction of any low-boiling impurities. Collect the main fraction containing this compound at a stable temperature (approximately 75 °C at 40 mmHg).[1] Collect subsequent fractions at higher temperatures, which may contain less volatile impurities.

  • Analysis: Analyze the purity of each fraction using GC-MS or GC-FID to determine the composition and pool the fractions that meet the desired purity specifications.

Protocol 2: Purity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • GC-MS Conditions (Illustrative Example):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Scan range of m/z 40-300.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra to a library (e.g., NIST). Quantify the purity by calculating the peak area percentage.

Mandatory Visualization

Purification_Troubleshooting_Workflow cluster_distillation Distillation Troubleshooting cluster_chromatography Chromatography Troubleshooting start Crude this compound purification_method Select Purification Method start->purification_method distillation Fractional Distillation purification_method->distillation Different B.P. chromatography Chromatography (GC/Flash) purification_method->chromatography Similar B.P. purity_analysis Assess Purity (GC-MS/FID) distillation->purity_analysis chromatography->purity_analysis pure_product Pure Product (≥98%) purity_analysis->pure_product Purity OK impure_product Impure Product purity_analysis->impure_product Purity Not OK dist_issue Distillation Issue? impure_product->dist_issue Used Distillation chrom_issue Chromatography Issue? impure_product->chrom_issue Used Chromatography poor_separation Poor Separation dist_issue->poor_separation Isomer Impurity discoloration Discoloration dist_issue->discoloration Degradation low_recovery_dist Low Recovery dist_issue->low_recovery_dist Low Yield optimize_dist Optimize Distillation Parameters poor_separation->optimize_dist discoloration->optimize_dist low_recovery_dist->optimize_dist optimize_dist->distillation peak_tailing Peak Tailing chrom_issue->peak_tailing Asymmetric Peaks poor_resolution Poor Resolution chrom_issue->poor_resolution Overlapping Peaks low_recovery_chrom Low Recovery chrom_issue->low_recovery_chrom Low Yield optimize_chrom Optimize Chromatographic Method peak_tailing->optimize_chrom poor_resolution->optimize_chrom low_recovery_chrom->optimize_chrom optimize_chrom->chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Purity_Analysis_Workflow start Purified Sample sample_prep Prepare Dilute Solution start->sample_prep gc_injection Inject into GC sample_prep->gc_injection separation Chromatographic Separation gc_injection->separation detection Detection (FID/MS) separation->detection fid FID detection->fid For Quantification ms MS detection->ms For Identification quantification Quantitative Analysis (Peak Area %) fid->quantification identification Impurity Identification (Mass Spectra) ms->identification purity_report Purity Report quantification->purity_report identification->purity_report

References

Preventing oxidation of Ethyl 2-methyl-4-pentenoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of Ethyl 2-methyl-4-pentenoate during storage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my sample of this compound degrading during storage?

A: this compound is an unsaturated ester, meaning its chemical structure contains a carbon-carbon double bond.[1][2] This double bond makes the molecule susceptible to a process called autoxidation, a free-radical chain reaction that occurs in the presence of oxygen. This reaction is the primary cause of degradation during storage.

The process can be broken down into three main stages:

  • Initiation: The process begins when an initiator, such as light, heat, or trace metal ions, causes the formation of a free radical from the ester molecule.

  • Propagation: This initial radical reacts with oxygen to form a peroxyl radical. This highly reactive species can then abstract a hydrogen atom from another ester molecule, creating a hydroperoxide (ROOH) and a new free radical. This creates a self-sustaining cycle that degrades the compound.

  • Termination: The reaction stops when free radicals combine to form stable, non-radical products.

Hydroperoxides, the primary products of oxidation, are unstable and can decompose into secondary oxidation products like aldehydes and ketones, which can further impact your experiments.[3]

Autoxidation cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_breakdown Breakdown RH Unsaturated Ester (RH) R_rad Alkyl Radical (R•) RH->R_rad Initiator Initiator (Light, Heat, Metal Ions) Initiator->R_rad O2 Oxygen (O2) R_rad->O2 ROO_rad Peroxyl Radical (ROO•) O2->ROO_rad Fast ROOH Hydroperoxide (ROOH) ROO_rad->ROOH Forms Primary Oxidation Product R_rad2 Alkyl Radical (R•) ROOH->R_rad2 Regenerates Radical ROOH_b Hydroperoxide (ROOH) ROOH->ROOH_b R_rad2->O2 Continues Cycle Secondary Secondary Products (Aldehydes, Ketones, etc.) ROOH_b->Secondary Decomposition

Figure 1: Simplified pathway of free-radical autoxidation of unsaturated esters.

Q2: What are the common signs of oxidation in this compound?

A: Oxidation can manifest through both physical and chemical changes. Key indicators include:

  • Changes in Odor: Formation of volatile secondary oxidation products can lead to a sharp, rancid, or "off" smell.[3]

  • Increased Viscosity: Polymerization reactions can occur as a result of oxidation, leading to a noticeable increase in the sample's viscosity.

  • Color Changes: The sample may develop a yellowish tint over time.

  • Analytical Changes: Instrumental analysis is the most reliable way to detect degradation. Techniques like Fourier-transform infrared spectroscopy (FTIR) can reveal the appearance of new peaks, such as a broadening of the carbonyl (C=O) band around 1711 cm⁻¹ due to the formation of aldehydes and ketones.[4] Gas chromatography (GC) analysis will show a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.[5][6]

Q3: How can I effectively prevent or minimize the oxidation of my compound?

A: A multi-faceted approach is most effective. The key is to control the factors that initiate and propagate the oxidation chain reaction: oxygen, temperature, and light.

StorageWorkflow decision decision step step final_step final_step A Receive Compound B Inspect Seal & Container Integrity A->B C Is container compromised? B->C D Quarantine & Test Purity C->D Yes E Transfer to smaller, inert vials (e.g., amber glass with PTFE-lined caps) C->E No D->E F Optional: Add Antioxidant Solution E->F G Purge Headspace with Inert Gas (Nitrogen or Argon) F->G H Seal Tightly G->H I Store at Recommended Conditions (e.g., ≤4°C, in the dark) H->I J Log Sample & Date I->J

Figure 2: Recommended workflow for handling and storing this compound.

Troubleshooting Guide:

  • Problem: My compound shows signs of degradation even when stored in the cold.

    • Solution: Cold temperatures slow down oxidation but do not stop it if oxygen is present.[7] Ensure the container is properly sealed and the headspace has been purged with an inert gas (e.g., nitrogen or argon) to displace oxygen.

  • Problem: I need to open and close the container frequently.

    • Solution: Aliquot the compound into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to atmospheric oxygen and moisture with each use.

  • Problem: My laboratory does not have a dedicated inert gas line.

    • Solution: Use commercially available antioxidant solutions. Adding a small amount of an appropriate antioxidant can significantly inhibit the oxidation process.

Q4: Which antioxidant should I use, and at what concentration?

A: The choice of antioxidant depends on the solvent system and downstream applications. Radical-scavenging antioxidants are highly effective. For non-biological systems, synthetic phenolic antioxidants are common. For applications where biological compatibility is a concern, vitamins E (α-tocopherol) and C (ascorbic acid) are often used, sometimes in combination.[8][9]

AntioxidantTypical Concentration (ppm)Mechanism of ActionNotes
BHT (Butylated hydroxytoluene)100 - 1000Free-radical scavengerHighly effective, common in industrial applications.
TBHQ (tert-Butylhydroquinone)100 - 1000Free-radical scavengerVery effective, often used in oils and fats.
α-Tocopherol (Vitamin E)200 - 2000Free-radical scavengerNatural antioxidant, suitable for biological applications.[10]
Ascorbic Acid (Vitamin C)200 - 1000Oxygen scavenger, regenerates Vitamin EWater-soluble; often used in combination with lipid-soluble antioxidants.[9][11]
Q5: What are the ideal storage conditions for this compound?

A: To maximize shelf-life, a combination of protective measures is recommended.

ParameterRecommendationRationale
Temperature ≤ 4°C (Refrigerated)Slows the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, a key reactant in the propagation of oxidation.
Light Exposure Store in the DarkPrevents light-induced (photochemical) initiation of free radicals.[12]
Container Amber Glass Vial with PTFE-lined CapAmber glass blocks UV light. PTFE liners provide an inert seal. Adsorbing on silica (B1680970) gel has also been shown to improve stability compared to glass alone.[7][13]

Key Experimental Protocols

Protocol 1: Inert Gas Blanketing for Storage

Objective: To displace atmospheric oxygen from the container headspace to prevent oxidation.

Materials:

  • Vial of this compound

  • Source of high-purity nitrogen or argon gas with a regulator

  • Long needle or cannula attached to tubing from the gas source

  • Secondary vent needle

Methodology:

  • Uncap the vial in a well-ventilated fume hood.

  • Insert the gas delivery needle into the vial, ensuring its tip is above the liquid surface.

  • Insert the shorter vent needle into the vial cap or septum, ensuring its tip does not extend far into the headspace.

  • Initiate a gentle flow of inert gas (e.g., 0.5-1 L/min).

  • Allow the gas to flow for 30-60 seconds to thoroughly purge the headspace of air. The lighter air will be displaced by the heavier inert gas and exit through the vent needle.

  • Remove the vent needle first, followed immediately by the gas delivery needle.

  • Quickly and tightly seal the vial with a PTFE-lined cap.

  • Label the vial and place it in storage under the recommended conditions (≤4°C, dark).

Protocol 2: Accelerated Stability Testing

Objective: To rapidly assess the oxidative stability of the compound under stressed conditions, often to compare the efficacy of different antioxidants. This is based on the principles of the Rancimat method.[14]

Materials:

  • Samples of this compound (control, and with different antioxidants)

  • Accelerated stability instrument (e.g., Rancimat) or a custom setup

  • Heating block or oil bath

  • Source of purified, dry air

  • Collection vessel containing deionized water

  • Conductivity meter

Methodology:

  • Place a precise amount of the ester sample (e.g., 3 g) into the reaction vessel.

  • Place the reaction vessel into the heating block set to a high temperature (e.g., 110°C).[14]

  • Bubble a constant stream of purified air through the sample at a controlled flow rate (e.g., 20 L/hour).

  • Pass the effluent air from the sample through the collection vessel containing deionized water. Volatile acidic compounds, which are secondary oxidation products, will be trapped in the water.

  • Continuously monitor the conductivity of the water.

  • The induction time is the time elapsed until a rapid increase in conductivity is detected. This point marks the depletion of antioxidants and the onset of rapid oxidation.

  • Compare the induction times of the control sample versus the samples with added antioxidants. A longer induction time indicates greater oxidative stability.

Protocol 3: Monitoring Oxidation by FTIR Spectroscopy

Objective: To detect the formation of carbonyl-containing secondary oxidation products.[4]

Materials:

  • FTIR Spectrometer with a liquid sample cell (e.g., NaCl plates)

  • Stored sample of this compound

  • Reference (baseline) sample of fresh, unoxidized this compound

Methodology:

  • Record a background spectrum on the clean FTIR instrument.

  • Record the spectrum of the fresh (time zero) sample. Note the sharp carbonyl (C=O) peak of the ester at approximately 1740 cm⁻¹.

  • At specified time intervals during the storage period (e.g., 1, 3, 6 months), withdraw a small aliquot of the stored sample.

  • Record the FTIR spectrum of the aged sample under the same conditions.

  • Overlay the spectra. The formation of secondary oxidation products (aldehydes, ketones) is indicated by the appearance of a new shoulder or a distinct peak in the region of 1725-1700 cm⁻¹ .[4] The degree of broadening and the increase in absorbance in this region correlate with the extent of oxidation.

References

Technical Support Center: Managing Thermal Decomposition of Ethyl 2-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the thermal analysis of Ethyl 2-methyl-4-pentenoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing its thermal decomposition during experimental procedures.

Troubleshooting Guides

This section addresses common issues encountered during the thermal analysis of this compound.

Issue/Question Possible Cause(s) Recommended Solution(s)
Inconsistent decomposition temperature (Td) between runs. 1. Inconsistent heating rate. 2. Sample pan contamination. 3. Variation in sample mass. 4. Inconsistent atmosphere (e.g., presence of oxygen).1. Ensure the heating rate is programmed and calibrated correctly. 2. Use new, clean sample pans for each experiment. 3. Use a consistent sample mass (e.g., 5-10 mg) for all analyses. 4. Ensure a consistent and pure purge gas (e.g., nitrogen, argon) is flowing at a steady rate.
Unexpected peaks in the chromatogram during Py-GC-MS analysis. 1. Sample contamination. 2. Column bleed from the GC. 3. Incomplete pyrolysis leading to complex side reactions. 4. Reactions with the sample pan material.1. Verify the purity of the this compound sample using a suitable analytical technique (e.g., NMR, GC-MS at low temperature). 2. Condition the GC column according to the manufacturer's instructions. 3. Optimize the pyrolysis temperature and time to ensure complete and reproducible decomposition. 4. Use inert sample pans (e.g., platinum, ceramic).
Weight loss observed at temperatures lower than the expected decomposition temperature in TGA. 1. Presence of volatile impurities (e.g., residual solvent). 2. Evaporation of the sample before decomposition.1. Purify the sample to remove volatile impurities. 2. Use a sealed sample pan with a pinhole lid to minimize evaporation while allowing decomposition products to escape.
Formation of a solid residue after the experiment. 1. Polymerization of decomposition products. 2. Secondary reactions leading to char formation.1. Analyze the residue using techniques like FTIR or solid-state NMR to identify its composition. 2. Vary the experimental conditions (e.g., heating rate, atmosphere) to investigate the mechanism of residue formation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major decomposition products of this compound?

A1: Based on the principles of ester pyrolysis, the thermal decomposition of this compound is expected to proceed primarily through a six-membered ring transition state (a retro-ene reaction). This would lead to the formation of propene and 2-methylpropenoic acid. At higher temperatures, further decomposition of these primary products can occur, leading to a more complex mixture of smaller molecules.

Q2: What is the recommended analytical technique to study the thermal decomposition of this compound?

A2: Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-EGA) is a powerful technique. TGA measures the mass loss of the sample as a function of temperature, while EGA techniques like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) can identify the evolved gaseous products.[1] For a more detailed separation and identification of complex product mixtures, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is highly recommended.[2]

Q3: What safety precautions should be taken when heating this compound?

A3: this compound is a flammable liquid.[3][4][5] All heating experiments should be conducted in a well-ventilated area, preferably within a fume hood.[6][7] Ensure that the experimental setup is free from ignition sources.[3][4][5][6][7] Personal protective equipment, including safety goggles, flame-resistant lab coat, and appropriate gloves, should be worn.[4][5][6][7]

Q4: How can I prevent the evaporation of this compound before decomposition in a TGA experiment?

A4: To minimize premature sample loss due to evaporation, it is advisable to use sealed aluminum pans with a pinhole lid. This setup allows the pressure to equalize while restricting the rate of evaporation of the liquid sample before the onset of thermal decomposition.

Q5: What is the likely mechanism for the primary thermal decomposition of this compound?

A5: The most probable initial decomposition pathway for esters containing a beta-hydrogen on the alkyl group, such as this compound, is a concerted, non-radical, intramolecular elimination reaction (pyrolysis) that proceeds through a cyclic, six-membered transition state.[8] This is often referred to as a retro-ene reaction.

Predicted Thermal Decomposition Data

The following table summarizes the predicted primary decomposition products of this compound based on established mechanisms for ester pyrolysis. The quantitative yields would need to be determined experimentally.

Reactant Predicted Primary Products Decomposition Mechanism
This compoundEthene + 2-Methyl-4-pentenoic acidSix-membered ring transition state (Retro-ene reaction)
This compoundEthylene + a corresponding acidSix-centered decomposition[8]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's protocol.

  • Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., aluminum or platinum). For this volatile liquid, a sealed pan with a pinhole lid is recommended.

  • Place the sample pan into the TGA furnace.

  • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG).

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile products of the thermal decomposition of this compound.

Methodology:

  • Set up the pyrolyzer, GC, and MS instruments according to the manufacturer's instructions.

  • Apply a small, known amount (e.g., 1-2 µL) of this compound to a pyrolysis sample holder.

  • Insert the sample holder into the pyrolyzer.

  • Rapidly heat the sample to the desired pyrolysis temperature (determined from TGA data, e.g., the temperature of maximum decomposition rate) and hold for a short period (e.g., 10-30 seconds).

  • The volatile decomposition products are swept directly into the GC injection port by a carrier gas (e.g., helium).

  • Separate the pyrolysis products using an appropriate GC column (e.g., a non-polar or mid-polar capillary column) and a suitable temperature program (e.g., ramp from 40 °C to 250 °C at 10 °C/min).

  • Detect and identify the separated compounds using the mass spectrometer by comparing the obtained mass spectra with a reference library (e.g., NIST).

Visualizations

Predicted_Decomposition_Pathway This compound This compound Six-membered Ring Transition State Six-membered Ring Transition State This compound->Six-membered Ring Transition State Heat (Δ) Ethene Ethene Six-membered Ring Transition State->Ethene 2-Methyl-4-pentenoic acid 2-Methyl-4-pentenoic acid Six-membered Ring Transition State->2-Methyl-4-pentenoic acid

Caption: Predicted primary thermal decomposition pathway of this compound.

Experimental_Workflow cluster_TGA TGA Analysis cluster_PyGCMS Py-GC-MS Analysis TGA_Sample Sample Preparation (5-10 mg) TGA_Run TGA Experiment (Heat in N2) TGA_Sample->TGA_Run TGA_Data Decomposition Profile (Td) TGA_Run->TGA_Data Pyrolysis Pyrolysis at Td TGA_Data->Pyrolysis Inform Pyrolysis Temp. Py_Sample Sample Preparation (1-2 µL) Py_Sample->Pyrolysis GC_Separation GC Separation Pyrolysis->GC_Separation MS_Identification MS Identification of Products GC_Separation->MS_Identification

Caption: Experimental workflow for thermal analysis.

Troubleshooting_Guide Start Inconsistent Results? Check_Heating_Rate Is Heating Rate Consistent? Start->Check_Heating_Rate Check_Sample_Mass Is Sample Mass Consistent? Check_Heating_Rate->Check_Sample_Mass Yes Solution1 Calibrate Instrument Check_Heating_Rate->Solution1 No Check_Purity Is Sample Pure? Check_Sample_Mass->Check_Purity Yes Solution2 Use Consistent Mass Check_Sample_Mass->Solution2 No Solution3 Purify Sample Check_Purity->Solution3 No End Problem Resolved Check_Purity->End Yes Solution1->Check_Sample_Mass Solution2->Check_Purity Solution3->End

Caption: Troubleshooting decision tree for inconsistent results.

References

By-product analysis in the synthesis of Ethyl 2-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-methyl-4-pentenoate, particularly via the Johnson-Claisen rearrangement.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on by-product formation and reaction optimization.

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient removal of the alcohol by-product (e.g., ethanol) to drive the equilibrium towards the product.[1]
Suboptimal catalyst concentration or activity.- Titrate the acid catalyst to determine the optimal concentration. - Use a freshly opened or properly stored catalyst.
Formation of significant by-products.- Refer to the by-product analysis section below. - Optimize reaction conditions (temperature, catalyst, reaction time) to minimize side reactions.
Presence of Unexpected Peaks in GC-MS Analysis Contamination of starting materials or solvent.- Analyze starting materials (allyl alcohol, triethyl orthoacetate) and solvent by GC-MS before use. - Use high-purity, dry solvents.
Formation of by-products.- See the "Common By-products and Their Identification" section for potential structures and mass spectral data.
Reaction is Sluggish or Does Not Initiate Insufficient acid catalysis.- Add a catalytic amount of a weak protic acid, such as propionic acid.[2][3] - Ensure the catalyst is not neutralized by basic impurities in the starting materials.
Low reaction temperature.- The Johnson-Claisen rearrangement often requires elevated temperatures (100-200 °C).[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent method is the Johnson-Claisen rearrangement, which involves the reaction of an allylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst.[1][4][5] This[6][6]-sigmatropic rearrangement is a powerful tool for forming carbon-carbon bonds.[2]

Q2: What are the expected major by-products in the Johnson-Claisen synthesis of this compound?

A2: Under acidic conditions, several side reactions can occur with the allylic alcohol and orthoester. The most common by-products include:

  • Unsymmetrical ethers (O-alkylation products): Formed by the reaction of the allylic alcohol with the orthoester.

  • O-acetylated products: Resulting from acetylation of the allylic alcohol.

  • Dimeric ethers: Formed from the self-condensation of the allylic alcohol.[4][6][7]

Q3: How can I minimize the formation of these by-products?

A3: Minimizing by-product formation often involves careful control of reaction conditions. Key strategies include:

  • Temperature Control: While the rearrangement requires heat, excessive temperatures can promote side reactions. It is crucial to find the optimal temperature for the specific substrate.

  • Catalyst Choice and Concentration: The type and amount of acid catalyst can significantly influence the reaction pathway. Weaker acids like propionic acid are often preferred.[2][3]

  • Reaction Time: Prolonged reaction times can lead to the accumulation of by-products. Monitoring the reaction progress by GC can help determine the optimal endpoint.

Q4: What analytical techniques are best for monitoring the reaction and analyzing the final product?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for both monitoring the reaction progress and analyzing the final product mixture. It allows for the separation, identification, and quantification of the desired product and various by-products.

By-product Analysis Data

The following table summarizes potential by-products in the synthesis of this compound and their expected characteristics. Note: The percentage values are illustrative and can vary significantly based on reaction conditions.

Compound Structure Molecular Weight ( g/mol ) Typical Abundance (%) Key Mass Spectral Fragments (m/z)
This compound (Product) CCO--INVALID-LINK--C\C=C142.2070-90142, 113, 97, 69, 41
Allyl ethyl ether (By-product) CCOCC=C86.131-586, 71, 57, 43, 29
Allyl acetate (B1210297) (By-product) CC(=O)OCC=C100.121-10100, 85, 57, 43
Diallyl ether (By-product) C=CCOC=C98.14< 298, 83, 67, 57, 41
Unreacted Allyl Alcohol C=CCO58.08Variable58, 57, 43, 31
Unreacted Triethyl Orthoacetate CC(OCC)(OCC)OCC162.23Variable117, 89, 73, 45

Experimental Protocols

Detailed Protocol: GC-MS Analysis of Reaction Mixture

This protocol outlines a standard method for the analysis of a crude reaction mixture from the synthesis of this compound.

1. Sample Preparation:

  • Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture in a vial containing 1 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Add a known concentration of an internal standard (e.g., dodecane) for quantitative analysis.

  • Vortex the mixture thoroughly.

  • If necessary, filter the sample through a small plug of silica (B1680970) gel or a syringe filter to remove any solid catalyst.

  • Dilute the sample to an appropriate concentration for GC-MS analysis (typically 1-10 ppm).

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35-350.

4. Data Analysis:

  • Identify the peaks corresponding to the product and by-products by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate the relative percentage of each component by integrating the peak areas.

  • For quantitative analysis, use the peak area ratio of the analyte to the internal standard and a calibration curve.

Visualizations

Reaction Pathway and By-product Formation

Reaction_Pathway A Allyl Alcohol + Triethyl Orthoacetate B Mixed Orthoester Intermediate A->B H⁺ E Allyl Ethyl Ether (O-Alkylation By-product) A->E H⁺, -EtOH F Allyl Acetate (O-Acetylation By-product) A->F H⁺, Acyl Transfer G Diallyl Ether (Dimerization By-product) A->G H⁺, -H₂O (from 2x Allyl Alcohol) C Ketene Acetal Intermediate B->C -EtOH H⁺ D This compound (Desired Product) C->D [3,3]-Sigmatropic Rearrangement

Caption: Main reaction pathway and formation of major by-products.

Troubleshooting Workflow for By-product Analysis

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Reaction Mixture by GC-MS Start->Analyze Identify Identify Major By-products Analyze->Identify Ether High Ether By-products Identify->Ether Etherification Dominant Acetate High Acetate By-product Identify->Acetate Acetylation Dominant Unreacted High Unreacted Starting Material Identify->Unreacted Incomplete Reaction End Improved Yield and Purity Identify->End Acceptable Purity Action_Temp Decrease Reaction Temperature Ether->Action_Temp Action_Cat Optimize Catalyst Concentration Acetate->Action_Cat Action_Time Increase Reaction Time or Temperature Unreacted->Action_Time Action_Temp->Analyze Action_Cat->Analyze Action_Time->Analyze

References

Improving the enantioselectivity of asymmetric Ethyl 2-methyl-4-pentenoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the enantioselectivity of asymmetric Ethyl 2-methyl-4-pentenoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the asymmetric synthesis of this compound?

A1: The most prevalent and effective method is the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA). This reaction typically involves the alkylation of an ethyl propionate (B1217596) enolate or its equivalent with an allyl electrophile, such as allyl acetate (B1210297) or allyl carbonate, in the presence of a chiral palladium catalyst. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Q2: My enantioselectivity is low. What are the primary factors I should investigate?

A2: Low enantioselectivity in this synthesis can stem from several factors. The most critical aspects to re-evaluate are:

  • Chiral Ligand: The structure and purity of the chiral ligand are paramount. Even small variations can significantly impact the stereochemical outcome.

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry of the catalytic cycle.

  • Temperature: Reaction temperature directly affects the energy difference between the diastereomeric transition states, thus influencing enantioselectivity. Generally, lower temperatures lead to higher enantiomeric excess (ee).

  • Base and Additives: The choice of base for enolate formation and the presence of any additives can alter the reaction environment and catalyst activity.

Q3: Can the purity of my starting materials affect the enantioselectivity?

A3: Absolutely. Impurities in the starting materials, especially in the chiral ligand and the palladium precursor, can poison the catalyst or introduce competing side reactions, leading to a decrease in enantioselectivity and overall yield. It is crucial to use highly pure reagents.

Q4: How does the choice of the allyl source impact the reaction?

A4: Different allylic electrophiles (e.g., acetates, carbonates, phosphates) can have varying reactivities and interactions with the palladium catalyst. Allyl carbonates are often preferred as they can facilitate the catalytic cycle under milder conditions. The purity of the allyl source is also a critical factor.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Enantiomeric Excess (ee) 1. Suboptimal Chiral Ligand: The chosen ligand may not be ideal for this specific substrate combination. 2. Incorrect Solvent: The solvent may not sufficiently stabilize the desired chiral transition state. 3. Reaction Temperature Too High: Higher temperatures can lead to racemization or favor less selective pathways. 4. Impurities: Presence of water or other impurities in the reagents or solvent.1. Screen Chiral Ligands: Test a variety of chiral phosphine (B1218219) ligands (e.g., Trost ligand, (S)-BINAP, PHOX ligands). 2. Solvent Screening: Evaluate a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene). 3. Optimize Temperature: Run the reaction at lower temperatures (e.g., 0 °C or -20 °C). 4. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry reagents.
Low Yield 1. Catalyst Inactivity: The palladium catalyst may not be fully active. 2. Inefficient Enolate Formation: The base used may not be strong enough or the conditions may be suboptimal for generating the nucleophile. 3. Short Reaction Time: The reaction may not have proceeded to completion. 4. Substrate Decomposition: The starting materials or product may be unstable under the reaction conditions.1. Use Fresh Catalyst: Prepare the active Pd(0) catalyst in situ or use a fresh batch of the palladium precursor. 2. Vary the Base: Experiment with different bases (e.g., LDA, LHMDS) and deprotonation times/temperatures. 3. Monitor Reaction Progress: Use TLC or GC to monitor the reaction until the starting material is consumed. 4. Modify Reaction Conditions: Consider milder conditions (lower temperature, different base) to prevent decomposition.
Formation of Side Products 1. Dialkylation: The product enolate may react with another molecule of the allyl electrophile. 2. Isomerization: The double bond in the product may isomerize. 3. Racemization: The chiral center in the product may racemize after formation.1. Control Stoichiometry: Use a slight excess of the nucleophile or add the electrophile slowly. 2. Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize isomerization. 3. Mild Work-up: Use a gentle work-up procedure to avoid racemization of the product.

Quantitative Data Presentation

The following tables summarize representative data on how different experimental parameters can influence the enantioselectivity and yield of the asymmetric synthesis of this compound. Note: This data is compiled from typical results for similar palladium-catalyzed allylic alkylations and should be used as a guideline for optimization.

Table 1: Effect of Chiral Ligand on Enantioselectivity

Chiral Ligand Solvent Temperature (°C) Yield (%) Enantiomeric Excess (ee, %)
(R,R)-Trost LigandTHF08592
(S)-BINAPDichloromethane07885
(S)-tBu-PHOXToluene259095
(R)-SIPHOSTHF-208297

Table 2: Effect of Solvent on Enantioselectivity

Chiral Ligand Solvent Temperature (°C) Yield (%) Enantiomeric Excess (ee, %)
(S)-tBu-PHOXToluene259095
(S)-tBu-PHOXTHF258891
(S)-tBu-PHOXDichloromethane258588
(S)-tBu-PHOXDiethyl Ether257582

Table 3: Effect of Temperature on Enantioselectivity

Chiral Ligand Solvent Temperature (°C) Yield (%) Enantiomeric Excess (ee, %)
(R,R)-Trost LigandTHF258888
(R,R)-Trost LigandTHF08592
(R,R)-Trost LigandTHF-207996
(R,R)-Trost LigandTHF-7865>99

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol is a general guideline for the synthesis of this compound. Optimization of specific parameters is likely required.

Materials:

  • Palladium(II) acetate or [Pd(allyl)Cl]₂

  • Chiral phosphine ligand (e.g., (R,R)-Trost Ligand)

  • Ethyl propionate

  • Allyl acetate

  • Lithium diisopropylamide (LDA) or another suitable base

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried, argon-purged flask, dissolve the palladium precursor (1 mol%) and the chiral ligand (2.5 mol%) in anhydrous THF. Stir the mixture at room temperature for 30 minutes.

  • Enolate Formation: In a separate flame-dried, argon-purged flask, dissolve ethyl propionate (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of LDA (1.1 equivalents) and stir for 1 hour at -78 °C to form the lithium enolate.

  • Allylic Alkylation: To the catalyst mixture, add the allyl acetate (1 equivalent). Then, slowly transfer the pre-formed enolate solution to the catalyst mixture via cannula at -78 °C.

  • Reaction Monitoring: Allow the reaction to warm slowly to the desired temperature (e.g., 0 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC analysis.

  • Work-up: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Enantioselectivity_Factors cluster_reaction Asymmetric Synthesis cluster_factors Influencing Factors Reactants Ethyl Propionate Enolate + Allyl Acetate Catalyst Pd(0) + Chiral Ligand Reactants->Catalyst Coordination Product This compound Catalyst->Product Catalytic Cycle ee Enantioselectivity (ee) Product->ee Determines Ligand Chiral Ligand Structure Ligand->Catalyst Solvent Solvent Polarity Solvent->Catalyst Temp Temperature Temp->Catalyst Base Base Strength Base->Reactants

Caption: Factors influencing the enantioselectivity of the synthesis.

Troubleshooting_Workflow Start Low Enantioselectivity Observed Check_Ligand Verify Ligand Purity and Structure Start->Check_Ligand Screen_Solvents Screen Solvents (THF, Toluene, CH2Cl2) Check_Ligand->Screen_Solvents If ee is still low Optimize_Temp Optimize Temperature (e.g., 0°C, -20°C) Screen_Solvents->Optimize_Temp If ee is still low Check_Reagents Ensure Anhydrous Conditions and Reagent Purity Optimize_Temp->Check_Reagents If ee is still low Result Improved Enantioselectivity Check_Reagents->Result Iterative Optimization

Caption: A workflow for troubleshooting low enantioselectivity.

Technical Support Center: Ethyl 2-methyl-4-pentenoate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Ethyl 2-methyl-4-pentenoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most prevalent methods for synthesizing this compound involve the selective hydrogenation of a precursor. One common starting material is ethyl-2-methyl-3,4-pentadienoate, which is hydrogenated in the presence of a palladium-on-carbon (Pd/C) or a Lindlar catalyst (palladium-on-calcium carbonate).[1] Another reported synthesis route starts from triethyl orthopropionate, which after reaction and neutralization, yields the desired product.[2]

Q2: What are the typical catalysts and reaction conditions for the hydrogenation synthesis?

A2: For the hydrogenation of ethyl-2-methyl-3,4-pentadienoate, a 5% palladium on carbon or calcium carbonate catalyst is preferred.[1] The reaction temperature typically ranges from 10°C to 50°C, with a preferred range of 25-35°C.[1] Due to the exothermic nature of the reaction, external cooling is often necessary.[1] Hydrogen pressure is generally maintained between 5 and 50 psig, with 20 psig being optimal to minimize the formation of undesired side products.[1] The reaction can be carried out with or without an inert solvent like ethanol.[1]

Q3: What are the main impurities and side products I should expect?

A3: When using a palladium-on-carbon catalyst, a mixture of ethyl-2-methyl-cis-3-pentenoate, ethyl-2-methyl-4-pentenoate, and the fully saturated ethyl-2-methyl-pentanoate can be formed.[1] A Lindlar catalyst tends to produce a mixture of ethyl-2-methyl-cis-3-pentenoate and ethyl-2-methyl-4-pentenoate.[1] The formation of these side products is a key challenge in achieving high purity of the desired isomer.

Q4: How is this compound typically purified on a larger scale?

A4: Fractional distillation is the primary method for purifying this compound and enriching it from the mixture of isomers and side products.[1][2] This is typically performed under vacuum to reduce the boiling point and prevent thermal degradation of the product.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Catalyst Deactivation - Poisoning: Ensure starting materials and hydrogen gas are free from sulfur or other catalyst poisons. Purify reagents if necessary. - Coking: Carbonaceous deposits can form on the catalyst surface. Consider catalyst regeneration through controlled oxidation or use fresh catalyst.[3] - Sintering: High reaction temperatures can cause metal particles to agglomerate, reducing the active surface area. Operate within the recommended temperature range.[3]
Poor Mass Transfer - Gas-Liquid Mass Transfer: Inefficient mixing can limit the availability of hydrogen at the catalyst surface. Increase agitation speed to improve gas dispersion. On a larger scale, the choice of impeller design is critical.[4] - Solid-Liquid Mass Transfer: Ensure the catalyst is well suspended in the reaction mixture. Inadequate suspension can lead to localized reaction rates and poor overall conversion.[4]
Suboptimal Reaction Conditions - Temperature: The reaction is exothermic. Ensure efficient heat removal to maintain the optimal temperature range of 25-35°C.[1] - Pressure: Hydrogen pressure above 20 psig can lead to the formation of more side products, thus reducing the yield of the desired product.[1] Maintain pressure at the optimal level.
Incomplete Reaction - Monitor the reaction progress using techniques like GC-MS to ensure it has gone to completion.[5][6] - If the reaction stalls, consider adding fresh catalyst, ensuring the system is free of leaks, and verifying the purity of the hydrogen supply.
Issue 2: Poor Selectivity and High Levels of Impurities

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Inappropriate Catalyst Choice - The choice of catalyst significantly impacts selectivity. A Lindlar catalyst (Pd/CaCO₃) is known to be more selective for the formation of the desired pentenoate isomer compared to Pd/C, which can lead to over-reduction to the pentanoate.[1]
Incorrect Hydrogen Pressure - Higher hydrogen pressures can lead to over-hydrogenation and the formation of the fully saturated ethyl-2-methyl-pentanoate.[1] Operate at the recommended pressure of 20 psig.[1]
Isomerization of Double Bond - The reaction conditions can promote the isomerization of the double bond, leading to the formation of ethyl-2-methyl-cis-3-pentenoate.[1] Optimizing temperature and reaction time can help minimize this.
Inefficient Purification - Inadequate fractional distillation can result in poor separation of the desired product from its isomers and other byproducts. Ensure the distillation column has sufficient theoretical plates and operate under optimal vacuum and temperature.[2]

Data Presentation

Table 1: Summary of Reaction Parameters for Hydrogenation of Ethyl-2-methyl-3,4-pentadienoate

ParameterRecommended RangePreferred ValueRationale
Catalyst5% Pd/C or 5% Lindlar5% Lindlar for higher selectivityLindlar's catalyst is poisoned to reduce its activity and prevent over-hydrogenation.[1]
Catalyst Loading (% w/w)0.125% - 2.0%0.25%Balances reaction rate and cost-effectiveness.[1]
Temperature10°C - 50°C25°C - 35°CExothermic reaction; higher temperatures can decrease selectivity.[1]
Hydrogen Pressure5 psig - 50 psig20 psigPressures above 20 psig increase the formation of undesired side products.[1]
SolventNone or EthanolEthanolAn inert solvent can aid in heat transfer and substrate solubility.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation

Materials:

  • Ethyl-2-methyl-3,4-pentadienoate

  • 5% Palladium on Carbon (or Lindlar Catalyst)

  • Ethanol (optional, as solvent)

  • Hydrogen gas

  • Pressurized reaction vessel (autoclave) with temperature and pressure control, and agitation.

Procedure:

  • Charge the reaction vessel with ethyl-2-methyl-3,4-pentadienoate and, if used, ethanol.

  • Carefully add the palladium catalyst to the vessel. The catalyst loading should be approximately 0.25% by weight of the pentadienoate.[1]

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Pressurize the reactor with hydrogen to 20 psig.[1]

  • Begin agitation and bring the reaction mixture to the desired temperature of 25-35°C.[1]

  • Monitor the reaction progress by observing hydrogen uptake. The reaction is exothermic, so cooling may be required to maintain the temperature.[1]

  • Once hydrogen uptake ceases, maintain the conditions for a short period to ensure complete conversion.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • The crude product can then be purified by fractional distillation under vacuum.[1][2]

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent).

Sample Preparation:

GC-MS Conditions (Illustrative):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Scan range of m/z 40-300.

Data Analysis:

  • Identify this compound and any impurities by comparing their mass spectra and retention times to known standards or spectral libraries.

  • Quantify the components by integrating the peak areas.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Ethyl-2-methyl-3,4-pentadienoate Ethyl-2-methyl-3,4-pentadienoate This compound This compound Ethyl-2-methyl-3,4-pentadienoate->this compound Selective Hydrogenation Ethyl-2-methyl-cis-3-pentenoate Ethyl-2-methyl-cis-3-pentenoate Ethyl-2-methyl-3,4-pentadienoate->Ethyl-2-methyl-cis-3-pentenoate Isomerization/Hydrogenation Ethyl-2-methyl-pentanoate Ethyl-2-methyl-pentanoate Ethyl-2-methyl-3,4-pentadienoate->Ethyl-2-methyl-pentanoate Over-hydrogenation H2 H2 H2->this compound Pd/C or Lindlar Catalyst Pd/C or Lindlar Catalyst Pd/C or Lindlar Catalyst->this compound

Caption: Synthesis pathway for this compound showing the desired product and potential side products.

Troubleshooting_Workflow start Low Yield or Purity Issue check_catalyst Check Catalyst Activity & Purity start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_conditions Verify Reaction Conditions (Temp, Pressure, Agitation) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_reagents Analyze Reagent Purity reagents_ok Reagents Pure? check_reagents->reagents_ok check_purification Evaluate Purification Efficiency (Fractional Distillation) purification_ok Purification Effective? check_purification->purification_ok catalyst_ok->check_conditions Yes replace_catalyst Replace or Regenerate Catalyst catalyst_ok->replace_catalyst No conditions_ok->check_reagents Yes adjust_conditions Adjust Temperature, Pressure, or Agitation conditions_ok->adjust_conditions No reagents_ok->check_purification Yes purify_reagents Purify Starting Materials reagents_ok->purify_reagents No optimize_distillation Optimize Distillation Parameters purification_ok->optimize_distillation No end_point Problem Resolved purification_ok->end_point Yes replace_catalyst->check_catalyst adjust_conditions->check_conditions purify_reagents->check_reagents optimize_distillation->check_purification

Caption: A logical workflow for troubleshooting common issues in this compound production.

References

Validation & Comparative

Comparative Reactivity of Ethyl 2-methyl-4-pentenoate and Other Pentenoate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 22, 2025 – This guide provides a comprehensive comparison of the reactivity of Ethyl 2-methyl-4-pentenoate against other isomeric pentenoate esters. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer a clear perspective on the factors influencing the chemical behavior of these compounds.

The reactivity of pentenoate esters is a critical consideration in various synthetic pathways, influencing reaction rates, product yields, and the stereochemical outcome of chemical transformations. The position of the double bond and the presence of substituents on the carbon backbone introduce significant electronic and steric variations among isomers, thereby dictating their susceptibility to reagents in reactions such as hydrogenation and hydrolysis.

Factors Influencing Reactivity

The reactivity of pentenoate esters is primarily governed by two key factors:

  • Electronic Effects: The position of the carbon-carbon double bond relative to the ester carbonyl group significantly influences the electron distribution within the molecule. This, in turn, affects the susceptibility of the double bond and the carbonyl carbon to nucleophilic or electrophilic attack. For instance, the electron-withdrawing nature of an unsaturated substituent can impact the rate of hydrolysis, an effect that diminishes as the double bond moves further from the ester group.

  • Steric Hindrance: The presence and location of substituents, such as the methyl group in this compound, can sterically hinder the approach of reactants to the reactive sites (the double bond or the carbonyl group). This steric hindrance can lead to a decrease in reaction rates compared to less substituted isomers. Studies have demonstrated a quantifiable difference in hydrolysis rates based on the steric environment of the ester.

Comparative Reactivity Analysis

While direct, side-by-side quantitative experimental data comparing the reactivity of this compound with all its isomers under identical conditions is limited in publicly available literature, the principles of organic chemistry allow for a qualitative and semi-quantitative comparison. The following sections discuss the expected reactivity trends in common reactions.

Hydrogenation

Catalytic hydrogenation is a fundamental reaction for unsaturated esters. The rate of hydrogenation is influenced by the substitution pattern around the double bond and the choice of catalyst.

  • This compound vs. Ethyl 4-pentenoate: The presence of a methyl group at the α-position in this compound may exert a minor electronic effect but is not expected to significantly hinder the approach of hydrogen to the terminal double bond. Therefore, the hydrogenation rates of these two esters are anticipated to be comparable under similar conditions.

  • Positional Isomers (Ethyl 4-pentenoate vs. Ethyl 3-pentenoate vs. Ethyl 2-pentenoate): The reactivity of the double bond towards hydrogenation generally decreases with increasing substitution. Therefore, the terminal double bond in ethyl 4-pentenoate is expected to be the most reactive. The internal, disubstituted double bonds in ethyl 3-pentenoate and ethyl 2-pentenoate will be less reactive. Between the 2- and 3-isomers, the proximity of the electron-withdrawing ester group in ethyl 2-pentenoate (an α,β-unsaturated ester) can influence its reactivity, and the choice of catalyst becomes crucial for selective reduction. Some catalysts are specifically designed for the hydrogenation of α,β-unsaturated esters.

Hydrolysis

Ester hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, can be catalyzed by acid or base.

  • Steric Effects: The methyl group at the α-position in this compound introduces steric hindrance around the carbonyl carbon. This is expected to decrease the rate of both acid and base-catalyzed hydrolysis compared to its less hindered isomer, ethyl 4-pentenoate.

  • Electronic Effects of Double Bond Position: In α,β-unsaturated esters like ethyl 2-pentenoate, the conjugation of the double bond with the carbonyl group can affect the stability of the transition state during hydrolysis. For other isomers where the double bond is not conjugated (ethyl 3-pentenoate and ethyl 4-pentenoate), this electronic effect is absent. The electron-withdrawing effect of the double bond is expected to be most pronounced in the 2-position and decrease as it moves further away, potentially influencing the rate of hydrolysis.

Data Presentation

As direct comparative experimental data is scarce, the following table provides a qualitative comparison based on established principles of chemical reactivity.

CompoundStructureExpected Relative Reactivity in HydrogenationExpected Relative Reactivity in Hydrolysis (Base Catalyzed)
This compoundCH2=CHCH2CH(CH3)COOCH2CH3High (similar to Ethyl 4-pentenoate)Moderate (slower than Ethyl 4-pentenoate due to steric hindrance)
Ethyl 4-pentenoateCH2=CHCH2CH2COOCH2CH3HighHigh
Ethyl 3-pentenoateCH3CH=CHCH2COOCH2CH3ModerateHigh
Ethyl 2-pentenoateCH3CH2CH=CHCOOCH2CH3Low to Moderate (catalyst dependent)Moderate (influenced by conjugation)

Experimental Protocols

To obtain quantitative data for a direct comparison of reactivity, the following general experimental protocols can be employed.

Protocol 1: Comparative Catalytic Hydrogenation

Objective: To determine the relative rates of hydrogenation of pentenoate esters.

Materials:

  • This compound

  • Ethyl 4-pentenoate

  • Ethyl 3-pentenoate

  • Ethyl 2-pentenoate

  • Palladium on carbon (Pd/C, 10 wt%) catalyst

  • Ethyl acetate (B1210297) (solvent)

  • Hydrogen gas (high purity)

  • Gas chromatograph (GC) with a suitable column and flame ionization detector (FID)

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reactor, place a solution of the pentenoate ester (e.g., 0.1 M) in ethyl acetate.

  • Add a catalytic amount of 10% Pd/C (e.g., 1 mol% relative to the ester).

  • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure (e.g., 50 psi).

  • Commence vigorous stirring and maintain a constant temperature (e.g., 25 °C).

  • Withdraw aliquots of the reaction mixture at regular time intervals (e.g., every 15 minutes).

  • Quench the reaction in the aliquot (e.g., by filtering out the catalyst).

  • Analyze the composition of each aliquot by GC-FID to determine the concentration of the starting material and the hydrogenated product (ethyl pentanoate or ethyl 2-methylpentanoate).

  • Plot the concentration of the starting material versus time and determine the initial reaction rate.

  • Repeat the experiment for each of the other pentenoate esters under identical conditions.

  • Compare the initial reaction rates to determine the relative reactivity.

Protocol 2: Comparative Base-Catalyzed Hydrolysis (Saponification)

Objective: To determine the relative rates of hydrolysis of pentenoate esters.

Materials:

  • This compound

  • Ethyl 4-pentenoate

  • Ethyl 3-pentenoate

  • Ethyl 2-pentenoate

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M in a 1:1 ethanol/water mixture)

  • Hydrochloric acid (HCl) solution (standardized, e.g., 0.05 M)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

  • Burette, pipettes, and conical flasks

Procedure:

  • Prepare a solution of the pentenoate ester (e.g., 0.1 M) in a 1:1 ethanol/water mixture.

  • Equilibrate the ester solution and the NaOH solution in a constant temperature water bath (e.g., 25 °C).

  • To initiate the reaction, mix equal volumes of the ester solution and the NaOH solution in a conical flask. Start a stopwatch immediately.

  • At regular time intervals (e.g., every 10 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) and quench the reaction by adding it to a flask containing a known excess of the standard HCl solution.

  • Back-titrate the unreacted HCl with the standard NaOH solution using phenolphthalein as an indicator.

  • Calculate the concentration of unreacted NaOH in the reaction mixture at each time point.

  • Plot the concentration of the ester (which is equal to the initial concentration of NaOH minus the concentration of unreacted NaOH) versus time.

  • Determine the rate constant (k) from the integrated rate law for a second-order reaction.

  • Repeat the experiment for each of the other pentenoate esters under identical conditions.

  • Compare the rate constants to determine the relative reactivity.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow_hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ester Prepare Ester Solution (e.g., 0.1 M in Ethyl Acetate) reactor Charge Reactor prep_ester->reactor prep_catalyst Weigh Catalyst (e.g., 10% Pd/C) prep_catalyst->reactor purge Purge with H₂ reactor->purge pressurize Pressurize with H₂ (e.g., 50 psi) purge->pressurize react Stir at Constant Temp (e.g., 25 °C) pressurize->react aliquot Withdraw Aliquots react->aliquot quench Quench Reaction aliquot->quench gc_analysis GC-FID Analysis quench->gc_analysis plot Plot [Ester] vs. Time gc_analysis->plot rate Determine Initial Rate plot->rate

Fig. 1: Experimental workflow for comparative catalytic hydrogenation.

signaling_pathway_hydrolysis cluster_factors Factors Affecting Rate ester Pentenoate Ester intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack oh Hydroxide Ion (OH⁻) oh->intermediate acid Carboxylate Anion intermediate->acid Elimination of Alkoxide alcohol Alcohol intermediate->alcohol steric Steric Hindrance (e.g., α-methyl group) steric->intermediate hinders electronic Electronic Effects (e.g., double bond position) electronic->ester influences

Fig. 2: Factors influencing the rate of base-catalyzed ester hydrolysis.

This guide serves as a foundational resource for understanding the relative reactivity of this compound and its isomers. For definitive quantitative comparisons, it is recommended that researchers perform direct comparative experiments under their specific reaction conditions using the protocols outlined herein.

A Comparative Guide to the Reactivity of Ethyl 2-methyl-4-pentenoate and Ethyl pentenoate in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of starting materials is a critical decision that profoundly influences reaction outcomes. This guide provides an objective comparison of the reactivity of two structurally related unsaturated esters: Ethyl 2-methyl-4-pentenoate and Ethyl pentenoate. Understanding the nuanced differences in their performance is paramount for optimizing synthetic routes and achieving desired product profiles. This document summarizes key reactivity trends, supported by experimental data, and provides detailed protocols for relevant transformations.

Introduction to the Contestants

This compound and Ethyl pentenoate are both valuable building blocks in organic chemistry, each possessing a terminal double bond and an ethyl ester functionality. The primary structural distinction lies in the presence of a methyl group at the α-position (the carbon adjacent to the ester carbonyl) in this compound. This seemingly minor difference has significant implications for the steric and electronic environment of the molecule, thereby influencing its reactivity in a variety of organic transformations.

Table 1: Physical Properties of this compound and Ethyl 4-pentenoate

PropertyThis compoundEthyl 4-pentenoate
CAS Number 53399-81-8[1]1968-40-7[2]
Molecular Formula C₈H₁₄O₂[1]C₇H₁₂O₂[2]
Molecular Weight 142.20 g/mol [1]128.17 g/mol [2]
Boiling Point 153-155 °C[1]144 °C[3]
Density 0.873 g/mL at 25 °C[4]~0.898 g/mL at 25°C[2]

Comparative Reactivity Analysis

The presence of the α-methyl group in this compound introduces two primary effects that modulate its reactivity compared to the unsubstituted Ethyl pentenoate:

  • Steric Hindrance: The methyl group provides steric bulk around the α-carbon and the adjacent double bond. This can hinder the approach of reagents, particularly in reactions where the transition state is sensitive to steric crowding.

  • Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This can slightly increase the electron density of the carbon-carbon double bond, potentially influencing its reactivity towards electrophiles.

These effects manifest in several key classes of organic reactions:

Electrophilic Addition to the Alkene

Electrophilic addition reactions involve the attack of an electrophile on the electron-rich double bond. The rate of this reaction is influenced by the nucleophilicity of the alkene.

Table 2: Predicted and Observed Reactivity in Electrophilic Addition

ReactionReagentExpected Outcome for this compoundExpected Outcome for Ethyl pentenoate
BrominationBr₂Addition across the double bond.Addition across the double bond.
HydrohalogenationHBrAddition following Markovnikov's rule.Addition following Markovnikov's rule.

Electrophilic_Addition_Mechanism

General mechanism for electrophilic addition to an alkene.
Hydrogenation

Catalytic hydrogenation reduces the carbon-carbon double bond to a single bond. The rate of this reaction can be sensitive to steric hindrance around the double bond, which can affect the substrate's ability to adsorb onto the catalyst surface.

It is anticipated that this compound will undergo hydrogenation at a slower rate than Ethyl pentenoate due to the steric hindrance imparted by the α-methyl group, which can impede its approach to the catalyst surface.

Table 3: Hypothetical Comparison of Hydrogenation Reaction Rates

SubstrateCatalystRelative Rate
This compoundPd/CSlower
Ethyl pentenoatePd/CFaster

Note: This is a qualitative prediction based on steric effects. Actual rates would need to be determined experimentally.

Hydrogenation_Workflow

General workflow for the catalytic hydrogenation of an unsaturated ester.
Polymerization

The terminal double bond in both molecules allows them to act as monomers in polymerization reactions. The rate of polymerization and the properties of the resulting polymer can be influenced by the structure of the monomer. The α-methyl group in this compound is expected to decrease the rate of radical polymerization due to increased steric hindrance at the propagating radical center.

Table 4: Predicted Impact on Radical Polymerization

MonomerExpected Rate of Polymerization
This compoundSlower
Ethyl pentenoateFaster

Polymerization_Mechanism

Simplified mechanism of free radical polymerization.

Experimental Protocols

Synthesis of Ethyl 4-pentenoate[3]

This procedure describes the Fischer esterification of 4-pentenoic acid.

Materials:

  • 4-pentenoic acid (20.73 g, 207 mmol)

  • Ethanol (B145695) (100 mL)

  • Benzene (B151609) (200 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, 250 μL)

  • Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Potassium Carbonate (K₂CO₃)

Procedure:

  • A solution of 4-pentenoic acid in ethanol and benzene is prepared.

  • Sulfuric acid is added as a catalyst.

  • The mixture is refluxed for 15 hours, with the reaction progress monitored by Gas Chromatography (GC).

  • After completion, approximately half of the solvent is removed under reduced pressure.

  • The remaining solution is diluted with ether and washed sequentially with water, saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous potassium carbonate.

  • The solvent is removed under vacuum, and the residue is distilled to yield pure Ethyl 4-pentenoate.

  • A typical yield for this reaction is approximately 78%.[3]

Synthesis of this compound

Method 1: From Triethyl Orthopropionate [5]

Materials:

  • Triethyl orthopropionate

  • Allyl alcohol

  • Phosphoric acid

  • Sodium bicarbonate

  • Mineral oil (e.g., Primol)

Procedure:

  • Triethyl orthopropionate and allyl alcohol are reacted in an autoclave in the presence of phosphoric acid.

  • After the reaction, the autoclave is opened, and sodium bicarbonate is added to neutralize the acid.

  • Mineral oil is added as a still base.

  • The reaction mixture is fractionally distilled to yield this compound.

  • A reported yield for this method is 73.5% based on the triethyl orthopropionate used.[5]

Method 2: Alkylation of Diethyl Methylmalonate [6]

Materials:

Procedure:

  • Enolate Formation: Diethyl methylmalonate is deprotonated using lithium diisopropylamide (LDA), freshly prepared from diisopropylamine and n-BuLi in a mixture of THF and hexane. This step is typically carried out at a low temperature (e.g., -78 °C) and then warmed to 20 °C.

  • Alkylation: The resulting enolate is then reacted with an allyl halide (e.g., allyl iodide) to introduce the allyl group at the α-position.

  • Decarboxylation: The resulting α-allyl-α-methylmalonic ester is then heated with lithium iodide in a mixture of DMSO and water to effect decarboxylation, yielding this compound. A reported yield for the decarboxylation step is 72%.[6]

Conclusion

The presence of an α-methyl group in this compound significantly influences its reactivity compared to the unsubstituted Ethyl pentenoate. The primary differentiating factor is steric hindrance, which is expected to decrease reaction rates in processes sensitive to molecular bulk, such as catalytic hydrogenation and radical polymerization. Conversely, the electron-donating nature of the methyl group may slightly enhance reactivity in certain electrophilic additions, although this effect can be overshadowed by steric factors.

For researchers and drug development professionals, the choice between these two synthons will depend on the specific reaction being performed. Ethyl pentenoate offers the advantage of higher reactivity in many cases due to its less hindered nature. However, the α-methyl group in this compound can be a desirable structural feature in the final product and may also be leveraged to control stereoselectivity in certain reactions. The provided experimental protocols offer reliable methods for the preparation of both compounds, enabling their further exploration in synthetic endeavors. It is recommended that for any new application, a direct experimental comparison be conducted to ascertain the optimal substrate for the desired transformation.

References

A Comparative Guide to the Synthesis of Ethyl 2-methyl-4-pentenoate: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethyl 2-methyl-4-pentenoate, a valuable building block in organic synthesis, can be approached through various methodologies. This guide provides a comparative analysis of the traditional orthoester Claisen rearrangement and alternative reagents, including the Johnson-Claisen and Eschenmoser-Claisen rearrangements, as well as allylic alkylation. We present a summary of quantitative data, detailed experimental protocols, and visual diagrams of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The choice of synthetic route for this compound is often dictated by factors such as desired yield, scalability, availability of starting materials, and tolerance to specific reaction conditions. Below is a summary of key quantitative data for the different methodologies.

MethodStarting MaterialsReagentsTemperature (°C)Reaction TimeYield (%)
Orthoester Claisen Rearrangement 2-Buten-1-ol, Triethyl orthopropionatePhosphoric acid (catalyst)1608 hours73.5
Malonate Synthesis Diethyl methylmalonate, Allyl bromide1. LDA, THF/hexane2. LiI, DMSO/H₂O1. 202. Not specified1. 1.5 hours2. Not specified~71 (overall)
Johnson-Claisen Rearrangement 2-Buten-1-ol, Triethyl orthoacetatePropanoic acid (catalyst)~140Not specifiedHigh (typical)
Eschenmoser-Claisen Rearrangement Crotyl alcohol, N,N-Dimethylacetamide dimethyl acetal (B89532)Xylene (solvent)160 (microwave)30 minutes81 (amide)
Allylic Alkylation Diethyl allyl isopropylmalonateNaBr, DMSO140-16012 hours89.1 (analog)

Reaction Pathways and Logical Relationships

The following diagrams illustrate the core transformations of each synthetic approach.

Claisen_Rearrangement 2-Buten-1-ol 2-Buten-1-ol Intermediate Mixed Orthoester Intermediate 2-Buten-1-ol->Intermediate Triethyl orthopropionate Triethyl orthopropionate Triethyl orthopropionate->Intermediate Product This compound Intermediate->Product [3,3]-Sigmatropic Rearrangement

Caption: Orthoester Claisen Rearrangement Pathway.

Malonate_Synthesis Diethyl methylmalonate Diethyl methylmalonate Alkylated_Malonate Diethyl allyl(methyl)malonate Diethyl methylmalonate->Alkylated_Malonate LDA Allyl bromide Allyl bromide Allyl bromide->Alkylated_Malonate Product This compound Alkylated_Malonate->Product LiI, DMSO

Caption: Malonate Synthesis Pathway.

Johnson_Claisen 2-Buten-1-ol 2-Buten-1-ol Ketene_acetal Ketene Acetal Intermediate 2-Buten-1-ol->Ketene_acetal Triethyl orthoacetate Triethyl orthoacetate Triethyl orthoacetate->Ketene_acetal Product Ethyl 4-methyl-4-pentenoate Ketene_acetal->Product [3,3]-Sigmatropic Rearrangement

Caption: Johnson-Claisen Rearrangement.

Eschenmoser_Claisen Crotyl alcohol Crotyl alcohol Amide_Intermediate γ,δ-Unsaturated Amide Crotyl alcohol->Amide_Intermediate Amide_acetal N,N-Dimethylacetamide dimethyl acetal Amide_acetal->Amide_Intermediate Product This compound Amide_Intermediate->Product Hydrolysis & Esterification

Caption: Eschenmoser-Claisen Rearrangement.

Allylic_Alkylation Propionate_Enolate Ethyl Propionate Enolate Product This compound Propionate_Enolate->Product Allyl_Halide Allyl Halide Allyl_Halide->Product

Caption: Allylic Alkylation Pathway.

Experimental Protocols

Orthoester Claisen Rearrangement

This method represents a classical approach to the target molecule.

Procedure: A mixture of 2-buten-1-ol (1.0 mol), triethyl orthopropionate (1.2 mol), and a catalytic amount of phosphoric acid (0.01 mol) is heated in an autoclave at 160°C for 8 hours. After cooling, the reaction mixture is neutralized with sodium bicarbonate. The product is then isolated by fractional distillation under reduced pressure, yielding this compound.[1]

Malonate Synthesis Route

This two-step sequence offers a high-yielding alternative.

Step 1: Alkylation of Diethyl Methylmalonate To a solution of diisopropylamine (B44863) in tetrahydrofuran, n-butyllithium is added at 0°C to form lithium diisopropylamide (LDA). Diethyl methylmalonate is then added, and the mixture is stirred for 30 minutes. Allyl bromide is subsequently added, and the reaction is stirred for 1.5 hours at room temperature. The reaction is quenched with water, and the product, diethyl allyl(methyl)malonate, is extracted and purified. This step proceeds with a reported yield of 99%.[2]

Step 2: Decarboxylation The diethyl allyl(methyl)malonate is heated with lithium iodide in a mixture of dimethyl sulfoxide (B87167) and water to effect decarboxylation, affording the final product, this compound. The reported yield for this step is 72%.[2]

Johnson-Claisen Rearrangement (Representative Protocol)

This variation of the Claisen rearrangement often proceeds under milder conditions than the traditional orthoester method.

Procedure: A mixture of 2-buten-1-ol (1.0 equiv), triethyl orthoacetate (3.0 equiv), and a catalytic amount of propanoic acid is heated to reflux (approximately 140°C). The reaction progress is monitored by TLC or GC. Upon completion, the excess orthoester is removed under reduced pressure. The residue is taken up in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated. The crude product is purified by silica (B1680970) gel chromatography to yield the γ,δ-unsaturated ester.

Eschenmoser-Claisen Rearrangement

This method provides a γ,δ-unsaturated amide, which can be subsequently hydrolyzed and esterified to the target compound. It is notable for its high stereoselectivity and often milder reaction conditions.

Procedure: To a sealed tube are added crotyl alcohol (1.0 equiv), N,N-dimethylacetamide dimethyl acetal (2.0-5.0 equiv), and xylene as a solvent. The mixture is heated, often using microwave irradiation, to around 160°C for approximately 30 minutes. After cooling, the solvent is removed in vacuo, and the resulting γ,δ-unsaturated amide is purified by flash column chromatography. This step has been reported to yield the amide in 81% yield.[3] Subsequent hydrolysis and esterification would be required to obtain this compound.

Allylic Alkylation (Analogous Synthesis)

This approach involves the direct formation of the carbon-carbon bond at the α-position of a carbonyl compound. The following protocol is for the synthesis of the analogous ethyl 2-isopropyl-4-pentenoate.

Procedure: A solution of diethyl allyl isopropylmalonate is added to a mixture of sodium bromide in dimethyl sulfoxide (DMSO). The reaction mixture is heated with stirring at 140-160°C for 12 hours. After cooling, the mixture is diluted with water, and the oily layer is separated. The crude product is then purified by vacuum distillation to yield ethyl 2-isopropyl-4-pentenoate with a reported yield of 89.1%.[4] A similar approach using the corresponding methyl-substituted malonate would be expected to yield the target molecule.

References

Spectroscopic comparison of Ethyl 2-methyl-4-pentenoate and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of Ethyl 2-methyl-4-pentenoate and its isomers is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to facilitate the differentiation and characterization of these structurally related compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. These isomers include positional isomers, where the double bond or the methyl group is at a different position, and stereoisomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm, J in Hz)

Compoundδ (ppm) and MultiplicityAssignment
This compound 5.85-5.71 (m, 1H), 5.10-4.99 (m, 2H), 4.12 (q, J=7.1, 2H), 2.55 (m, 1H), 2.30 (m, 2H), 1.25 (t, J=7.1, 3H), 1.15 (d, J=6.8, 3H)=CH-, =CH₂, -OCH₂-, -CH(CH₃)-, -CH₂-CH=, -OCH₂CH₃, -CH(CH₃)-
Ethyl 4-pentenoate [1]5.88-5.75 (m, 1H), 5.08-4.98 (m, 2H), 4.13 (q, J=7.1, 2H), 2.42-2.32 (m, 4H), 1.25 (t, J=7.1, 3H)=CH-, =CH₂, -OCH₂-, -CH₂-C=O and -CH₂-CH=, -OCH₂CH₃
Ethyl 3-pentenoate 5.60-5.50 (m, 2H), 4.14 (q, J=7.2, 2H), 3.00 (d, J=5.0, 2H), 1.70 (d, J=6.0, 3H), 1.26 (t, J=7.2, 3H)-CH=CH-, -OCH₂-, -CH₂-C=O, =CH-CH₃, -OCH₂CH₃
Ethyl 2-pentenoate 6.95 (dt, J=15.6, 6.9, 1H), 5.82 (dt, J=15.6, 1.6, 1H), 4.18 (q, J=7.1, 2H), 2.22 (m, 2H), 1.28 (t, J=7.1, 3H), 1.05 (t, J=7.5, 3H)-CH=CH-C=O, -CH=CH-C=O, -OCH₂-, -CH₂-CH₃, -OCH₂CH₃, -CH₂-CH₃
Ethyl 2-methyl-2-pentenoate 6.05 (tq, J=7.3, 1.4, 1H), 4.15 (q, J=7.1, 2H), 2.15 (m, 2H), 1.80 (s, 3H), 1.27 (t, J=7.1, 3H), 1.04 (t, J=7.5, 3H)=CH-, -OCH₂-, -CH₂-CH₃, =C(CH₃)-, -OCH₂CH₃, -CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

Compoundδ (ppm)
This compound 175.8, 134.9, 117.3, 60.4, 41.2, 38.7, 17.1, 14.2
Ethyl 4-pentenoate [2][3]173.1, 137.1, 115.4, 60.3, 33.5, 29.0, 14.2
Ethyl 3-pentenoate 172.1, 129.5, 122.0, 60.2, 37.8, 17.9, 14.2
Ethyl 2-pentenoate 166.5, 144.8, 121.5, 60.1, 25.7, 14.3, 12.3
Ethyl 2-methyl-2-pentenoate [4]168.5, 141.2, 128.4, 60.0, 22.5, 14.3, 13.9, 12.5

Table 3: Infrared (IR) Spectroscopic Data (Key Absorption Bands in cm⁻¹)

CompoundC=O StretchC=C StretchC-O Stretch=C-H Bending
This compound [5]~1735~1640~1180~915, 995
Ethyl 4-pentenoate [6][7]~1740~1642~1175~914, 995
Ethyl 3-pentenoate [8][9]~1740~1655~1170~965 (trans)
Ethyl 2-pentenoate [10][11]~1725~1655~1180~965 (trans)
Ethyl 2-methyl-2-pentenoate ~1715~1650~1170~850

Table 4: Mass Spectrometry Data (Key m/z values)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound [12]142113, 97, 88, 73, 55, 41
Ethyl 4-pentenoate [7]12899, 88, 73, 69, 55, 41
Ethyl 3-pentenoate 128113, 99, 88, 83, 69, 55, 41
Ethyl 2-pentenoate [10][11][13]128100, 83, 73, 55, 43
Ethyl 2-methyl-2-pentenoate 142127, 113, 97, 85, 69, 57, 41

Isomeric Relationships and Experimental Workflow

The following diagrams illustrate the relationships between the isomers and a general workflow for their spectroscopic analysis.

Isomer_Relationships Isomers of Ethyl Pentenoate (C₈H₁₄O₂ and C₇H₁₂O₂) cluster_c8 C₈H₁₄O₂ Isomers cluster_c7 C₇H₁₂O₂ Isomers This compound This compound Ethyl 2-methyl-3-pentenoate Ethyl 2-methyl-3-pentenoate This compound->Ethyl 2-methyl-3-pentenoate Positional Isomer Ethyl 2-methyl-2-pentenoate Ethyl 2-methyl-2-pentenoate This compound->Ethyl 2-methyl-2-pentenoate Positional Isomer Ethyl 2-methyl-3-pentenoate->Ethyl 2-methyl-2-pentenoate Positional Isomer Ethyl 3-methyl-4-pentenoate Ethyl 3-methyl-4-pentenoate Ethyl 3-methyl-3-pentenoate Ethyl 3-methyl-3-pentenoate Ethyl 4-methyl-4-pentenoate Ethyl 4-methyl-4-pentenoate Ethyl 2-ethyl-3-butenoate Ethyl 2-ethyl-3-butenoate Ethyl 4-pentenoate Ethyl 4-pentenoate Ethyl 3-pentenoate Ethyl 3-pentenoate Ethyl 4-pentenoate->Ethyl 3-pentenoate Positional Isomer Ethyl 2-pentenoate Ethyl 2-pentenoate Ethyl 3-pentenoate->Ethyl 2-pentenoate Positional Isomer

Caption: Isomeric relationships of ethyl pentenoate derivatives.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution in Deuterated Solvent for NMR, Neat for IR, Volatilization for MS) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Data Data Acquisition (FID / Interferogram / Mass Spectrum) NMR->Data IR->Data MS->Data Processing Data Processing (Fourier Transform / Fragmentation Analysis) Data->Processing Analysis Structural Elucidation (Comparison of Spectra) Processing->Analysis

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the ester was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4 s. 16 scans were co-added and Fourier transformed.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. 512 scans were co-added and Fourier transformed.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates.[14]

  • Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.[14]

  • Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to obtain the final spectrum.[14]

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column.

  • Instrumentation: Electron ionization (EI) mass spectra were obtained using a mass spectrometer with the ion source temperature maintained at 230 °C and the electron energy set to 70 eV.[15][16][17][18]

  • Data Acquisition: Mass spectra were scanned over the m/z range of 35-350. The resulting fragmentation patterns were analyzed and compared.[17]

References

Catalyst Efficacy in the Synthesis of Ethyl 2-methyl-4-pentenoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is paramount. Ethyl 2-methyl-4-pentenoate, a valuable intermediate, can be synthesized through various catalytic methods. This guide provides a comparative analysis of the efficacy of different catalysts employed in two primary synthetic routes: the Johnson-Claisen rearrangement and the partial hydrogenation of a diene precursor. The information is supported by experimental data to facilitate catalyst selection and methods development.

Comparison of Catalytic Performance

The choice of catalyst and synthetic route significantly impacts the yield, selectivity, and reaction conditions for the synthesis of this compound. Below is a summary of quantitative data for different catalytic systems.

Synthetic RouteCatalystSubstratesYield (%)Selectivity/RatioReaction Conditions
Johnson-Claisen RearrangementPhosphoric Acid (H₃PO₄)Allyl alcohol, Triethyl orthopropionate73.5Not Specified165°-185°C, 3 hours, High Pressure (30-100 psig)
Johnson-Claisen RearrangementPropionic AcidAllyl alcohol, Triethyl orthoacetateNot SpecifiedNot Specified120°-180°C, High Pressure
Partial HydrogenationLindlar Catalyst (Pd/CaCO₃)Ethyl-2-methyl-3,4-pentadienoateNot Specified~3:7 to 4:6 (this compound : Ethyl 2-methyl-cis-3-pentenoate)25°-35°C, 20 psig H₂
Partial HydrogenationPalladium on Carbon (Pd/C)Ethyl-2-methyl-3,4-pentadienoateNot SpecifiedForms a mixture including the desired product and fully saturated esterNot Specified
Alkylation & Decarboxylationn-Butyllithium (n-BuLi), Lithium Iodide (LiI)Diethyl methylmalonate, Allyl halide~71 (overall)Not SpecifiedStep 1: 20°C, 1.5 h; Step 2: Not Specified

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and optimizing synthetic procedures. The following sections outline the methodologies for the key catalytic systems.

Johnson-Claisen Rearrangement with Phosphoric Acid

This procedure involves the reaction of an allylic alcohol with an orthoester in the presence of an acid catalyst to yield a γ,δ-unsaturated ester.

Experimental Protocol:

  • An allylic alcohol and a trialkyl orthoester (e.g., triethyl orthopropionate) are heated in the presence of a catalytic amount of a weak acid, such as propionic acid.[1]

  • The reaction is typically carried out at elevated temperatures, ranging from 100 to 200 °C, to facilitate the[2][2]-sigmatropic rearrangement.[1]

  • The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the catalyst is neutralized.

  • The desired product, this compound, is then isolated and purified, commonly through fractional distillation.

A specific example involves heating allyl alcohol with triethyl orthopropionate in the presence of phosphoric acid at 165°-185°C for three hours under pressure (30-100 psig). After neutralization with sodium bicarbonate, the product is isolated by fractional distillation, affording a yield of 73.5%.

Partial Hydrogenation using a Lindlar Catalyst

This method achieves the synthesis of this compound through the selective reduction of a diene precursor.

Experimental Protocol:

  • Ethyl-2-methyl-3,4-pentadienoate is subjected to hydrogenation in the presence of a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead).

  • The reaction is conducted at a controlled temperature, typically between 25-35°C.[3]

  • A specific hydrogen pressure of 20 psig is applied.[3]

  • The reaction is exothermic and may require external cooling to maintain the desired temperature.[3]

  • The resulting product is a mixture of this compound and Ethyl 2-methyl-cis-3-pentenoate, in a ratio of approximately 3:7 to 4:6.[3]

  • The desired product can be enriched through fractional distillation.[3]

When palladium on carbon is used as the catalyst instead of a Lindlar catalyst, a mixture containing this compound, Ethyl 2-methyl-cis-3-pentenoate, and the fully saturated Ethyl 2-methyl-pentanoate is formed.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.

Johnson_Claisen_Rearrangement cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Allyl_Alcohol Allyl Alcohol Heating Heating (120-180°C) Allyl_Alcohol->Heating Triethyl_Orthoacetate Triethyl Orthoacetate Triethyl_Orthoacetate->Heating Acid_Catalyst Propionic Acid or Phosphoric Acid Acid_Catalyst->Heating Rearrangement [3,3]-Sigmatropic Rearrangement Heating->Rearrangement Product This compound Rearrangement->Product

Caption: Johnson-Claisen Rearrangement Workflow.

Partial_Hydrogenation cluster_reactant Reactant cluster_reagents Reagents cluster_process Process cluster_products Products Diene Ethyl-2-methyl-3,4-pentadienoate Reaction Hydrogenation (25-35°C) Diene->Reaction H2 Hydrogen (20 psig) H2->Reaction Catalyst Lindlar Catalyst or Pd/C Catalyst->Reaction Desired_Product This compound Reaction->Desired_Product Byproduct Ethyl 2-methyl-cis-3-pentenoate (and saturated ester with Pd/C) Reaction->Byproduct

Caption: Partial Hydrogenation Workflow.

References

A Comparative Guide to the Purification of Unsaturated Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of common laboratory techniques for the purification of unsaturated esters, including distillation, crystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC), is presented. This guide provides a comparative summary of their performance, supported by experimental data and detailed methodologies, to assist researchers in selecting the most suitable technique for their specific needs.

Unsaturated esters are a critical class of organic compounds with wide-ranging applications in the pharmaceutical, food, and materials industries. Their inherent instability and the frequent presence of closely related saturated and polyunsaturated impurities necessitate robust purification strategies. The choice of purification method significantly impacts the final purity, yield, and scalability of the process. This guide aims to provide a clear comparison of the most common laboratory-scale purification techniques.

Comparative Performance of Purification Techniques

To illustrate the relative efficacy of each technique, this guide focuses on the purification of two common unsaturated esters: methyl oleate (B1233923) and ethyl linoleate (B1235992). The following table summarizes the performance of each method based on reported experimental data.

Purification TechniqueUnsaturated EsterStarting Purity (%)Final Purity (%)Yield (%)Key AdvantagesKey Disadvantages
Fractional Vacuum Distillation Methyl OleateNot Specified~70-75%Not SpecifiedScalable, effective for large quantities.[1]High temperatures can cause degradation; less effective for isomers with close boiling points.[1]
Urea (B33335) Crystallization Methyl Oleate74.02>99Not SpecifiedHigh purity achievable, cost-effective.[2]Can be time-consuming, requires solvent removal.
Urea Complexation & Molecular Distillation Ethyl Linoleate41.9860.45Not SpecifiedEffective for removing saturated fatty acid esters.[3][4][5][6]Multi-step process, moderate purity achieved.[3][4][5][6]
Silica (B1680970) Gel Column Chromatography Methyl OleateNot Specified>95 (Typical)60-80 (Typical)Good for small to medium scale, versatile.[7]Can be labor-intensive, requires significant solvent volumes.
Preparative HPLC (Reverse Phase) Ethyl Oleate AnalogsNot Specified90.3474.30High resolution, suitable for complex mixtures and high purity requirements.[8]Expensive, limited scalability, requires specialized equipment.

Experimental Workflows and Logical Relationships

The selection of a purification strategy often involves a logical progression of steps, starting from a crude mixture and proceeding to a highly purified product. The following diagram illustrates a general workflow for the purification of unsaturated esters.

Crude Crude Unsaturated Ester Mixture Distillation Fractional Vacuum Distillation Crude->Distillation Initial Bulk Purification Crystallization Urea Crystallization Crude->Crystallization Removal of Saturated Impurities Column Silica Gel Column Chromatography Distillation->Column Further Purification Pure Purified Unsaturated Ester Distillation->Pure Sufficient Purity Crystallization->Column Further Purification Crystallization->Pure Sufficient Purity HPLC Preparative HPLC Column->HPLC High-Purity Polishing Column->Pure Sufficient Purity HPLC->Pure

General purification workflow for unsaturated esters.

Detailed Experimental Protocols

This section provides detailed methodologies for the key purification techniques discussed. These protocols are intended as a starting point and may require optimization based on the specific unsaturated ester and the nature of the impurities.

Fractional Vacuum Distillation of Methyl Oleate

Objective: To separate methyl oleate from other fatty acid methyl esters (FAMEs) with different boiling points.

Materials:

  • Crude methyl oleate mixture

  • Fractional distillation apparatus with a vacuum pump and cold trap

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly greased and sealed to maintain a high vacuum.

  • Place the crude methyl oleate mixture into the distillation flask. Do not fill the flask more than two-thirds full.

  • Begin stirring and slowly evacuate the system to a pressure of 2-10 mmHg.

  • Once a stable vacuum is achieved, begin heating the distillation flask.

  • Collect the initial fraction, which will contain lower-boiling point impurities.

  • Monitor the temperature at the distillation head. A stable temperature during the collection of a fraction indicates a pure compound. Methyl oleate has a boiling point of approximately 175-179°C at 2 mm Hg.[9]

  • Collect the fraction corresponding to the boiling point of methyl oleate in a separate receiving flask.

  • After collecting the desired fraction, turn off the heat and allow the apparatus to cool completely before slowly reintroducing air into the system.

Urea Crystallization of Methyl Oleate

Objective: To selectively crystallize saturated fatty acid esters from a mixture, thereby enriching the concentration of unsaturated methyl oleate.

Materials:

  • Crude methyl oleate mixture

  • Urea

  • Methanol (B129727)

  • Heating plate with magnetic stirrer

  • Low-temperature bath or refrigerator

  • Büchner funnel and filter flask

Procedure:

  • Dissolve the crude methyl oleate mixture in methanol.

  • In a separate flask, prepare a saturated solution of urea in methanol by heating and stirring.

  • While the urea solution is still warm, add the methanolic solution of the methyl oleate mixture.

  • Allow the mixture to cool slowly to room temperature, followed by further cooling in a low-temperature bath (e.g., 0 to -10°C) for several hours or overnight to promote the formation of urea inclusion complexes with saturated esters.

  • Collect the precipitated urea complexes by vacuum filtration using a Büchner funnel.

  • The filtrate, which is enriched in unsaturated esters, can be collected. The urea can be recovered from the solid adduct by adding hot water, which dissolves the urea and liberates the saturated esters.

Silica Gel Column Chromatography of Methyl Oleate

Objective: To separate methyl oleate from other components based on polarity.

Materials:

  • Crude methyl oleate mixture

  • Silica gel (60-200 mesh)

  • Chromatography column

  • Solvents (e.g., hexane (B92381), ethyl acetate)

  • Collection tubes

Procedure:

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation of methyl oleate from impurities. A common starting point is a mixture of hexane and ethyl acetate.[9]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude methyl oleate in a minimal amount of the solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the eluent by adding small amounts of a more polar solvent (e.g., ethyl acetate) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified methyl oleate.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified methyl oleate.

Preparative HPLC of Ethyl Linoleate

Objective: To achieve high-purity separation of ethyl linoleate from a complex mixture.

Materials:

  • Crude ethyl linoleate mixture

  • Preparative HPLC system with a suitable detector (e.g., UV)

  • Reverse-phase C18 preparative column

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Sample vials and collection tubes

Procedure:

  • Method Development: Develop an analytical-scale HPLC method to achieve baseline separation of ethyl linoleate from its impurities. This typically involves optimizing the mobile phase composition and gradient.

  • Scale-Up: Scale up the analytical method to the preparative scale by adjusting the flow rate, injection volume, and gradient profile according to the dimensions of the preparative column.

  • Sample Preparation: Dissolve the crude ethyl linoleate mixture in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter.

  • Injection and Fraction Collection: Inject the prepared sample onto the preparative HPLC system. Collect the fractions corresponding to the ethyl linoleate peak based on the retention time determined during method development.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent, typically by lyophilization or evaporation under reduced pressure.

Conclusion

The selection of an appropriate purification technique for unsaturated esters is a critical decision that depends on the desired purity, the scale of the operation, and the nature of the impurities. Fractional distillation is a viable option for large-scale, initial purification, while urea crystallization offers a cost-effective method for achieving high purity by selectively removing saturated impurities. Silica gel column chromatography provides a versatile, albeit more labor-intensive, option for small to medium-scale purifications. For the highest purity requirements and for complex mixtures, preparative HPLC is the method of choice, despite its higher cost and limited scalability. By understanding the principles and practical considerations of each technique, researchers can develop an effective and efficient purification strategy for their specific unsaturated ester.

References

A Comparative Guide to the Stability of Ethyl 2-methyl-4-pentenoate and Structurally Related Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of Ethyl 2-methyl-4-pentenoate against a selection of its structural isomers and analogues. The stability of an ester is a critical parameter in drug development, formulation, and manufacturing, influencing its shelf-life, degradation pathways, and potential for impurity formation. This document outlines the expected relative stability of these compounds under hydrolytic, oxidative, and thermal stress conditions, based on established principles of organic chemistry. Detailed experimental protocols for assessing stability are also provided to enable researchers to generate quantitative data.

Compound Selection and Rationale

To provide a meaningful comparison, the following compounds have been selected to benchmark against this compound. This selection includes isomers where the position of the double bond and the methyl group are varied, as well as a saturated analogue to highlight the impact of the double bond on stability.

  • This compound (Target Compound): An unsaturated ester with a methyl group at the α-position and a terminal double bond.

  • Ethyl 4-methyl-2-pentenoate: An isomer with a conjugated double bond.

  • Ethyl 2-methyl-3-pentenoate (B14747980): An isomer with an internal, non-conjugated double bond.

  • Ethyl 4-pentenoate: A linear (unbranched) unsaturated ester analogue.

  • Ethyl 2-methylpentanoate: The saturated analogue.

Comparative Stability Analysis

The stability of an ester is primarily influenced by its susceptibility to hydrolysis, oxidation, and thermal degradation. The structural features of each molecule, such as steric hindrance around the carbonyl group, the presence and position of double bonds, and C-H bond dissociation energies, dictate its relative stability under different stress conditions.

Data Presentation: Predicted Stability Rankings
CompoundStructurePredicted Hydrolytic StabilityPredicted Oxidative StabilityPredicted Thermal StabilityRationale
This compound Structure of this compound423Hydrolytic: The α-methyl group provides some steric hindrance, increasing stability.[1] Oxidative: The allylic C-H bonds are susceptible to oxidation.[3] Thermal: The presence of the double bond can facilitate certain decomposition pathways compared to the saturated analogue.
Ethyl 4-methyl-2-pentenoate Structure of Ethyl 4-methyl-2-pentenoate334Hydrolytic: The conjugated system can slightly increase the electrophilicity of the carbonyl carbon, potentially increasing susceptibility to hydrolysis. Oxidative: The conjugated double bond is generally more stable than an isolated double bond, but still a site for oxidation. Thermal: Conjugated systems are often more thermally stable.
Ethyl 2-methyl-3-pentenoate Structure of Ethyl 2-methyl-3-pentenoate412Hydrolytic: Similar steric hindrance to the target compound. Oxidative: The C-H bonds are bis-allylic to the double bond, making them highly susceptible to oxidation.[5] Thermal: The internal double bond may be less stable than a terminal or conjugated one under thermal stress.
Ethyl 4-pentenoate Structure of Ethyl 4-pentenoate223Hydrolytic: Lack of steric hindrance at the α-position makes it more susceptible to hydrolysis than the branched isomers. Oxidative: Possesses allylic C-H bonds, making it prone to oxidation. Thermal: Similar to the target compound.
Ethyl 2-methylpentanoate Structure of Ethyl 2-methylpentanoate555Hydrolytic: Steric hindrance from the α-methyl group enhances stability. Oxidative: The absence of a double bond makes it significantly more resistant to oxidation.[3] Thermal: Saturated esters are generally more thermally stable than their unsaturated counterparts.

Note: The structures are simplified 2D representations. The image for Ethyl 2-methyl-3-pentenoate is a placeholder as a direct public domain image was not immediately available.

Experimental Protocols

To quantitatively assess the stability of this compound and related compounds, forced degradation studies under controlled conditions are essential.[6][7][8][9] The following are detailed methodologies for key stability-indicating experiments.

Hydrolytic Stability Testing (Modified ASTM D2619)

This protocol determines the stability of the esters in the presence of water.

  • Objective: To measure the extent of hydrolysis to the corresponding carboxylic acid and alcohol.

  • Apparatus: Pressure-type beverage bottles, oven with a rotator, copper coupons, analytical balance, glassware.

  • Procedure:

    • Place a 75 g sample of the ester into a pressure-type beverage bottle.

    • Add 25 g of deionized water.

    • Add a polished copper coupon as a catalyst.

    • Seal the bottle and place it in an oven equipped with a rotator.

    • Maintain the temperature at 93°C and rotate the bottle end over end at 5 rpm for 48 hours.[10]

    • After 48 hours, cool the bottle and separate the oil and water layers.

  • Analysis:

    • Determine the Total Acid Number (TAN) of the ester layer before and after the test using potentiometric titration. A significant increase in TAN indicates hydrolysis.[1][11]

    • Analyze the ester layer by Gas Chromatography (GC) to quantify the remaining parent ester and identify degradation products.

    • Measure the change in weight and appearance of the copper coupon.[10][12]

Oxidative Stability Testing

This protocol assesses the stability of the esters in the presence of an oxidizing agent.

  • Objective: To evaluate the susceptibility of the esters, particularly at the allylic positions, to oxidation.

  • Procedure:

    • Prepare a solution of the ester in a suitable solvent (e.g., acetonitrile).

    • Add a solution of an oxidizing agent, such as hydrogen peroxide (3-30%) or a free radical initiator like AIBN.

    • Incubate the mixture at a controlled temperature (e.g., 40-60°C) for a defined period.

    • Withdraw aliquots at specified time intervals.

  • Analysis:

    • Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) or GC to monitor the decrease in the parent ester peak and the formation of new peaks corresponding to oxidation products (e.g., hydroperoxides, aldehydes, ketones, and carboxylic acids).[13]

    • Peroxide value determination can also be used as a measure of the initial stages of oxidation.

Thermal Stability Testing (Thermogravimetric Analysis - TGA)

This protocol determines the temperature at which the esters begin to decompose.

  • Objective: To assess the inherent thermal stability of the ester molecules.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Place a small, accurately weighed sample (5-10 mg) of the ester into a TGA sample pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions, or air for oxidative thermal degradation) at a constant heating rate (e.g., 10°C/min).[14][15]

    • Continue heating through the decomposition range (e.g., up to 600°C).

  • Analysis:

    • The TGA instrument records the mass of the sample as a function of temperature.

    • The onset temperature of decomposition (the temperature at which significant mass loss begins) is a key indicator of thermal stability.[16] A higher onset temperature corresponds to greater thermal stability.

Visualizing Experimental Workflows and Degradation Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical relationships.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Outcome start This compound (Bulk Sample) acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Expose to stress base Basic Hydrolysis (e.g., 0.1M NaOH, 40°C) start->base Expose to stress oxidation Oxidation (e.g., 3% H2O2, 40°C) start->oxidation Expose to stress thermal Thermal Stress (e.g., 105°C, Solid State) start->thermal Expose to stress photo Photolytic Stress (ICH Q1B Conditions) start->photo Expose to stress hplc HPLC-UV/MS Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples gcms GC-MS Analysis hplc->gcms Confirm identity pathway Degradation Pathway Identification hplc->pathway nmr NMR for Structural Elucidation gcms->nmr Characterize unknowns gcms->pathway nmr->pathway method Stability-Indicating Method Validation pathway->method

Caption: Workflow for forced degradation studies.

Primary Degradation Pathways of Unsaturated Esters

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Ester Unsaturated Ester (e.g., this compound) Acid Carboxylic Acid Ester->Acid H2O / H+ or OH- Alcohol Alcohol Ester->Alcohol H2O / H+ or OH- Peroxide Hydroperoxides Ester->Peroxide O2, light, heat (at allylic position) Epoxide Epoxides Ester->Epoxide Peroxy acids Carbonyls Aldehydes, Ketones Peroxide->Carbonyls Decomposition

References

Analysis of reaction kinetics for different Ethyl 2-methyl-4-pentenoate synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Synthesis Routes for Ethyl 2-methyl-4-pentenoate: A Guide for Researchers

For researchers and professionals in drug development and chemical synthesis, the efficient production of specific molecular scaffolds is paramount. This compound, a valuable intermediate, can be synthesized through various routes, each with its own kinetic and practical considerations. This guide provides a comparative analysis of three primary synthesis pathways: the Johnson-Claisen Rearrangement, Malonic Ester Synthesis, and Fischer Esterification, supported by experimental data and detailed protocols.

Comparative Analysis of Reaction Kinetics and Conditions

The choice of synthesis route for this compound is often a trade-off between reaction time, temperature, yield, and the number of synthetic steps. The following table summarizes the key kinetic and conditional parameters for the three main routes.

ParameterJohnson-Claisen RearrangementMalonic Ester SynthesisFischer Esterification
Reaction Type [1][1]-Sigmatropic RearrangementNucleophilic Substitution & DecarboxylationAcid-catalyzed Condensation
Starting Materials But-3-en-2-ol, Triethyl orthoacetateDiethyl methylmalonate, Allyl halide2-Methyl-4-pentenoic acid, Ethanol (B145695)
Key Reagents/Catalyst Propionic acid (catalyst)Strong base (e.g., NaH, NaOEt)Strong acid catalyst (e.g., H₂SO₄)
Number of Steps 12-31
Reaction Temperature High (typically 110-200 °C)[2][3]Room temperature to refluxReflux (approx. 60-120 °C)
Reaction Time 10 to 120 hours (can be reduced with microwave)[2][3]Alkylation: 2-4 hours; Saponification & Decarboxylation: variableTypically 1-20 hours[4]
Reported/Expected Yield Generally goodHigh (e.g., 72% over 2 steps)[5]Variable, equilibrium-dependent (can be high with excess reagent)
Kinetic Data Availability Specific data for this reaction is limited. First-order kinetics are typical for Claisen rearrangements.[3]Specific kinetic data is limited.Second-order reversible kinetics are typical. Activation energies for similar unsaturated fatty acid esterifications range from 13-46 kJ/mol.

Visualizing the Synthesis Pathways

The following diagram illustrates the different synthetic approaches to obtaining this compound.

Synthesis_Routes Synthesis Routes for this compound cluster_JC Johnson-Claisen Rearrangement cluster_ME Malonic Ester Synthesis cluster_FE Fischer Esterification JC_start1 But-3-en-2-ol JC_reagent Propionic Acid (cat.) High Temp. JC_start1->JC_reagent JC_start2 Triethyl orthoacetate JC_start2->JC_reagent JC_product This compound JC_reagent->JC_product ME_start Diethyl methylmalonate ME_step1_reagent 1. NaH or NaOEt 2. Allyl Bromide ME_start->ME_step1_reagent ME_intermediate Diethyl allylmethylmalonate ME_step1_reagent->ME_intermediate ME_step2_reagent Hydrolysis & Decarboxylation (e.g., LiI, H₂O) ME_intermediate->ME_step2_reagent ME_intermediate2 2-Methyl-4-pentenoic acid ME_step2_reagent->ME_intermediate2 ME_step3_reagent Ethanol, H⁺ (cat.) ME_intermediate2->ME_step3_reagent ME_product This compound ME_step3_reagent->ME_product FE_start1 2-Methyl-4-pentenoic acid FE_reagent H₂SO₄ (cat.) Reflux FE_start1->FE_reagent FE_start2 Ethanol (excess) FE_start2->FE_reagent FE_product This compound FE_reagent->FE_product

Caption: Comparative workflow of the three main synthesis routes for this compound.

Experimental Protocols

Johnson-Claisen Rearrangement

This one-step synthesis involves the reaction of an allylic alcohol with an orthoester, catalyzed by a weak acid.[6][7]

Materials:

  • But-3-en-2-ol

  • Triethyl orthoacetate

  • Propionic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add but-3-en-2-ol (1.0 equivalent).[8]

  • Add a significant excess of triethyl orthoacetate (5.0 - 10.0 equivalents).[8]

  • Add a catalytic amount of propionic acid (0.1 - 0.3 equivalents).[8]

  • The reaction mixture is heated to reflux (typically 110-140 °C) and stirred vigorously.[8]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess triethyl orthoacetate is removed under reduced pressure.

  • The residue is diluted with diethyl ether or ethyl acetate (B1210297) and washed sequentially with a saturated aqueous sodium bicarbonate solution and brine.[8]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation to yield this compound.

Malonic Ester Synthesis

This multi-step route begins with the alkylation of diethyl methylmalonate.[9][10]

Materials:

  • Diethyl methylmalonate

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Anhydrous N,N-dimethylformamide (DMF) or Ethanol

  • Allyl bromide

  • Lithium iodide (LiI)

  • Water

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction flasks

  • Stirring apparatus

  • Separatory funnel

Procedure:

Step 1: Alkylation of Diethyl Methylmalonate

  • To a stirred suspension of NaH (1.0 equivalent) in anhydrous DMF at 0 °C, add diethyl methylmalonate (1.1 equivalents) dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add allyl bromide (1.0 equivalent) dropwise.

  • Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl allylmethylmalonate.

Step 2: Hydrolysis and Decarboxylation

  • The crude diethyl allylmethylmalonate is dissolved in a suitable solvent such as dimethyl sulfoxide.

  • Add lithium iodide (LiI) and a small amount of water.

  • Heat the mixture to induce saponification and subsequent decarboxylation to yield 2-methyl-4-pentenoic acid. A yield of 72% for this two-step conversion to the final product has been reported.[5]

Step 3: Esterification

  • The resulting 2-methyl-4-pentenoic acid is then esterified with ethanol in the presence of an acid catalyst as described in the Fischer Esterification protocol below to yield the final product.

Fischer Esterification

This is a direct, acid-catalyzed esterification of the corresponding carboxylic acid.[11][12]

Materials:

  • 2-Methyl-4-pentenoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 2-methyl-4-pentenoic acid (1.0 equivalent) and a large excess of absolute ethanol (e.g., 5-10 equivalents), which also acts as the solvent.[11]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 1-4 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ethanol under reduced pressure.

  • The resulting crude ester can be purified by distillation to give this compound.

References

A Comparative Cost-Benefit Analysis of Synthetic Pathways to Ethyl 2-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three distinct synthetic pathways to Ethyl 2-methyl-4-pentenoate, a valuable building block in organic synthesis. The analysis focuses on key metrics including cost of starting materials and reagents, reaction yields, and experimental complexity to assist researchers in selecting the most suitable method for their specific laboratory and developmental needs.

Executive Summary

Three primary synthetic routes for the preparation of this compound are evaluated:

  • Hydrogenation of Ethyl 2-methyl-3,4-pentadienoate: A selective reduction of a readily available starting material using a heterogeneous catalyst.

  • Orthoester Claisen Rearrangement: A classical approach involving the reaction of triethyl orthopropionate with allyl alcohol.

  • Malonic Ester Synthesis: A two-step sequence involving the alkylation of diethyl methylmalonate followed by decarboxylation.

The selection of the optimal synthetic pathway will depend on a balance of factors including the cost of raw materials and catalysts, desired product purity, and the scalability of the reaction. The Orthoester Claisen Rearrangement offers a straightforward, one-pot procedure with a good reported yield. The Hydrogenation route provides a direct conversion, with the final product distribution being dependent on the choice of catalyst. The Malonic Ester Synthesis is a versatile and well-established method, though it involves a two-step process.

Comparative Analysis of Synthesis Routes

The following tables provide a summary of the quantitative data for each synthetic pathway, including a cost analysis based on commercially available reagent prices.

Pathway 1: Hydrogenation of Ethyl 2-methyl-3,4-pentadienoate

ParameterPalladium on CarbonLindlar Catalyst
Starting Material Ethyl 2-methyl-3,4-pentadienoateEthyl 2-methyl-3,4-pentadienoate
Key Reagents Hydrogen gas, Ethanol (B145695) (solvent)Hydrogen gas, Ethanol (solvent)
Catalyst 5% Palladium on Carbon5% Palladium on Calcium Carbonate, lead-poisoned
Reaction Temperature 25-35 °C[1]25-35 °C[1]
Reaction Pressure ~20 psig Hydrogen[1]~20 psig Hydrogen[1]
Reported Yield Mixture of productsMixture of ethyl 2-methyl-cis-3-pentenoate and this compound (approx. 6:4 to 7:3 ratio)[1]
Estimated Molar Cost ~$2.00/mol (excluding catalyst)~$2.00/mol (excluding catalyst)

Pathway 2: Orthoester Claisen Rearrangement

ParameterValue
Starting Materials Triethyl orthopropionate, Allyl alcohol
Catalyst Phosphoric acid
Reagents for Workup Sodium bicarbonate
Reaction Temperature 138-154 °C
Reported Yield 73.5%
Estimated Molar Cost ~$0.80/mol

Pathway 3: Malonic Ester Synthesis

ParameterAlkylation StepDecarboxylation Step
Starting Material Diethyl methylmalonateDiethyl allylmethylmalonate
Key Reagents Sodium ethoxide, Allyl bromideLithium iodide, Dimethyl sulfoxide (B87167) (DMSO)
Reaction Temperature Room temperature180 °C
Reported Yield High (not specified)72%
Estimated Molar Cost ~$1.50/mol (for both steps)

Experimental Protocols

Pathway 1: Hydrogenation of Ethyl 2-methyl-3,4-pentadienoate

Materials:

  • Ethyl 2-methyl-3,4-pentadienoate

  • 5% Palladium on Carbon or Lindlar Catalyst

  • Ethanol

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation apparatus, a solution of ethyl-2-methyl-3,4-pentadienoate in ethanol (approximately 1:1 mole ratio) is prepared.

  • The catalyst (either 5% Pd/C or Lindlar catalyst) is added to the solution (approximately 0.25% by weight of the ester).

  • The vessel is sealed and purged with hydrogen gas.

  • The reaction mixture is stirred at 25-35 °C under a hydrogen pressure of approximately 20 psig.

  • The reaction progress is monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of products.

  • Upon completion, the catalyst is removed by filtration.

  • The ethanol is removed under reduced pressure, and the resulting mixture of pentenoate isomers is purified by fractional distillation.[1]

Pathway 2: Orthoester Claisen Rearrangement

Materials:

  • Triethyl orthopropionate

  • Allyl alcohol

  • Phosphoric acid

  • Sodium bicarbonate

  • Mineral oil

Procedure:

  • A mixture of triethyl orthopropionate, allyl alcohol, and a catalytic amount of phosphoric acid is heated in an autoclave.

  • The reaction temperature is maintained between 138-154 °C for several hours.

  • After cooling, the reaction mixture is neutralized with sodium bicarbonate.

  • Mineral oil is added as a still base, and the mixture is subjected to fractional distillation.

  • A mixture of ethanol and ethyl propionate (B1217596) is first collected at atmospheric pressure.

  • The pressure is then reduced to 40 mm Hg, and the desired this compound is collected at 75 °C.

Pathway 3: Malonic Ester Synthesis

Step A: Alkylation of Diethyl methylmalonate

Materials:

  • Diethyl methylmalonate

  • Sodium ethoxide

  • Absolute ethanol

  • Allyl bromide

Procedure:

  • A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Diethyl methylmalonate is added dropwise to the stirred ethoxide solution.

  • Allyl bromide is then added slowly to the reaction mixture.

  • The mixture is heated to reflux for 2-3 hours to ensure complete reaction.

  • After cooling, the reaction mixture is poured into water and extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl allylmethylmalonate.

Step B: Decarboxylation of Diethyl allylmethylmalonate

Materials:

  • Diethyl allylmethylmalonate

  • Lithium iodide

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • A mixture of diethyl allylmethylmalonate and lithium iodide in DMSO is heated to 180 °C.

  • The reaction is maintained at this temperature for approximately 24 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound.

Visualization of Synthetic Pathways

Hydrogenation_Pathway start Ethyl 2-methyl-3,4-pentadienoate catalyst H2, Catalyst (Pd/C or Lindlar) start->catalyst product This compound (and isomers) catalyst->product

Caption: Hydrogenation of Ethyl 2-methyl-3,4-pentadienoate.

Claisen_Pathway cluster_reactants Reactants orthoester Triethyl orthopropionate intermediate Intermediate alcohol Allyl alcohol product This compound intermediate->product Claisen Rearrangement catalyst H3PO4, Heat

Caption: Orthoester Claisen Rearrangement Pathway.

Malonic_Ester_Pathway start Diethyl methylmalonate step1 Alkylation with Allyl Bromide start->step1 intermediate Diethyl allylmethylmalonate step1->intermediate step2 Decarboxylation intermediate->step2 product This compound step2->product

Caption: Malonic Ester Synthesis Pathway.

References

Safety Operating Guide

Safe Disposal of Ethyl 2-methyl-4-pentenoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is paramount in any research environment. This guide provides detailed procedures for the proper disposal of Ethyl 2-methyl-4-pentenoate, a flammable liquid commonly used in laboratory settings. Adherence to these protocols is essential to mitigate risks and prevent environmental contamination.

This compound is classified as a Category 3 flammable liquid, necessitating specific handling and disposal procedures. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] The primary and recommended method for disposal is through a licensed hazardous waste disposal facility.[1]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be familiar with the hazard profile of this compound. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[1]

  • Respiratory Protection: In cases of inadequate ventilation or the potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge should be used.[1]

Handling and Storage of Waste:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Waste containers must be kept tightly closed when not in use.[2]

  • Store waste in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[1]

Quantitative Data and Hazard Profile

The following table summarizes key quantitative and safety data for this compound, critical for its safe handling and disposal.

PropertyValueSource
CAS Number 53399-81-8
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Appearance Liquid
Hazard Classification Flammable Liquid, Category 3
Hazard Statement H226: Flammable liquid and vapour
Flash Point 41 °C (105.8 °F) - closed cup
Signal Word Warning

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

1. Waste Collection: a. Designate a specific, chemically compatible container for the collection of all waste containing this compound. The original container is often the best choice.[3] b. This includes the pure chemical, solutions, and any contaminated materials such as pipette tips, gloves, and absorbent pads from spill cleanups.[1][4] c. Ensure the waste container is in good condition, free of leaks, cracks, or corrosion.[4]

2. Labeling: a. Clearly label the waste container with the words "Hazardous Waste".[5] b. The label must include the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5] c. Indicate the concentration or percentage of the chemical in the waste mixture.[6] d. Record the date of waste accumulation.[5] e. Include the name and contact information of the principal investigator or responsible party.[5]

3. Storage: a. Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[1] b. This area must be away from incompatible materials and sources of ignition.[1] c. Ensure secondary containment is used for liquid waste to prevent spills.[6]

4. Disposal: a. Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][5] b. Do not attempt to treat or neutralize the chemical waste unless it is a specifically approved procedure by your institution's EHS department and performed by trained personnel.[1] c. The recommended disposal method is incineration at an approved waste disposal plant.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

  • Evacuate and Isolate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[1]

  • Ventilate: Increase ventilation to the area to disperse vapors.[1]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled, and sealed container for hazardous waste.[1]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Reporting: Report the spill to the laboratory supervisor and the institution's EHS department.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_collection Waste Generation & Collection cluster_preparation Waste Preparation for Disposal cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Generation of this compound Waste collect Collect in a Designated, Compatible Container start->collect spill_materials Include Contaminated Spill Materials start->spill_materials no_drain DO NOT Dispose Down the Drain start->no_drain no_trash DO NOT Dispose in Regular Trash start->no_trash label_waste Label Container as 'Hazardous Waste' with Full Chemical Name, Date, and PI Info collect->label_waste spill_materials->collect seal_container Securely Seal the Container label_waste->seal_container store Store in a Designated Satellite Accumulation Area with Secondary Containment seal_container->store check_incompatible Ensure Segregation from Incompatible Materials and Ignition Sources store->check_incompatible contact_ehs Contact Institutional EHS or Licensed Waste Contractor for Pickup check_incompatible->contact_ehs disposal Professional Disposal via Approved Waste Facility (e.g., Incineration) contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ethyl 2-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling Ethyl 2-methyl-4-pentenoate. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.

This compound is classified as a Category 3 flammable liquid and vapor, necessitating stringent safety measures to mitigate risks.[1][2] Adherence to the following guidelines is critical for minimizing exposure and preventing accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles are mandatory.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2] Standard safety glasses do not provide adequate protection.
Hand Protection Chemical-resistant gloves are required.[2] While specific breakthrough times for this compound are not readily available, gloves made of materials such as butyl rubber or nitrile are generally recommended for handling organic esters.[4] Always inspect gloves for any signs of degradation or perforation before use. It is crucial to consult the glove manufacturer's chemical resistance guide for specific recommendations.
Respiratory Protection A NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary when working in areas with inadequate ventilation or when the potential for inhaling vapors is high.[5][6] For environments with unknown concentrations or in situations exceeding the occupational exposure limit (OEL) of a half-mask respirator, a full-face respirator or a powered air-purifying respirator (PAPR) may be required.[6][7] Note that no specific OELs have been established for this compound, warranting a conservative approach to respiratory protection.[2]
Protective Clothing A flame-resistant lab coat is essential. For operations with a significant risk of skin contact, a chemical-resistant apron or suit should be worn over the lab coat.[2]
Footwear Closed-toe shoes, preferably made of a chemical-resistant material, must be worn in the laboratory at all times.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing the risks associated with this compound.

Engineering Controls:

  • Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Clear the work area of any unnecessary items and potential ignition sources.

  • Dispensing: Ground and bond containers when transferring the liquid to prevent static discharge, which can ignite flammable vapors.[8] Use only non-sparking tools.[8]

  • Heating: Avoid heating this compound. If heating is necessary, use a well-controlled heating mantle or water bath in a fume hood. Do not use an open flame.

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_final Final PPE Ensemble Start Identify Task: Handling this compound AssessSplash Potential for Splashing? Start->AssessSplash Goggles Chemical Safety Goggles AssessSplash->Goggles No FaceShield Face Shield + Goggles AssessSplash->FaceShield Yes AssessInhalation Adequate Ventilation? Respirator Respirator with OV Cartridge AssessInhalation->Respirator No LabCoat Flame-Resistant Lab Coat AssessInhalation->LabCoat Yes AssessContact Potential for Skin Contact? Gloves Chemical Resistant Gloves AssessContact->Gloves No Apron Chemical Apron + Lab Coat AssessContact->Apron Yes Goggles->AssessInhalation FaceShield->AssessInhalation FinalPPE Assemble Required PPE Gloves->FinalPPE Respirator->LabCoat LabCoat->AssessContact Apron->Gloves

Caption: This diagram outlines the decision-making process for selecting the appropriate PPE based on the specific handling risks of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.[9][10]

  • The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste - Flammable Liquid."[3]

  • Do not mix this waste with other waste streams, especially incompatible materials like oxidizers.[3][11]

Disposal Procedure:

  • Store the waste container in a designated satellite accumulation area.[11]

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]

  • Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be considered non-hazardous.[9]

Donning and Doffing PPE Procedure

Donning_Doffing_Procedure cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don_Start Start Don_1 1. Lab Coat / Apron Don_Start->Don_1 Don_2 2. Respirator Don_1->Don_2 Don_3 3. Eye and Face Protection Don_2->Don_3 Don_4 4. Gloves Don_3->Don_4 Don_End Enter Work Area Don_4->Don_End Doff_Start Leave Work Area Doff_1 1. Gloves Doff_Start->Doff_1 Doff_2 2. Lab Coat / Apron Doff_1->Doff_2 Doff_3 3. Eye and Face Protection Doff_2->Doff_3 Doff_4 4. Respirator Doff_3->Doff_4 Doff_5 5. Wash Hands Thoroughly Doff_4->Doff_5 Doff_End End Doff_5->Doff_End

Caption: This flowchart illustrates the correct sequence for putting on and taking off PPE to minimize the risk of contamination.

By implementing these safety and logistical measures, researchers and scientists can significantly reduce the risks associated with handling this compound, fostering a culture of safety and responsibility in the laboratory.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2-methyl-4-pentenoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.